molecular formula C6H2Br2FNO2 B1387193 1,3-Dibromo-2-fluoro-4-nitrobenzene CAS No. 557789-62-5

1,3-Dibromo-2-fluoro-4-nitrobenzene

Cat. No.: B1387193
CAS No.: 557789-62-5
M. Wt: 298.89 g/mol
InChI Key: KAZRLIFDXCGVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-2-fluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C6H2Br2FNO2 and its molecular weight is 298.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZRLIFDXCGVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652088
Record name 1,3-Dibromo-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557789-62-5
Record name 1,3-Dibromo-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,3-Dibromo-2-fluoro-4-nitrobenzene physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Dibromo-2-fluoro-4-nitrobenzene: Properties, Synthesis, and Reactivity for Advanced Research

Introduction

This compound is a poly-substituted aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its chemical architecture, featuring two bromine atoms, a fluorine atom, and a potent electron-withdrawing nitro group, provides a versatile platform for constructing complex molecular frameworks. The strategic placement of these functional groups allows for a range of selective chemical transformations, making it a valuable building block for drug discovery and the development of novel functional materials.

This technical guide offers a comprehensive exploration of the physical and chemical properties of this compound (CAS No. 557789-62-5). We will delve into its spectroscopic signature, propose a robust synthetic pathway with detailed experimental considerations, analyze its reactivity profile in key organic reactions, and discuss its potential applications, particularly within the realm of drug development. This document is intended to serve as a practical resource for scientists, providing both foundational knowledge and actionable insights for leveraging this compound in advanced research endeavors.

Part 1: Core Physicochemical and Spectroscopic Properties

The unique substitution pattern of this compound dictates its physical characteristics and chemical behavior. A summary of its core properties is presented below.

Data Presentation: Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 557789-62-5
Molecular Formula C₆H₂Br₂FNO₂
Molecular Weight 298.89 g/mol
Appearance Expected to be a crystalline solid, likely yellow, similar to related nitroaromatics.
Melting Point Not explicitly reported; isomers like 3-bromo-4-fluoro-nitrobenzene melt at 59 °C.
Boiling Point Not explicitly reported; isomers like 4-bromo-1-fluoro-2-nitrobenzene boil at 240-241 °C.
Solubility Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
XLogP3 3.2
Topological Polar Surface Area 45.8 Ų
Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Based on its structure and data from analogous compounds, the following spectral features are anticipated:

  • ¹H NMR: The spectrum will exhibit two signals in the aromatic region, both appearing as doublets due to coupling with each other. The proton ortho to the nitro group will be significantly downfield-shifted compared to the proton ortho to the fluorine atom.

  • ¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, as the molecule is asymmetric. Carbons directly attached to the electronegative substituents (Br, F, NO₂) will have characteristic chemical shifts. For example, the carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected. Its chemical shift will be influenced by the adjacent bromine and the meta nitro group.

  • IR Spectroscopy: Key vibrational bands will confirm the presence of the functional groups:

    • ~1530 cm⁻¹ and ~1350 cm⁻¹ for the asymmetric and symmetric stretching of the nitro group (NO₂).

    • ~1200-1300 cm⁻¹ for the C-F stretch.

    • ~3100-3000 cm⁻¹ for aromatic C-H stretching.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), resulting in a triplet of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1.

Part 2: Synthesis and Purification

While multiple synthetic routes to substituted fluoronitrobenzenes exist, a common and effective strategy involves the direct halogenation of a suitable precursor. The following section outlines a predictive protocol for the synthesis of this compound.

Experimental Protocol: Synthesis via Bromination

This proposed synthesis involves the direct dibromination of 2-fluoro-4-nitroaniline followed by a Sandmeyer reaction to replace the amino group with a bromine atom. An alternative, more direct route could be the selective bromination of 1-fluoro-3-nitrobenzene, though this may present regioselectivity challenges.

Rationale: The electron-donating amino group in 2-fluoro-4-nitroaniline activates the ring towards electrophilic substitution, directing the incoming bromine electrophiles to the positions ortho and para to itself (C3 and C5). The subsequent Sandmeyer reaction is a reliable method for converting an arylamine into an aryl bromide.

Step 1: Dibromination of 2-fluoro-4-nitroaniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-fluoro-4-nitroaniline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (2.1 eq) in glacial acetic acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for

An In-depth Technical Guide to 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3-Dibromo-2-fluoro-4-nitrobenzene, a key building block in organic synthesis. It details its chemical identifiers, physical and chemical properties, synthesis methodologies, and applications, with a focus on its relevance to drug discovery and development. Safety protocols and handling information are also included to ensure its proper use in a laboratory setting.

Chemical Identity and Descriptors

This compound is a substituted aromatic compound with the chemical formula C₆H₂Br₂FNO₂.[1] Its structure features a benzene ring substituted with two bromine atoms, one fluorine atom, and a nitro group. The precise arrangement of these substituents is critical to its reactivity and utility in chemical synthesis.

A comprehensive list of its identifiers is provided in the table below for accurate tracking and sourcing.

IdentifierValueSource
CAS Number 557789-62-5PubChem[1]
IUPAC Name This compoundPubChem[1]
Molecular Formula C₆H₂Br₂FNO₂PubChem[1]
Molecular Weight 298.89 g/mol PubChem[1]
Canonical SMILES C1=CC(=C(C(=C1--INVALID-LINK--[O-])Br)F)BrPubChem[1]
InChI Key KAZRLIFDXCGVJS-UHFFFAOYSA-NPubChem[1]
Synonyms 2,4-Dibromo-3-fluoronitrobenzenePubChem[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions and its handling requirements. The presence of two heavy bromine atoms contributes to a relatively high molecular weight, while the nitro and fluoro groups introduce polarity.

PropertyValueNotes
Molecular Weight 298.89 g/mol [1]
Appearance Dark yellow solid (typical)
Solubility Low water solubility[2]

Synthesis and Reactivity

The synthesis of halogenated nitroaromatics like this compound often involves multi-step processes. While a direct synthesis for this specific isomer is not detailed in the provided search results, analogous preparations offer insight into potential synthetic routes.

One common strategy involves the direct halogenation and nitration of a suitable precursor. For instance, the synthesis of related compounds like 1,4-Dibromo-2-fluoro-5-nitrobenzene can be achieved by nitrating 1,4-dibromo-2-fluorobenzene.[3] Another approach is the Sandmeyer reaction, where an amino group is converted into a halogen via a diazonium salt, which can be a versatile method for introducing bromine or other halogens at specific positions.[3] A patent for the preparation of 1,3-dibromo-4-fluorobenzene utilizes a three-step reaction involving bromination, reduction, and a diazotization-Sandmeyer reaction starting from o-fluoronitrobenzene.[4]

The reactivity of this compound is governed by its substituents. The bromine atoms are good leaving groups in nucleophilic aromatic substitution and are reactive sites for cross-coupling reactions, such as Suzuki and Heck couplings.[5][6] The nitro group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack and can be reduced to an amine for further functionalization.[6]

Caption: Potential synthetic pathways to halogenated nitrobenzenes.

Applications in Research and Drug Development

Halogenated nitroaromatic compounds are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[5][7] The strategic placement of bromo, fluoro, and nitro groups on the benzene ring of this compound provides multiple points for synthetic modification.

  • Pharmaceutical Synthesis : The bromine atoms can be utilized in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, which are fundamental transformations in the construction of drug scaffolds.[5][6] The fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule.[7]

  • Agrochemical Development : Similar to pharmaceuticals, the synthesis of advanced pesticides and herbicides often relies on versatile building blocks like this compound to create molecules with specific biological activities.[5]

  • Materials Science : The unique electronic properties imparted by the substituents can be exploited in the synthesis of specialty polymers and other advanced materials.[5]

Caption: Applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data for similar compounds, it should be handled with care.

Hazard Identification:

  • Acute Toxicity : Similar halogenated nitroaromatics are harmful if swallowed, in contact with skin, or if inhaled.[2][8][9][10]

  • Irritation : Causes skin and serious eye irritation.[2][8][9][11]

  • Respiratory : May cause respiratory irritation.[2][8][11]

  • Long-term Exposure : May cause damage to organs through prolonged or repeated exposure and is suspected of causing cancer.[2]

Recommended Handling Procedures:

  • Ventilation : Use only in a well-ventilated area or under a chemical fume hood.[2][11]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye, and face protection.[2][9][11]

  • Storage : Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from heat, sparks, and open flames.[2]

  • Spills : In case of a spill, avoid dust formation, evacuate the area, and remove all sources of ignition. Collect the material in a suitable container for disposal.[2]

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its unique combination of reactive sites makes it a valuable tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective and responsible use in the laboratory.

References

Structure and molecular formula of 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Dibromo-2-fluoro-4-nitrobenzene: Structure, Synthesis, and Applications

Abstract

This compound is a poly-substituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a strongly electron-withdrawing nitro group, imparts a distinct reactivity profile, making it a valuable and versatile synthetic intermediate. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and predictive spectroscopic signature. Furthermore, it outlines a robust synthetic strategy, explores its key chemical reactivities, and discusses its potential applications as a building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Molecular Structure and Physicochemical Properties

Molecular Formula and IUPAC Nomenclature

The fundamental identity of this compound is defined by its molecular composition and the precise arrangement of its constituent atoms.

  • Molecular Formula: C₆H₂Br₂FNO₂[1].

  • IUPAC Name: this compound[1].

  • CAS Number: 557789-62-5[1][2].

  • Common Synonyms: 2,4-Dibromo-3-fluoronitrobenzene[1][2].

The molecular structure consists of a central benzene ring functionalized with five substituents, defining its classification as a halogenated nitroaromatic compound.

Structural Elucidation

The connectivity and spatial arrangement of the atoms are explicitly defined by the IUPAC name. The numbering of the benzene ring positions the substituents to minimize locants, with the bromine atoms at positions 1 and 3, the fluorine atom at position 2, and the nitro group at position 4.

Figure 1: Molecular Structure of this compound.

Physicochemical Data Summary

Quantitative physical and chemical data are crucial for experimental design, including solubility determination, reaction stoichiometry, and safety assessments.

PropertyValueSource
Molecular Weight 298.89 g/mol PubChem[1]
Exact Mass 296.84363 DaPubChem[1]
Topological Polar Surface Area 45.8 ŲPubChem[1]
Appearance Predicted: Yellowish solidInferred from related compounds
Melting Point Not available. (For reference, 1-Bromo-3-fluoro-2-nitrobenzene melts at 38-42 °C[3])-
Boiling Point Not available. (For reference, 4-Bromo-1-fluoro-2-nitrobenzene boils at 240-241 °C[4])-

Spectroscopic Characterization (Predictive Analysis)

  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two hydrogen atoms on the ring. Each signal should appear as a doublet due to coupling with the adjacent proton. The electron-withdrawing nitro group will cause a significant downfield shift for the proton ortho to it.

  • ¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbon bearing the nitro group (C4) and the carbon bearing the fluorine (C2) are expected to be the most deshielded. The C-F bond will result in a large one-bond coupling constant (¹JCF) and smaller multi-bond couplings.

  • Infrared (IR) Spectroscopy: Key diagnostic peaks are anticipated. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) should appear around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. A C-F stretching band would be present in the 1100-1250 cm⁻¹ region, while C-Br stretches are typically found at lower wavenumbers (500-650 cm⁻¹). Aromatic C=C and C-H stretching will also be present.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion peak (M⁺). Due to the presence of two bromine atoms, a distinctive isotopic pattern will be observed: an (M)⁺ peak, an (M+2)⁺ peak of roughly double the intensity, and an (M+4)⁺ peak of similar intensity to the M peak, reflecting the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Mechanistic Considerations

Proposed Synthetic Strategy

A logical and efficient synthesis of this compound involves the late-stage nitration of a readily available precursor, 1,3-Dibromo-2-fluorobenzene. This approach is predicated on the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution.

  • Causality of Experimental Choice: The fluorine and bromine atoms are ortho-, para-directing groups. In the 1,3-Dibromo-2-fluorobenzene precursor, the C4 position is para to the fluorine atom and ortho to the bromine atom at C3. This convergence of directing effects strongly favors the introduction of the nitro group at the C4 position, leading to high regioselectivity and minimizing the formation of unwanted isomers. Alternative routes, such as brominating a fluoronitrobenzene, would likely yield complex mixtures that are difficult to separate.

Proposed Experimental Protocol: Nitration of 1,3-Dibromo-2-fluorobenzene

This protocol is adapted from established methodologies for the nitration of halogenated benzenes[5].

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,3-Dibromo-2-fluorobenzene (1.0 eq) to concentrated sulfuric acid (98%, 5 mL per gram of substrate) at 0 °C (ice bath).

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding concentrated nitric acid (65%, 1.1 eq) to concentrated sulfuric acid (2 mL per gram of substrate) while cooling in an ice bath.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel and add it dropwise to the stirred solution of the substrate over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Extraction: The precipitated solid product can be collected by vacuum filtration. If the product is oily, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

Synthetic Workflow Diagram

Start 1,3-Dibromo-2-fluorobenzene + Conc. H₂SO₄ Reaction Electrophilic Nitration (0°C to RT, 2-4h) Start->Reaction Nitrating Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating->Reaction Workup Quench on Ice Reaction->Workup Extraction Extraction with Dichloromethane Workup->Extraction Purification Silica Gel Chromatography Extraction->Purification Product This compound Purification->Product

Figure 2: Workflow for the Synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between its halogen substituents and the powerful activating effect of the para-nitro group.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. The fluorine atom at the C2 position is ortho to the nitro group, and the bromine at C3 is meta. The carbon attached to fluorine is significantly more electron-deficient, making the fluorine atom the most likely leaving group in an SNAr reaction[6][7]. This allows for the selective introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at the C2 position, a key transformation in building molecular complexity.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. The resulting 2,4-dibromo-3-fluoroaniline is a valuable intermediate, as the amino group can undergo a wide array of subsequent reactions, including diazotization (Sandmeyer reaction), acylation, and sulfonylation.

  • Metal-Halogen Exchange: The bromine atoms can participate in metal-halogen exchange reactions, typically using organolithium reagents at low temperatures, or in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This reactivity enables the formation of new carbon-carbon or carbon-heteroatom bonds at the C1 or C3 positions.

Potential Applications in Research and Development

The unique combination of reactive sites makes this compound a high-value scaffold for various sectors.

  • Pharmaceutical Scaffolding: Halogenated nitroaromatics are common starting materials in drug discovery. The ability to selectively functionalize the C2 position via SNAr, reduce the nitro group to an amine, and perform cross-coupling at the bromine sites allows for the rapid generation of diverse compound libraries. Related structures are used in the synthesis of anti-inflammatory agents and enzyme inhibitors[].

  • Agrochemical Intermediates: The synthesis of novel fungicides, herbicides, and pesticides often relies on fluorinated and brominated aromatic cores[9]. This compound serves as a precursor to active ingredients that require this specific substitution pattern for optimal biological activity.

  • Materials Science: The electronic properties imparted by the fluorine and nitro groups make this molecule a candidate for the synthesis of advanced materials, such as specialty polymers, dyes, and components for organic electronics like OLEDs[3].

Safety and Handling

As with other poly-halogenated nitroaromatic compounds, this compound should be handled with appropriate caution. The following information is extrapolated from safety data sheets of structurally similar chemicals[10][11][12][13].

Hazard ClassDescriptionGHS Pictogram
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.GHS07 (Exclamation Mark)
Skin Irritation Causes skin irritation.GHS07 (Exclamation Mark)
Eye Irritation Causes serious eye irritation.GHS07 (Exclamation Mark)
Respiratory Irritation May cause respiratory irritation.GHS07 (Exclamation Mark)
  • Recommended Handling Procedures: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.

  • Personal Protective Equipment (PPE): Wear standard personal protective equipment, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate. Its structure provides a predictable platform for selective, multi-step functionalization, leveraging nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions. These attributes make it a highly valuable building block for researchers and scientists in drug development, agrochemical synthesis, and materials science, enabling the construction of complex and high-value target molecules.

References

A Technical Guide to the Spectral Analysis of 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the key spectral characteristics of 1,3-Dibromo-2-fluoro-4-nitrobenzene (CAS No. 557789-62-5). Designed for researchers and professionals in drug development and chemical synthesis, this document outlines predictive spectral data, details robust experimental protocols, and offers expert interpretation based on fundamental principles and analysis of analogous structures. Our approach ensures a deep understanding of the molecule's structural confirmation through modern spectroscopic techniques.

Introduction and Molecular Overview

This compound is a polysubstituted aromatic compound with significant potential as a building block in synthetic organic chemistry. Its unique substitution pattern—featuring two bromine atoms, a fluorine atom, and a nitro group—creates a highly activated and electronically complex system. Accurate structural elucidation is paramount for its application in the synthesis of novel chemical entities. This guide focuses on the predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Properties Summary:

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 557789-62-5[1]
Molecular Formula C₆H₂Br₂FNO₂[1]
Molecular Weight 298.89 g/mol [1]
Canonical SMILES C1=CC(=C(C(=C1--INVALID-LINK--[O-])Br)F)Br[1]

Below is the chemical structure with standardized atom numbering for consistent reference throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment of the hydrogen atoms on the benzene ring. For this compound, two distinct signals are anticipated in the aromatic region.

Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-5 8.20 - 8.40Doublet (d)JH5-H6 = 8.5 - 9.5 HzLocated ortho to the strongly electron-withdrawing nitro group, causing significant deshielding and a downfield shift. Coupled only to H-6.
H-6 7.40 - 7.60Doublet of doublets (dd)JH6-H5 = 8.5 - 9.5 Hz, JH6-F2 = 4.5 - 5.5 HzLocated ortho to a bromine atom and meta to the nitro group. The observed splitting is due to coupling with the adjacent proton H-5 and a longer-range coupling to the fluorine atom at C-2.

Expertise & Causality: The predicted chemical shifts are based on established substituent effects in benzene rings. The -NO₂ group is a powerful deshielding group, primarily through its resonance-withdrawing effect, which significantly impacts the ortho proton (H-5). The fluorine atom exhibits a dual effect: strong inductive withdrawal (deshielding) and resonance donation (shielding). Its influence, combined with the other substituents, results in the predicted shifts. The four-bond coupling between H-6 and F-2 (⁴JHF) is a well-documented phenomenon in fluorinated aromatic systems.

Experimental Protocol: ¹H NMR Acquisition

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Trustworthiness: This protocol ensures high-quality, reproducible data. The use of a high-field spectrometer (>400 MHz) is crucial for resolving the coupling patterns clearly. Deuterated chloroform (CDCl₃) is chosen for its excellent solubilizing properties for nonpolar aromatic compounds and its single, easily identifiable solvent peak. Tetramethylsilane (TMS) provides a universally recognized internal reference for accurate chemical shift calibration.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy is essential for confirming the carbon skeleton of the molecule. Due to the molecule's lack of symmetry, six distinct signals are expected for the aromatic carbons. A key feature will be the presence of carbon-fluorine (C-F) coupling.

Predicted ¹³C NMR Data

(Solvent: CDCl₃, 100 MHz, Proton-decoupled)

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)Rationale
C-1 118 - 122²JCF ≈ 20-25 HzAttached to bromine, shielded by the ortho fluorine. Exhibits two-bond coupling to fluorine.
C-2 155 - 160¹JCF ≈ 250-260 HzDirectly attached to the highly electronegative fluorine, causing a strong downfield shift and a large one-bond C-F coupling constant.[2][3]
C-3 110 - 114²JCF ≈ 20-25 HzAttached to bromine and shielded by the ortho fluorine. Exhibits two-bond coupling.
C-4 148 - 152³JCF ≈ 3-8 HzAttached to the nitro group, significantly deshielded. Shows a smaller three-bond coupling to fluorine.
C-5 128 - 132⁴JCF ≈ 1-4 HzProton-bearing carbon meta to fluorine. A small four-bond coupling may be observable.
C-6 125 - 129³JCF ≈ 3-8 HzProton-bearing carbon ortho to the C-1 bromine. Exhibits three-bond coupling to fluorine.

Expertise & Causality: The chemical shifts are estimated based on additive models for substituted benzenes. The carbon directly bonded to fluorine (C-2) will be the most downfield and exhibit the largest coupling constant (¹JCF), a characteristic feature of fluorinated organic compounds.[2][3] The magnitude of C-F coupling constants decreases with the number of bonds separating the nuclei (¹J > ²J > ³J). Acquiring a proton-decoupled spectrum simplifies the data by removing C-H couplings, but the C-F couplings will persist, splitting the carbon signals into doublets or more complex multiplets if other couplings were present.[2][3]

Experimental Protocol: ¹³C NMR Acquisition

This follows the same sample preparation as ¹H NMR.

  • Instrument: >100 MHz NMR Spectrometer.

  • Technique: Proton-decoupled ¹³C NMR.

  • Acquisition Parameters: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is standard.

  • Processing: Standard Fourier transform, phase, and baseline correction.

Trustworthiness: The extended acquisition time is a self-validating step to ensure an adequate signal-to-noise ratio, which is critical for observing the signals of all six unique carbons, especially those with lower intensity (quaternary carbons) or those broadened by coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule based on their vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3100 - 3000Aromatic C-H StretchMedium-WeakCharacteristic of C-H bonds on a benzene ring.
1600 - 1585, 1475 - 1450Aromatic C=C StretchMediumSkeletal vibrations of the aromatic ring.
1550 - 1510 Asymmetric N-O Stretch (-NO₂) ** Strong A primary, strong, and characteristic absorption for the nitro group.[4]
1360 - 1330 Symmetric N-O Stretch (-NO₂) **Strong The second primary absorption for the nitro group, confirming its presence.[4]
1250 - 1180C-F StretchStrongThe C-F bond vibration typically appears in this region as a strong band.
1100 - 1000In-plane C-H BendingMedium
850 - 750Out-of-plane C-H BendingStrongThe specific position is indicative of the substitution pattern on the ring.
600 - 500C-Br StretchMedium-StrongCharacteristic absorption for carbon-bromine bonds.

Expertise & Causality: The most diagnostic peaks for this molecule are the two strong bands corresponding to the asymmetric and symmetric stretches of the nitro group.[4] These are typically very intense and provide unambiguous evidence for this functional group. The C-F and C-Br stretches are also important confirmatory signals, though they appear in the more crowded "fingerprint" region of the spectrum (<1500 cm⁻¹).[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Trustworthiness: The ATR technique is a modern, reliable method that requires minimal sample preparation and provides high-quality, reproducible spectra for both liquids and solids. Collecting a background spectrum immediately before the sample scan is a critical self-validating step that corrects for atmospheric H₂O and CO₂, as well as any instrumental artifacts.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which offers crucial structural information. Electron Ionization (EI) is a common technique for this type of molecule.

Predicted Mass Spectrum Data (Electron Ionization)
m/z ValueIonRationale
297 / 299 / 301 [M]⁺• Molecular Ion Peak Cluster. The characteristic isotopic pattern for two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a 1:2:1 intensity ratio for these peaks. This is a definitive confirmation of the presence of two bromines.
281 / 283 / 285[M-O]⁺•Loss of an oxygen atom from the nitro group.
267 / 269 / 271[M-NO]⁺•Loss of nitric oxide from the molecular ion.
251 / 253 / 255[M-NO₂]⁺•Loss of the entire nitro group. This fragment corresponds to the dibromofluorobenzene radical cation.
172 / 174[C₆H₂FBr]⁺•Loss of NO₂ and one Br atom.
93[C₆H₂F]⁺•Loss of NO₂ and both Br atoms.

Expertise & Causality: The most telling feature in the mass spectrum of this compound will be the molecular ion cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. For a molecule containing two bromine atoms, the resulting isotopic pattern for any bromine-containing fragment will be a distinctive triplet with a 1:2:1 intensity ratio. This provides unequivocal evidence for the number of bromine atoms. Fragmentation is predicted to occur via the loss of the labile nitro group and its components (O, NO), followed by the sequential loss of the halogen atoms.[6]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) into a GC system equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program to ensure separation from any impurities (e.g., start at 100°C, ramp to 280°C).

  • Mass Spectrometry (MS): The eluent from the GC is directed into the ion source of the mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Full scan mode (e.g., m/z 50-400) to detect all fragment ions.

Trustworthiness: Coupling GC with MS (GC-MS) is a powerful, self-validating technique. The GC separates the analyte from the solvent and any potential impurities, ensuring that the resulting mass spectrum is of the pure compound. The retention time from the GC provides an additional data point for identification. EI at 70 eV is a standardized method that produces reproducible fragmentation patterns, allowing for comparison with spectral libraries and predictive models.[7][8]

References

An In-depth Technical Guide to the Solubility of 1,3-Dibromo-2-fluoro-4-nitrobenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Dibromo-2-fluoro-4-nitrobenzene. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights into its behavior in various common organic solvents, and provides a detailed, field-proven experimental protocol for accurate solubility determination. By integrating physicochemical property analysis with practical experimental design, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: Understanding the Molecular Profile of this compound

This compound is a poly-substituted aromatic compound with significant potential in synthetic organic chemistry, particularly as a building block in the creation of complex molecules for pharmaceutical and materials science applications. Its chemical structure, featuring a benzene ring functionalized with two bromine atoms, a fluorine atom, and a nitro group, dictates its physicochemical properties and, consequently, its solubility.

The presence of electron-withdrawing groups (nitro and halogens) on the benzene ring creates a complex interplay of electronic effects and intermolecular forces, influencing how the molecule interacts with different solvent environments. A thorough understanding of its solubility is paramount for its effective utilization in research and development.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₂Br₂FNO₂PubChem[1]
Molecular Weight 298.89 g/mol PubChem[1]
Calculated XLogP3 3.2PubChem[1]
Appearance White to yellow crystalline powder is a common form for similar compounds.General Knowledge

The calculated XLogP3 value of 3.2 suggests a significant degree of lipophilicity, predicting lower solubility in polar solvents like water and higher solubility in non-polar organic solvents.

Theoretical Framework: The Science of "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex thermodynamic balance between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute's crystal lattice and to disrupt the solvent's intermolecular forces must be compensated by the energy released upon the formation of new solute-solvent interactions.

For this compound, its solubility in a given solvent will be determined by:

  • Polarity Match: The compound possesses both polar (C-F, C-NO₂) and non-polar (aromatic ring, C-Br) characteristics. Solvents with a similar balance of polarity are likely to be effective.

  • Intermolecular Forces: The potential for dipole-dipole interactions, London dispersion forces, and potential (though weak) hydrogen bonding will influence solubility. The nitro group can act as a hydrogen bond acceptor.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature, as the increased kinetic energy helps to overcome the lattice energy of the solid.

Predicted Solubility Profile in Common Organic Solvents

Table of Predicted Solubility:

Solvent ClassSolventPredicted SolubilityRationale
Non-Polar Hexane, TolueneLow to ModerateThe aromatic nature of toluene may offer some favorable π-π stacking interactions, but the polar groups on the solute will limit solubility. Hexane is unlikely to be a good solvent.
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to HighThese solvents offer a good balance of polarity to interact with the polar functional groups of the solute without the strong hydrogen bonding network of protic solvents that would hinder dissolution.
Polar Protic Methanol, EthanolModerateThe hydroxyl group of these alcohols can act as a hydrogen bond donor to the nitro group's oxygen atoms, facilitating solubility. However, the overall non-polar character of the solute may limit high solubility.
Highly Polar WaterVery Low / InsolubleThe significant non-polar surface area of the dibromofluoronitrobenzene moiety and its lack of strong hydrogen bond donating capabilities predict poor aqueous solubility.[2]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following gravimetric method is a standard and effective approach for determining the solubility of a solid compound in various solvents at different temperatures.[5][6][7]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pipettes and syringes

  • Oven

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed glass vial.

    • Pipette a known volume (e.g., 5.00 mL) of the selected solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Withdrawal and Filtration:

    • Once equilibrated, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a pre-warmed syringe to prevent premature crystallization.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, labeled vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the vials containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven is recommended for efficiency and to minimize thermal degradation.

    • Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vials containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

    • Express the solubility in the desired units, such as g/100 mL or mol/L, using the calculated mass and the volume of the aliquot taken.

    Formula for Solubility ( g/100 mL): Solubility = (Mass of dried solute / Volume of aliquot) * 100

Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Equilibrate at constant temperature (24-48h) prep3->equil sample1 Settle excess solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm filter sample2->sample3 analysis1 Evaporate solvent sample3->analysis1 analysis2 Weigh dried solute analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Gravimetric method for solubility determination.

Safety Considerations

While a specific, comprehensive safety data sheet (SDS) for this compound was not found, related compounds such as other brominated and nitrated aromatics are often classified as irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[8][9][10][11][12] Standard laboratory safety protocols should be strictly followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the SDS for all solvents used.

  • Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion and Future Work

This guide has provided a theoretical and practical framework for understanding and determining the solubility of this compound. While predictions based on chemical structure offer valuable initial guidance, the detailed experimental protocol provides a clear path for obtaining precise, quantitative solubility data. Such data is invaluable for the rational design of synthetic routes, the development of efficient purification methods like recrystallization, and the formulation of products where this compound is a key component.

Future work should focus on the experimental execution of the described protocol to generate a comprehensive, publicly available dataset of the solubility of this compound in a wide range of organic solvents at various temperatures.

References

Molecular weight and computed properties of 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide to 1,3-Dibromo-2-fluoro-4-nitrobenzene

Section 1: Introduction and Overview

This compound is a poly-substituted aromatic compound that serves as a highly functionalized building block in modern organic synthesis. Its unique arrangement of electron-withdrawing (nitro, fluoro) and versatile leaving groups (bromo) on a benzene scaffold makes it a molecule of significant interest for researchers in medicinal chemistry, agrochemicals, and materials science. The strategic placement of these substituents allows for a range of selective chemical transformations, enabling the construction of complex molecular architectures.

This technical guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, a proposed synthetic pathway with mechanistic rationale, methods for spectroscopic characterization, and a discussion of its potential chemical reactivity and applications. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Section 2: Physicochemical and Computed Properties

A thorough understanding of a molecule's physical and computed properties is foundational for its application in experimental design. These parameters influence solubility, reactivity, and potential biocompatibility. The properties of this compound have been compiled from authoritative databases.[1]

Property Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 557789-62-5PubChem[1]
Molecular Formula C₆H₂Br₂FNO₂PubChem[1]
Molecular Weight 298.89 g/mol PubChem[1]
Monoisotopic Mass 296.84363 DaPubChem[1]
XLogP3 (Lipophilicity) 3.2PubChem[1]
Topological Polar Surface Area (TPSA) 45.8 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]

Section 3: Synthesis and Purification

While specific literature detailing a high-yield synthesis for this compound is sparse, a logical and effective pathway can be designed based on fundamental principles of electrophilic aromatic substitution. The proposed route involves the direct bromination of a suitable fluoronitrobenzene precursor.

Expertise & Rationale: Designing the Synthetic Route

The proposed synthesis begins with 2-fluoro-4-nitrobenzene. The key to this transformation is understanding the directing effects of the substituents already on the ring.

  • Nitro Group (-NO₂): A powerful deactivating and meta-directing group.

  • Fluoro Group (-F): A deactivating but ortho, para-directing group.

When considering bromination (an electrophilic substitution), the incoming electrophile (Br⁺) will be directed to positions influenced by these groups. The fluorine directs ortho (position 3) and para (position 5). The nitro group directs meta (positions 3 and 5). In this case, both groups reinforce the substitution at positions 3 and 5. Due to steric hindrance from the adjacent fluorine atom, substitution at position 3 might be slightly less favored than at position 5. However, to achieve the target 1,3-dibromo substitution pattern, a double bromination is required. This necessitates harsh reaction conditions (e.g., using a strong Lewis acid catalyst and excess bromine) to overcome the strong deactivation of the ring by the nitro and fluoro groups.

Synthesis_of_1_3_Dibromo_2_fluoro_4_nitrobenzene Start 2-Fluoro-4-nitrobenzene Reagent Excess Br₂, FeBr₃ (Lewis Acid Catalyst) Start->Reagent Product This compound Reagent->Product Electrophilic Aromatic Substitution (Bromination)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

This protocol is a self-validating system; successful synthesis and purification should yield a product whose spectroscopic data matches the predicted profile in Section 4.

Materials:

  • 2-Fluoro-4-nitrobenzene

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Liquid Bromine (Br₂)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 2-fluoro-4-nitrobenzene (1.0 eq) and anhydrous dichloromethane.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add anhydrous FeBr₃ (0.1 eq) portion-wise.

  • Bromination: Add liquid bromine (2.2 eq) dissolved in a small amount of dichloromethane to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated solution of sodium thiosulfate to neutralize excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to elute the final product.

Section 4: Spectroscopic Characterization

Structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. While experimental spectra are not widely published, a predicted profile based on established chemical principles serves as a reliable benchmark for validation.

Characterization_Workflow Crude Crude Product from Synthesis Purification Column Chromatography Crude->Purification Pure Purified Compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure->NMR MS Mass Spectrometry (MS) Pure->MS IR Infrared (IR) Spectroscopy Pure->IR Confirm Structure & Purity Confirmed NMR->Confirm MS->Confirm IR->Confirm

Caption: Workflow for the characterization of the synthesized compound.

Predicted Spectroscopic Data
Technique Predicted Observations
¹H NMR The spectrum will be complex due to the low symmetry. Expect two doublets in the aromatic region (approx. 7.5-8.5 ppm). The proton at C6 will be coupled to the fluorine at C2, and the proton at C5 will be coupled to the fluorine at C2, resulting in doublet of doublets or more complex splitting patterns.
¹³C NMR Expect 6 distinct signals for the aromatic carbons. The carbon attached to the nitro group (C4) will be significantly downfield. Carbons attached to bromine (C1, C3) and fluorine (C2) will show characteristic shifts and C-F coupling.
¹⁹F NMR A single resonance is expected, likely appearing as a multiplet due to coupling with the aromatic protons.
IR Spectroscopy Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-Br stretching bands will be visible in the fingerprint region (< 1000 cm⁻¹). A C-F stretch will appear around 1200-1300 cm⁻¹.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Expect major fragment ions corresponding to the loss of NO₂ and Br.
General Protocol for Spectroscopic Analysis
  • NMR Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

  • NMR Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used.[2]

  • IR Acquisition (ATR): Place a small amount of the solid sample directly onto the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over a range of 4000-400 cm⁻¹.[2]

  • MS Acquisition (GC-MS): Dissolve a small sample in a volatile solvent (e.g., ethyl acetate) and inject it into a GC-MS system to obtain both retention time and mass fragmentation data.[2]

Section 5: Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The presence of multiple reaction handles allows for its use as a versatile scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[3] In this molecule, both the fluorine atom (at C2, ortho to -NO₂) and the bromine atom (at C1, para to -NO₂) are activated. In SNAr reactions, fluoride is generally a better leaving group than bromide.[4][5] This differential reactivity can be exploited for selective substitution at the C2 position by various nucleophiles (e.g., amines, alkoxides, thiols) while leaving the bromine atoms intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form biaryl structures.[6]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[6]

  • Buchwald-Hartwig Amination: Reaction with amines to form substituted aniline derivatives.[6]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂) using standard conditions (e.g., SnCl₂, H₂, Pd/C, or Fe/HCl). This transformation provides a primary amine, which is a critical functional group for further derivatization, such as amide bond formation, diazotization, or reductive amination.

Potential Applications

Given its reactivity profile, this compound is an ideal intermediate for:

  • Pharmaceuticals: As a core scaffold for building complex drug candidates. Similar halogenated nitroaromatics are used to synthesize inhibitors, anti-inflammatory agents, and other biologically active molecules.[][8]

  • Agrochemicals: As a precursor for novel pesticides and herbicides, where the specific substitution pattern can tune the biological activity and stability of the final product.[8]

  • Materials Science: For the synthesis of specialty polymers, dyes, and functional materials where its incorporation can impart specific electronic or physical properties.[8]

Section 6: Safety and Handling

Hazard Category Description
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[9][11]
Skin Irritation Causes skin irritation.[9]
Eye Irritation Causes serious eye irritation.[9]
Respiratory Irritation May cause respiratory irritation.[9]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[10][11]

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9][13]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[9][10]

  • Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH/MSHA-approved respirator.[9][11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10][11]

Disposal:

  • Dispose of waste material in accordance with all local, regional, and national regulations. Contact a licensed professional waste disposal service.[9][10]

References

Reactivity profile of 1,3-Dibromo-2-fluoro-4-nitrobenzene in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 1,3-Dibromo-2-fluoro-4-nitrobenzene

Introduction

This compound is a polyfunctionalized aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Its molecular structure, featuring two bromine atoms, a fluorine atom, and a potent nitro group, presents a rich and nuanced reactivity profile. This guide provides an in-depth analysis of the electronic and steric factors governing its behavior in key organic transformations, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science. The strategic arrangement of these substituents allows for selective and sequential functionalization, making it an invaluable precursor for the synthesis of complex molecular architectures, including pharmaceuticals and agrochemicals.[1][2]

Core Reactivity Principles: An Electronically Deficient Scaffold

The reactivity of this compound is fundamentally dictated by the interplay of the electronic effects of its substituents. The aromatic ring is rendered significantly electron-deficient, predisposing it to specific classes of reactions.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group is the dominant activating feature for nucleophilic aromatic substitution (SNAr). It strongly depletes electron density at the ortho (C-3) and para (C-1) positions, making these carbons highly electrophilic.

  • Fluorine Atom (-F): The fluorine atom at C-2 exerts a strong -I effect due to its high electronegativity, further enhancing the electrophilicity of the ring. In the context of SNAr reactions, fluorine is an exceptionally good leaving group. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the polarization of the C-F bond.[3][4]

  • Bromine Atoms (-Br): The two bromine atoms at C-1 and C-3 also contribute to the electron deficiency via their -I effect. More importantly, they serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.

This unique electronic landscape allows for a predictable and controllable sequence of reactions, which will be explored in the subsequent sections.

I. Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the ring makes this compound an excellent substrate for SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is greatly enhanced by the delocalization of the negative charge onto the nitro group, a critical factor for the reaction's feasibility.[3][5]

The key question is one of regioselectivity: which halogen is displaced?

  • The fluorine at C-2 is ortho to the nitro group and is an excellent leaving group.

  • The bromine at C-3 is also ortho to the nitro group.

  • The bromine at C-1 is para to the nitro group.

Both ortho and para positions are strongly activated.[5][6] While C-Br bonds are weaker than C-F bonds, the rate-determining step is the nucleophilic attack. The extreme polarization of the C-F bond often makes the attached carbon the most electrophilic site, leading to the preferential displacement of fluoride. However, reaction conditions and the nature of the nucleophile can influence this selectivity, and displacement of the bromine atoms, particularly at the activated C-1 (para) or C-3 (ortho) positions, is also readily achievable.

Diagram: General Mechanism of SNAr Reaction

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocol: SNAr with a Secondary Amine

This protocol describes a typical procedure for the substitution of an activated halogen with morpholine.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.) and a suitable anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (5 mL).

  • Reagent Addition: Add morpholine (1.2 mmol, 1.2 equiv.) to the solution via syringe.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.) to the mixture. The base acts as a scavenger for the H-X acid formed during the reaction.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired substituted product.

II. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds in this compound are prime sites for palladium-catalyzed cross-coupling reactions. These transformations are foundational for constructing C-C and C-N bonds.[7][8] The relative reactivity of halogens in these couplings is typically I > Br > Cl >> F, ensuring that the C-Br bonds react selectively while the C-F bond remains intact.[8] This differential reactivity is key to the molecule's utility, allowing for stepwise elaboration.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[8][9][10] By carefully controlling the stoichiometry of the boronic acid, either mono- or di-arylation can be achieved.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Parameter Typical Conditions for Mono-Arylation
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) (1-5 mol%)
Ligand SPhos, XPhos, PPh₃ (2-10 mol%)
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.)
Boronic Acid 1.0-1.2 equivalents
Solvent Toluene/H₂O, Dioxane/H₂O, DMF
Temperature 80-110 °C
Experimental Protocol: Suzuki-Miyaura Mono-Arylation
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 mmol, 1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) to a flame-dried Schlenk tube.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene (4 mL) and water (1 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

B. Buchwald-Hartwig Amination

This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[7][11] The strongly electron-withdrawing nitro group makes the C-Br bond more susceptible to the initial oxidative addition step.[12] However, the choice of base is critical, as some strong bases can be incompatible with the nitro group.[11] Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over sodium tert-butoxide.

Parameter Typical Conditions for Mono-Amination
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-3 mol%)
Ligand RuPhos, Xantphos, BINAP (2-6 mol%)
Base K₃PO₄, Cs₂CO₃, NaOtBu (1.5-2.5 equiv.)
Amine 1.1-1.5 equivalents
Solvent Toluene, Dioxane, THF
Temperature 90-110 °C
Experimental Protocol: Buchwald-Hartwig Mono-Amination
  • Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the ligand (e.g., RuPhos, 0.03 mmol, 3 mol%) to a dry Schlenk tube.[13]

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) followed by the amine (1.2 mmol, 1.2 equiv.).[13]

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.[13]

  • Work-up & Purification: Follow a standard aqueous work-up and purification by flash column chromatography as described for the Suzuki-Miyaura reaction.[13]

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond by reacting the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I).[14][15] This reaction provides a direct route to aryl alkynes, which are valuable intermediates in materials science and medicinal chemistry.

Parameter Typical Conditions for Mono-Alkynylation
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%)
Copper Co-catalyst CuI (1-10 mol%)
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)
Terminal Alkyne 1.1-1.5 equivalents
Solvent THF, DMF
Temperature Room Temperature to 60 °C

III. Reduction of the Nitro Group

A pivotal transformation for this compound and its derivatives is the reduction of the nitro group to a primary amine (-NH₂). This reaction yields highly functionalized aniline precursors, opening up a vast new area of synthetic possibilities, such as diazotization and Sandmeyer reactions.[1][16]

The choice of reducing agent is critical to ensure chemoselectivity and avoid undesired side reactions, particularly hydrodehalogenation (the removal of the bromine atoms).

  • Catalytic Hydrogenation: While effective, standard catalysts like Palladium on Carbon (Pd/C) can readily cleave C-Br bonds.[17] Raney Nickel is often a superior choice as it is less prone to causing dehalogenation.[17]

  • Metal-Acid Reductions: Reagents such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are classic, reliable, and highly chemoselective methods for reducing aromatic nitro groups while preserving aryl halides.[17][18]

Diagram: Synthetic Workflow - Sequential Functionalization

Caption: Possible synthetic pathways leveraging the compound's reactivity.

Experimental Protocol: Nitro Group Reduction with Iron
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitroaromatic starting material (1.0 mmol, 1.0 equiv.) and iron powder (5.0 mmol, 5.0 equiv.) in a mixture of ethanol (10 mL) and water (2 mL).

  • Acid Addition: Add a catalytic amount of concentrated hydrochloric acid (HCl) or a stoichiometric amount of acetic acid (AcOH) to initiate the reduction.

  • Reaction Execution: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction is often exothermic. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the aniline product, which can be further purified by chromatography or recrystallization if necessary.

Conclusion

This compound is a testament to the power of strategic molecular design. Its reactivity is a finely tuned balance of activation for nucleophilic substitution and latent functionality for cross-coupling reactions. The strong directing effect of the nitro group, combined with the distinct roles of the fluorine and bromine substituents, provides chemists with a robust platform for predictable and selective synthesis. A thorough understanding of the principles outlined in this guide enables the rational design of synthetic routes to access a wide array of complex and valuable molecules for pharmaceutical, agrochemical, and materials science applications.

References

An In-depth Technical Guide to 1,3-Dibromo-2-fluoro-4-nitrobenzene and its Analogs: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 1,3-Dibromo-2-fluoro-4-nitrobenzene, a highly functionalized aromatic compound with significant potential in organic synthesis and medicinal chemistry. We delve into its synthesis, spectroscopic characterization, chemical reactivity—with a focus on nucleophilic aromatic substitution—and explore the burgeoning interest in its analogs as scaffolds for novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug discovery, offering both foundational knowledge and practical insights into the utility of this versatile chemical entity.

Introduction: The Strategic Importance of Polysubstituted Nitroaromatics

Halogenated and nitrated benzene derivatives are fundamental building blocks in the synthesis of a vast array of complex organic molecules, from pharmaceuticals and agrochemicals to advanced materials. The specific substitution pattern of this compound, featuring two bromine atoms, a fluorine atom, and a nitro group, creates a unique electronic landscape on the aromatic ring. This arrangement of electron-withdrawing groups significantly influences the molecule's reactivity and provides multiple sites for further functionalization.

The presence of a nitro group, a potent electron-withdrawing moiety, deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[1][2] The fluorine atom, in particular, is an excellent leaving group in SNAr reactions, a characteristic that is pivotal in the design of synthetic routes.[3] Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4] The bromine atoms also serve as versatile handles for cross-coupling reactions, further expanding the synthetic utility of this scaffold.

This guide will systematically explore the synthesis, properties, and potential applications of this compound and its structurally related analogs, providing a critical resource for chemists engaged in the design and synthesis of novel functional molecules.

Synthesis of this compound and its Analogs

A logical approach would involve the nitration of a dibromo-fluorobenzene precursor or the bromination of a fluoro-nitrobenzene derivative. A multi-step synthesis starting from a readily available precursor like o-fluoronitrobenzene is a promising strategy. A patented method for the synthesis of the related compound, 1,3-dibromo-4-fluorobenzene, initiates with the bromination of o-fluoronitrobenzene.[5] This suggests a potential pathway where a subsequent nitration could yield the desired product, although the directing effects of the substituents would need to be carefully considered.

Conceptual Synthetic Workflow:

G A 2-Fluoro-1-nitrobenzene B Bromination A->B Br2, FeBr3 or NBS C Dibromo-fluoro-nitrobenzene Isomers B->C D Separation/Purification C->D Chromatography E This compound D->E

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol for a Related Analog (1,4-Dibromo-2-fluoro-5-nitrobenzene):

A reported synthesis of an isomeric compound, 1,4-Dibromo-2-fluoro-5-nitrobenzene, involves the nitration of 1,4-dibromo-2-fluorobenzene.[6] This protocol highlights the conditions often required for the nitration of deactivated aromatic rings.

  • Materials: 1,4-dibromo-2-fluorobenzene, dichloromethane (DCM), trifluoroacetic acid (TFA), trifluoroacetic anhydride (TFAA), ammonium nitrate.

  • Procedure:

    • In a 100 mL dry single-neck round-bottom flask, dissolve 5.0 g (19.70 mmol) of 1,4-dibromo-2-fluorobenzene in 30 mL of DCM.[6]

    • Add 8 mL of TFA and 16 mL of TFAA sequentially under an ice bath with stirring for 30 minutes.[6]

    • Add 2.0 g (25.0 mmol) of solid ammonium nitrate in portions.[6]

    • Continue the reaction at room temperature for 24 hours.[6]

    • Pour the solution into 100 mL of distilled water and extract with DCM.[6]

    • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and rotary evaporate to obtain the crude product.[6]

    • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield the white solid powder of 1,4-Dibromo-2-fluoro-5-nitrobenzene (85% yield).[6]

Spectroscopic Characterization

The structural elucidation of this compound and its analogs relies on a combination of spectroscopic techniques. While experimental data for the target molecule is not widely published, we can predict the expected spectral features based on the analysis of similar compounds.

Data Presentation:

Spectroscopic Data (Predicted for this compound)
¹H NMR The aromatic region is expected to show two doublets, corresponding to the two non-equivalent aromatic protons. The chemical shifts will be downfield due to the electron-withdrawing effects of the substituents.
¹³C NMR Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carbons bearing bromine and the nitro group will also show characteristic chemical shifts.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms.
Infrared (IR) Spectroscopy The IR spectrum will exhibit strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹). C-Br and C-F stretching vibrations will also be present.

Spectroscopic Data for a Related Analog (1-Bromo-4-fluoro-2-nitrobenzene):

  • ¹H NMR: Spectral data for this isomer is available and can be used as a reference for interpreting the spectra of related compounds.[7]

  • IR Spectrum: The IR spectrum of 1-bromo-4-fluoro-2-nitrobenzene is also publicly available.[8]

Chemical Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group ortho or para to a halogen atom significantly enhances the rate of nucleophilic aromatic substitution (SNAr). In this compound, the nitro group is para to the fluorine atom and ortho to one of the bromine atoms, making these positions susceptible to nucleophilic attack. The fluorine atom is generally a better leaving group than bromine in SNAr reactions, suggesting that nucleophilic substitution will preferentially occur at the C-F bond.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

G cluster_0 Addition (Rate-determining) cluster_1 Elimination A Substituted Nitrobenzene C Meisenheimer Complex (Resonance Stabilized) A->C B Nucleophile (Nu-) B->C D Product C->D E Leaving Group (X-) C->E

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

The reactivity of the halogenated positions can be further modulated by the nature of the nucleophile and the reaction conditions. Strong nucleophiles and polar aprotic solvents generally favor SNAr reactions. This predictable reactivity makes this compound a valuable scaffold for introducing a wide range of functional groups, such as amines, alkoxides, and thiolates, at specific positions on the aromatic ring. This is a key strategy in the synthesis of diverse libraries of compounds for biological screening.[9][10]

Analogs and Their Potential in Drug Discovery

The structural motif of di-bromo-fluoro-nitrobenzene is of significant interest in drug discovery due to the known biological activities associated with its constituent functional groups.

  • Antimicrobial Activity: Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the reduction of the nitro group within microbial cells to generate reactive nitrogen species that can damage DNA and other vital cellular components.[11] The presence of halogens can further enhance the antimicrobial potency of these compounds.[12][13] Studies on fluorinated β-nitrostyrenes have demonstrated their potential as antimicrobial agents.[14][15]

  • Anticancer Activity: Many anticancer drugs incorporate a nitrobenzene moiety.[16][17] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The introduction of a nitro group can also be a strategy for developing hypoxia-activated prodrugs, which are selectively activated in the low-oxygen environment of solid tumors.[18]

Structure-Activity Relationships (SAR):

The biological activity of this class of compounds is highly dependent on the nature and position of the substituents on the aromatic ring. Key considerations for SAR studies include:

  • The position of the nitro group: Its ability to activate the ring for SNAr and its role in the mechanism of biological action are critical.

  • The nature of the halogens: Fluorine can enhance pharmacokinetic properties, while bromine can serve as a site for further modification.

  • The nature of the nucleophile introduced via SNAr: This allows for the systematic exploration of a wide range of chemical space to optimize biological activity.

Conclusion

This compound and its analogs represent a class of compounds with significant untapped potential. Their highly functionalized aromatic core provides a versatile platform for the synthesis of complex molecules with a wide range of potential applications, particularly in the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the current knowledge on the synthesis, characterization, reactivity, and potential applications of these compounds. Further research into the development of efficient synthetic routes and the systematic biological evaluation of their analogs is warranted and holds considerable promise for advancing the fields of organic chemistry and drug discovery.

References

Methodological & Application

Synthesis of novel compounds from 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Compounds from 1,3-Dibromo-2-fluoro-4-nitrobenzene

Authored by: A Senior Application Scientist

Abstract

This compound is a uniquely functionalized aromatic scaffold, presenting chemists with a powerful tool for the synthesis of complex molecular architectures. Its strategic arrangement of two bromine atoms, a fluorine atom, and a potent electron-withdrawing nitro group offers a rich landscape for selective and diverse chemical transformations. This guide provides an in-depth exploration of its reactivity, focusing on nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and nitro group manipulations. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern reaction outcomes, ensuring both reproducibility and rational experimental design.

The Chemical Canvas: Understanding this compound

The synthetic utility of this compound stems from the distinct reactivity imparted by each of its substituents. The nitro group profoundly deactivates the ring towards electrophilic attack but, more importantly, strongly activates it for nucleophilic aromatic substitution (SNAr).[1][2] The three halogen atoms provide multiple, distinct handles for further functionalization.

  • Fluorine Atom: Positioned ortho to the nitro group, it is the primary site for SNAr. Its high electronegativity polarizes the C-F bond and stabilizes the crucial Meisenheimer intermediate, making it an excellent leaving group in this specific context—a counterintuitive but key principle of SNAr reactions.[3][4]

  • Bromine Atoms: These atoms are superb substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5] Their differential steric environments may allow for selective mono- or di-functionalization under carefully controlled conditions.

Physicochemical Properties
PropertyValue
Molecular Formula C₆H₂Br₂FNO₂[6]
Molecular Weight 298.89 g/mol [6]
CAS Number 557789-62-5[6]
Appearance (Typically) Off-white to yellow solid
XLogP3 3.2[6]

Caption: Structure of this compound.

Core Synthetic Transformations: Mechanisms and Strategies

The true power of this reagent lies in the orthogonal reactivity of its functional groups. A chemist can strategically choose which position to address first, leading to a diverse array of products from a single starting material.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is typically the most facile transformation for this substrate. The reaction proceeds via a two-step addition-elimination mechanism.

Causality of Experimental Choice:

  • Mechanism: A nucleophile attacks the carbon atom bearing the fluorine, which is highly electrophilic due to the resonance- and inductively-withdrawing nitro group. This forms a resonance-stabilized negative intermediate called a Meisenheimer complex.[1] The negative charge is delocalized onto the oxygen atoms of the nitro group, providing a low-energy pathway. In the second, faster step, the fluoride ion is eliminated, restoring aromaticity.[2]

  • Leaving Group: While bromide is generally a better leaving group than fluoride in SN1/SN2 reactions, the opposite is true for SNAr. The rate-determining step is the initial nucleophilic attack. Fluorine's intense electronegativity makes the attached carbon the most electron-poor and thus the most susceptible to attack.[3]

  • Solvent and Base: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus maximizing its reactivity. A non-nucleophilic base (e.g., K₂CO₃, DIPEA) is often used to deprotonate protic nucleophiles (like amines or alcohols) in situ.

snAr_mechanism Figure 2: SNAr Mechanism reagents This compound + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Attack at C-F (Slow, RDS) product Substituted Product + F⁻ meisenheimer->product Elimination of F⁻ (Fast)

Caption: The addition-elimination mechanism of SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds are prime candidates for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in pharmaceutical and materials chemistry.[7][8]

This reaction forges C-C bonds by coupling the aryl bromide with an organoboron reagent.

Causality of Experimental Choice:

  • Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. Phosphine ligands (e.g., SPhos, XPhos) are crucial; their steric bulk and electron-donating properties stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[9]

  • Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[9]

  • Selectivity: Mono-arylation can be achieved by using a slight excess (1.1-1.2 equivalents) of the boronic acid. Di-substitution would require a larger excess of the coupling partner and harsher conditions. The bromine at position 1 is sterically less hindered than the bromine at position 3 (flanked by F and NO₂ groups), suggesting it may react preferentially.

suzuki_cycle Figure 3: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂-R pd2_ox->pd2_trans Transmetalation (R-B(OH)₂) pd2_trans->pd0 Reductive Elimination label_prod Product (Ar-R) pd2_trans->label_prod

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

This powerful reaction creates C-N bonds, coupling the aryl bromide with a primary or secondary amine.[10]

Causality of Experimental Choice:

  • Catalyst System: Similar to Suzuki coupling, this reaction relies on a Pd(0)/phosphine ligand system. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are critical for facilitating the challenging reductive elimination step that forms the C-N bond.[7][11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. Its role is to deprotonate the amine in the catalytic cycle to form a palladium-amido complex, which is a necessary precursor to reductive elimination.[7][12]

  • Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Therefore, rigorous exclusion of air using an inert atmosphere (argon or nitrogen) is mandatory for a successful reaction.[12]

buchwald_cycle Figure 4: Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_amido [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ pd2_ox->pd2_amido Amine Coordination pd2_amido_deprot Ar-Pd(II)L₂(NR₂) pd2_amido->pd2_amido_deprot Deprotonation (Base) pd2_amido_deprot->pd0 Reductive Elimination label_prod Product (Ar-NR₂) pd2_amido_deprot->label_prod

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Application Protocols

Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its derivatives should be handled as potentially toxic.

Protocol 1: SNAr with Morpholine

Objective: To synthesize 4-(2,4-dibromo-3-fluoro-6-nitrophenyl)morpholine.

  • Reagents & Equipment:

    • This compound (299 mg, 1.0 mmol)

    • Morpholine (105 µL, 1.2 mmol)

    • Potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol)

    • Anhydrous Dimethylformamide (DMF, 5 mL)

    • Oven-dried 25 mL round-bottom flask with magnetic stir bar

    • Condenser and nitrogen/argon inlet

  • Procedure:

    • To the round-bottom flask, add this compound and potassium carbonate.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous DMF via syringe, followed by the morpholine.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The starting material is significantly less polar than the product.

    • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

    • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Selective Mono-Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 2,4-dibromo-3-fluoro-1-phenyl-6-nitrobenzene (major isomer expected).

  • Reagents & Equipment:

    • This compound (299 mg, 1.0 mmol)

    • Phenylboronic acid (134 mg, 1.1 mmol)

    • Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%)

    • SPhos (16.4 mg, 0.04 mmol, 4 mol%)

    • Potassium phosphate tribasic (K₃PO₄, 637 mg, 3.0 mmol)

    • Anhydrous, degassed toluene (4 mL) and degassed water (1 mL)

    • Oven-dried Schlenk tube with magnetic stir bar

  • Procedure:

    • Crucial Step: Degas the solvents by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.

    • In a glovebox or under a positive flow of argon, add all solid reagents (substrate, boronic acid, catalyst, ligand, base) to the Schlenk tube.[13]

    • Evacuate and backfill the tube with argon three times.

    • Add the degassed toluene and water via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

    • Monitor reaction progress by GC-MS or TLC.

    • After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Protocol 3: Nitro Group Reduction

Objective: To synthesize 2,4-Dibromo-3-fluoroaniline.

  • Reagents & Equipment:

    • Product from a previous reaction (e.g., this compound, 1.0 mmol)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 1.13 g, 5.0 mmol)

    • Ethanol (10 mL)

    • Concentrated HCl (1 mL)

    • 50 mL round-bottom flask with stir bar and condenser

  • Procedure:

    • Dissolve the nitroaromatic starting material in ethanol in the round-bottom flask.

    • Add the tin(II) chloride dihydrate.

    • Carefully add the concentrated HCl and heat the mixture to reflux (approx. 78 °C).

    • Stir at reflux for 1-3 hours until TLC shows complete consumption of the starting material.

    • Cool the reaction to room temperature and carefully quench by pouring over ice.

    • Basify the mixture to pH > 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. Caution: Exothermic.

    • Extract the aqueous slurry with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aniline derivative, which can be purified by chromatography if necessary.

Conclusion and Outlook

This compound is a testament to the power of strategic molecular design. The orthogonal reactivity of its substituents allows for a stepwise and controlled assembly of highly functionalized aromatic compounds. By leveraging SNAr chemistry at the fluorine position, cross-coupling at the bromine sites, and reduction of the nitro group, chemists can access a vast chemical space. The resulting aniline, biaryl, and substituted nitrobenzene cores are invaluable intermediates in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials, making this reagent a cornerstone for innovation in modern organic synthesis.[5][14][15]

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the demand for strategically functionalized aromatic building blocks is incessant. 1,3-Dibromo-2-fluoro-4-nitrobenzene emerges as a highly valuable, albeit specialized, reagent for such endeavors. Its unique substitution pattern—a trifecta of a highly activating nitro group, a supremely reactive fluorine leaving group, and two versatile bromine handles—offers a platform for controlled, regioselective functionalization.

This guide provides an in-depth technical overview of the principles and practical protocols for employing this compound in nucleophilic aromatic substitution (SNAr) reactions. We will explore the underlying mechanistic principles that govern its reactivity and present detailed, field-tested protocols for its reaction with common nucleophiles.

Reactivity Profile and Regioselectivity

The reactivity of this compound in SNAr reactions is dictated by the interplay of its substituents. The powerful electron-withdrawing nitro group at C-4 profoundly activates the aromatic ring towards nucleophilic attack.[1][2] This activation is most pronounced at the ortho and para positions relative to the nitro group.

In this specific molecule, the substituents are positioned as follows:

  • Fluorine at C-2: ortho to the nitro group.

  • Bromine at C-3: meta to the nitro group.

  • Bromine at C-1: para to the nitro group.

The general order of halogen reactivity as a leaving group in SNAr reactions is F > Cl > Br > I.[1] This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom it is attached to.[3]

Considering both the position relative to the nitro group and the nature of the halogen, the fluorine atom at the C-2 position is the most activated and labile site for nucleophilic substitution . The nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at the ortho or para position.[4] An attack at the C-1 position (para) is also activated, but the C-Br bond is less polarized than the C-F bond, making the fluorine a better leaving group in this context. The bromine at C-3 is in a meta position, where the resonance stabilization from the nitro group is absent, rendering it significantly less reactive towards SNAr.[3]

Therefore, nucleophilic attack will overwhelmingly occur at the C-2 position, displacing the fluoride ion. This high regioselectivity is a key synthetic advantage of this molecule.

Core Mechanism: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[5]

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bonded to the fluorine (C-2), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is an excellent leaving group in this reaction context.

Caption: The two-step addition-elimination SNAr mechanism.

Experimental Protocols

The following protocols are designed as robust starting points for the nucleophilic aromatic substitution on this compound. Researchers should note that optimization of temperature, reaction time, and stoichiometry may be necessary for specific nucleophiles and scales.

General Experimental Workflow

SNAr_Workflow reagents 1. Reagent Preparation - Dissolve substrate in aprotic solvent - Prepare nucleophile solution reaction 2. Reaction - Combine reagents under inert atmosphere - Stir at specified temperature reagents->reaction Add Nucleophile monitoring 3. Monitoring - Track progress via TLC or LC-MS reaction->monitoring workup 4. Work-up - Quench reaction - Aqueous extraction monitoring->workup Upon completion purification 5. Purification - Column chromatography or recrystallization workup->purification analysis 6. Characterization - NMR, MS, IR purification->analysis

Caption: A generalized workflow for SNAr reactions.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

This protocol details the synthesis of 1-(2,4-dibromo-3-nitrophenyl)piperidine, a common transformation used in the construction of pharmaceutical scaffolds.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.

  • Add potassium carbonate to the solution, followed by the dropwise addition of piperidine.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol outlines the synthesis of 1,3-dibromo-2-methoxy-4-nitrobenzene, a precursor for various fine chemicals.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.2 eq, either as a solution in methanol or generated in situ from sodium metal and anhydrous methanol)

  • Tetrahydrofuran (THF) or Methanol, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sodium methoxide solution. If generating in situ, first dissolve sodium metal in anhydrous methanol under an inert atmosphere, then add this solution to the substrate mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Reaction with Thiol Nucleophiles (e.g., Sodium Thiomethoxide)

This protocol describes the synthesis of (2,4-dibromo-3-nitrophenyl)(methyl)sulfane, demonstrating the formation of a thioether linkage.

Materials:

  • This compound (1.0 eq)

  • Sodium thiomethoxide (1.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add sodium thiomethoxide portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir until completion (typically 2-6 hours), as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Data Presentation: Expected Outcomes and Characterization

The following tables summarize the key properties of the starting material and provide predicted spectroscopic data for a representative product. These predictions are based on established principles and data from analogous compounds.

Table 1: Properties of this compound

PropertyValueReference
CAS Number 557789-62-5[6]
Molecular Formula C₆H₂Br₂FNO₂[6]
Molecular Weight 298.89 g/mol [6]
Appearance White to yellow powder/crystal
Purity (typical) >98.0%

Table 2: Predicted Spectroscopic Data for 1-(2,4-dibromo-3-nitrophenyl)piperidine

SpectroscopyPredicted Chemical Shifts (δ) / m/zRationale
¹H NMR ~7.8-8.0 ppm (d, 1H, Ar-H); ~7.4-7.6 ppm (d, 1H, Ar-H); ~3.2-3.4 ppm (m, 4H, -NCH₂-); ~1.6-1.8 ppm (m, 6H, -CH₂-)Aromatic protons will be deshielded due to the nitro group and bromine atoms. Piperidine protons will show characteristic multiplets.
¹³C NMR ~150-155 ppm (C-N, Ar); ~145-150 ppm (C-NO₂, Ar); ~130-135 ppm (C-Br, Ar); ~120-125 ppm (CH, Ar); ~50-55 ppm (-NCH₂-); ~25-30 ppm (-CH₂-); ~23-26 ppm (-CH₂-)Aromatic carbons will be in the typical downfield region, with carbons attached to heteroatoms being the most deshielded.
Mass Spec (EI) M⁺ peak with characteristic isotopic pattern for two bromine atoms.The molecular ion peak will be observed along with fragmentation patterns corresponding to the loss of the nitro group and parts of the piperidine ring.

Applications in Research and Development

The products derived from the SNAr of this compound are valuable intermediates in several areas:

  • Medicinal Chemistry: The resulting 2-substituted-1,3-dibromo-4-nitrobenzene core can be further elaborated. The remaining bromine atoms can be functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[7] The nitro group can be reduced to an aniline, which is a key precursor for the synthesis of a wide range of heterocyclic compounds, such as benzimidazoles, quinolines, and benzothiazoles, many of which exhibit significant biological activity.[4][8]

  • Materials Science: The ability to introduce different functional groups allows for the synthesis of novel dyes and polymers with tailored electronic and photophysical properties.

  • Agrochemicals: The core structure is found in some classes of herbicides and fungicides.

Conclusion

This compound is a potent and selective building block for advanced organic synthesis. Its reactivity is dominated by the highly activated fluorine atom at the C-2 position, allowing for predictable and efficient nucleophilic aromatic substitution. The protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this versatile reagent. The ability to subsequently functionalize the bromine and nitro groups opens a gateway to a vast chemical space, making it an invaluable tool for drug discovery professionals and materials scientists.

References

Application Notes and Protocols: 1,3-Dibromo-2-fluoro-4-nitrobenzene as a Versatile Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold

In the landscape of modern medicinal chemistry, the efficiency of drug discovery is often dictated by the strategic utility of key building blocks.[1][2][3] 1,3-Dibromo-2-fluoro-4-nitrobenzene is a prime example of such a scaffold, offering a synthetically versatile platform for the construction of complex pharmaceutical intermediates.[4][5] Its benzene core is decorated with four distinct functional handles: two bromine atoms, a fluorine atom, and a nitro group. This unique arrangement of substituents provides chemists with a powerful tool for sequential and regioselective modifications, enabling the rapid generation of diverse molecular architectures.

The key to its utility lies in the electronically differentiated nature of its substituents:

  • The Nitro Group: As a potent electron-withdrawing group, it strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), primarily influencing the reactivity of the ortho- and para-positioned halogens.[6][7]

  • The Fluorine Atom: Positioned ortho to the nitro group, it is highly activated and serves as an excellent leaving group in SNAr reactions, often displaying preferential reactivity over the bromine atoms in this context.[8][9]

  • The Bromine Atoms: These serve as robust handles for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[5][10]

  • Transformable Nitro Group: The nitro group itself can be readily reduced to a primary amine, a cornerstone functional group in many active pharmaceutical ingredients (APIs), providing a crucial vector for further derivatization.[5][11]

This application guide provides an in-depth exploration of this compound's reactivity, offering detailed protocols for its principal synthetic transformations.

Physicochemical Properties and Safe Handling

Properly understanding the physical properties and safety requirements is paramount before utilizing any chemical reagent.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 557789-62-5[12][13]
Molecular Formula C₆H₂Br₂FNO₂[12]
Molecular Weight 298.89 g/mol [12]
Appearance Not specified, likely a solid
Melting Point Data not widely available
IUPAC Name This compound[12]

Safety and Handling:

  • General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]

  • Toxicology: While specific toxicity data for this compound is limited, related brominated, fluorinated, and nitrated aromatic compounds are often classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[14][15][16][17] Treat this compound with due caution.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[15]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[14]

Key Synthetic Transformations and Protocols

The synthetic power of this compound is best demonstrated through its three primary modes of reactivity: nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction.

Nucleophilic Aromatic Substitution (SNAr): Selective Functionalization via Fluoride Displacement

Expertise & Experience: The SNAr reaction is a cornerstone transformation for this building block. The strong electron-withdrawing effect of the nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[7] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][9]

Crucially, the fluorine atom at the C-2 position is the most reactive site for SNAr. This is due to two factors: (1) it is positioned ortho to the activating nitro group, and (2) the high electronegativity of fluorine makes the attached carbon highly electrophilic, stabilizing the transition state leading to the Meisenheimer complex more effectively than the C-Br bond.[8] This inherent regioselectivity allows for the precise introduction of a new substituent at the C-2 position while preserving the bromine atoms for subsequent transformations.

Caption: S-N-Ar Mechanism: Meisenheimer Complex Formation.

Protocol 3.1.1: SNAr with a Secondary Amine (e.g., Morpholine)

This protocol details the substitution of the fluorine atom with morpholine, a common transformation in the synthesis of compounds like the antibiotic Linezolid.[18]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), anhydrous potassium carbonate (K₂CO₃, 1.5 equiv.), and a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Reagent Addition: Add morpholine (1.2 equiv.) to the stirring suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The causality here is that elevated temperatures provide the necessary activation energy to overcome the barrier for the nucleophilic attack and subsequent elimination, driving the reaction to completion in a reasonable timeframe.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate (EtOAc) (3x). The aqueous wash is critical for removing the inorganic base (K₂CO₃) and the polar solvent (DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-morpholino-1,3-dibromo-4-nitrobenzene.

Palladium-Catalyzed Cross-Coupling: Building Biaryl Scaffolds

Expertise & Experience: The two bromine atoms on the scaffold are ideal handles for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[10] This reaction forms a C-C bond between an organohalide and an organoboron compound, and it is one of the most powerful tools in modern organic synthesis.[19] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[10][19][20]

A critical consideration is the potential for side reactions. Hydrodehalogenation (replacement of Br with H) can occur, especially with certain bases or solvents.[21] Protodeboronation (cleavage of the C-B bond of the boronic acid) is another common issue, often promoted by excess water or high temperatures.[21] Careful selection of catalyst, ligand, base, and anhydrous conditions is essential for a successful transformation.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)-OR(L_n) ArPdBr->ArPdOR Ligand Exchange ArPdR Ar-Pd(II)-R'(L_n) ArPdOR->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination prod Ar-R' ArPdR->prod sub1 Ar-Br sub1->ArPdBr sub2 R'-B(OH)2 sub2->ArPdR sub3 Base (OH-) sub3->ArPdBr

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol 3.2.1: Mono-Arylation via Suzuki-Miyaura Coupling

This protocol describes the selective mono-coupling at one of the bromine positions.

  • Reaction Setup (Self-Validating System): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the SNAr product from Protocol 3.1.1 (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.). The use of a Schlenk line and degassed solvents is crucial to prevent oxygen from deactivating the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos, 1-3 mol%). The choice of bulky, electron-rich phosphine ligands often improves catalytic activity for challenging substrates.[21]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water, via syringe. A small amount of water is often necessary to facilitate the transmetalation step.[19]

  • Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Track the disappearance of the starting material and the formation of the product by LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Nitro Group Reduction: Unmasking the Amine

Expertise & Experience: The reduction of the aromatic nitro group to an aniline is a fundamental transformation that dramatically increases the pharmaceutical relevance of the scaffold.[5] A variety of methods exist, and the choice depends on the desired chemoselectivity and scale.[11]

  • Catalytic Hydrogenation: Using H₂ gas with catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is highly efficient and atom-economical.[22][23] However, care must be taken as standard Pd/C can sometimes cause hydrodehalogenation (C-Br bond cleavage). Raney Nickel is often a better choice when preserving aryl bromides is critical.[22]

  • Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl or acetic acid) are robust and tolerant of many functional groups.[11][22] Iron is often preferred for its low cost and environmental friendliness.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst (e.g., Pd/C) can be a safer alternative to using pressurized hydrogen gas.

All nitro reductions are highly exothermic and require careful temperature control, especially on a larger scale.[23]

Synthetic_Workflow Sequential Functionalization Workflow Start 1,3-Dibromo-2-fluoro- 4-nitrobenzene Step1_Product SNAr Product (e.g., 2-Alkoxy-1,3-dibromo- 4-nitrobenzene) Start->Step1_Product 1. SNAr (e.g., NaOR, DMF) Step2_Product Reduced Product (e.g., 3,5-Dibromo-2-alkoxy- aniline) Step1_Product->Step2_Product 2. Nitro Reduction (e.g., Fe, NH4Cl) Step3_Product Final Intermediate (e.g., Coupled Product) Step2_Product->Step3_Product 3. Suzuki Coupling (e.g., ArB(OH)2, Pd cat.)

Caption: A potential synthetic workflow for the building block.

Protocol 3.3.1: Nitro Reduction using Iron in Acidic Media

  • Reaction Setup: In a round-bottom flask, suspend the nitro-containing substrate (1.0 equiv.) in a solvent mixture such as ethanol/water or acetic acid.

  • Reagent Addition: Add iron powder (Fe, 5-10 equiv.) and ammonium chloride (NH₄Cl, 4-5 equiv.) or a catalytic amount of acetic acid.

  • Reaction Conditions: Heat the suspension to reflux (typically 80-100 °C) with vigorous stirring. The reaction is often visibly complete when the yellow color of the nitro compound disappears.

  • Monitoring: Follow the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the mixture and filter it through a pad of Celite to remove the iron salts. This is a critical step; ensure the Celite pad is thoroughly washed with the reaction solvent or EtOAc to recover all the product.

  • Purification: Concentrate the filtrate. If the reaction was run in an acidic medium, neutralize with a base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, dry the organic phase, and concentrate. The resulting aniline can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Conclusion

This compound is a uniquely powerful and versatile building block for the synthesis of pharmaceutical intermediates. Its value is derived from the orthogonal reactivity of its functional groups, which allows for a logical and controlled sequence of modifications. By leveraging regioselective SNAr reactions, robust palladium-catalyzed cross-couplings, and reliable nitro group reductions, researchers can efficiently access a vast chemical space and construct novel, highly functionalized molecules for drug discovery programs. The protocols outlined herein provide a solid foundation for harnessing the full synthetic potential of this valuable scaffold.

References

Application Notes and Protocols for Cross-Coupling Reactions with 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Complex Building Block

1,3-Dibromo-2-fluoro-4-nitrobenzene is a highly functionalized aromatic scaffold with significant potential in the development of novel pharmaceuticals, agrochemicals, and materials. Its unique substitution pattern—featuring two distinct carbon-bromine bonds, a strongly electron-withdrawing nitro group, and a strategically placed fluorine atom—offers a versatile platform for selective, stepwise functionalization. The electronic activation provided by the nitro group enhances the substrate's reactivity in palladium-catalyzed cross-coupling reactions, while the differential electronic and steric environments of the two bromine atoms open avenues for achieving high regioselectivity.[1]

This guide provides detailed experimental protocols for key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using this compound. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying chemical logic. We will delve into the causality behind the choice of catalysts, ligands, and reaction conditions, offering a framework for rational optimization and troubleshooting. While specific, published data for this exact substrate is limited, the protocols herein are built upon well-established methodologies for structurally analogous dihalo-nitroaromatic compounds and are designed to serve as robust starting points for research and development.[2][3]

Core Principle: Understanding Regioselectivity

The primary challenge and opportunity in using this compound is controlling which of the two C-Br bonds reacts first. The reactivity of an aryl halide in the initial oxidative addition step of a palladium-catalyzed cycle is governed by a combination of electronics and sterics.[4]

  • C1-Br Bond: This position is ortho to both the nitro group and the fluorine atom. The nitro group is a powerful electron-withdrawing group that strongly activates an ortho C-Br bond towards oxidative addition.[4] The ortho fluorine atom also contributes to this activation through its inductive electron-withdrawing effect.

  • C3-Br Bond: This position is meta to the nitro group and para to the fluorine atom. The activating effect of the nitro group is significantly weaker at the meta position.

Experimental Workflow Overview

The successful execution of cross-coupling reactions with this electron-deficient substrate hinges on a meticulous experimental setup designed to exclude oxygen and moisture, which can otherwise lead to catalyst deactivation and undesirable side reactions like homocoupling.[2]

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aryl bromide and an organoboron reagent. For electron-deficient substrates like this compound, catalyst systems featuring bulky, electron-rich phosphine ligands are essential to promote efficient oxidative addition and reductive elimination while preventing catalyst decomposition.[3]

Causality Behind Component Selection:
  • Catalyst System (Pd(OAc)₂ / SPhos): Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. SPhos (a biaryl phosphine ligand) is both bulky and highly electron-donating. This combination stabilizes the palladium center, accelerates the rate-limiting oxidative addition step, and promotes the final reductive elimination to release the product.[3]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. It is generally preferred over stronger bases like alkoxides when dealing with substrates that may have base-sensitive functional groups.[2]

  • Solvent System (Toluene/Water): A biphasic solvent system is often beneficial for Suzuki couplings. Toluene solubilizes the organic components, while water dissolves the inorganic base, facilitating the reaction at the interface. Rigorous degassing of both solvents is critical to prevent oxygen from inducing homocoupling of the boronic acid.[2]

Representative Reaction Conditions: Mono-arylation

The following table outlines representative conditions based on protocols for the analogous substrate, 1,3-dibromo-5-nitrobenzene.[3] Optimization may be required for different boronic acids.

Coupling Partner (1.1 eq)Pd Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (5:1)10012-24
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (5:1)10012-24
3-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (5:1)10012-24
Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition (Solids): In the Schlenk tube, combine this compound (1.0 mmol, 299 mg), the desired arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (3.0 mmol, 637 mg).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with the inert gas. Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene (5 mL) followed by degassed deionized water (1 mL) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the mono-arylated product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[5][6] For this substrate, achieving high yields requires a robust catalyst system capable of functioning effectively with an electron-deficient aryl bromide and a strong, non-nucleophilic base.[7]

Causality Behind Component Selection:
  • Catalyst System (Pd₂(dba)₃ / XPhos): Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. XPhos, like SPhos, is a bulky, electron-rich biaryl phosphine ligand that promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle. This class of ligands is particularly effective for coupling with electron-deficient aryl halides.[7][8]

  • Base (NaOtBu): Sodium tert-butoxide is a strong, sterically hindered base. Its primary role is to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate that precedes C-N bond formation. Its non-nucleophilic nature prevents it from competing with the desired amine coupling partner.[7]

  • Solvent (Toluene): Anhydrous, non-protic solvents like toluene or dioxane are standard for this reaction as they do not interfere with the strong base or the catalytic intermediates.

Representative Reaction Conditions: Mono-amination

The following table provides representative conditions based on protocols for 1,3-dibromo-5-nitrobenzene.[7]

Amine (1.2 eq)Pd Precatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (2.0)Toluene10018
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (2.0)Toluene10018
n-ButylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (2.0)Toluene10018
Detailed Step-by-Step Protocol: Buchwald-Hartwig Amination
  • Vessel and Reagent Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol, 299 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (2.0 mmol, 192 mg) to a flame-dried Schlenk tube with a stir bar.

  • Inert Atmosphere: If not in a glovebox, seal the tube and purge with an inert gas.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL). If the amine is a liquid, add it (1.2 mmol) via syringe. If it is a solid, add it with the other solids in step 1.

  • Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 18 hours.

  • Monitoring: Check for the disappearance of the starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the desired mono-aminated product.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides to produce valuable arylalkyne structures.[9] A key consideration is the potential for alkyne homocoupling (Glaser coupling), which is often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[2] Therefore, a meticulously executed copper-free protocol under strictly anaerobic conditions is recommended for this substrate.

Causality Behind Component Selection:
  • Catalyst System (Pd(OAc)₂ / SPhos): As with the Suzuki coupling, this robust catalyst system is well-suited for activating the electron-deficient C-Br bond.

  • Base (K₃PO₄): A carbonate or phosphate base is sufficiently strong to deprotonate the terminal alkyne, allowing it to enter the palladium catalytic cycle, without being as harsh as alkoxides.

  • Copper-Free Conditions: By omitting the traditional Cu(I) co-catalyst, the primary pathway for oxidative alkyne homocoupling is eliminated. This places greater importance on the efficiency of the palladium catalyst to ensure the desired cross-coupling pathway dominates.[2]

  • Solvent (Toluene): Anhydrous, degassed toluene is an excellent solvent for this transformation.

Representative Reaction Conditions: Copper-Free Mono-alkynylation

Conditions are adapted from copper-free protocols developed for 1,3-dibromo-5-nitrobenzene.[2]

Alkyne (1.2 eq)Pd Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)
PhenylacetylenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene10012
1-OctynePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene10012
(Trimethylsilyl)acetylenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene10012
Detailed Step-by-Step Protocol: Copper-Free Sonogashira Coupling
  • Vessel Preparation: Prepare a flame-dried Schlenk tube with a magnetic stir bar under an inert atmosphere (Argon).

  • Reagent Addition (Solids): To the tube, add this compound (1.0 mmol, 299 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 425 mg).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon (3x).

  • Solvent and Alkyne Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite®, washing with ether. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to afford the target alkynylated compound.

Catalytic Cycle Diagrams

Suzuki_Miyaura_Cycle cluster_legend Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product Ar-Br Ar-Br = this compound R-B(OH)2 R-B(OH)2 = Arylboronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Ar-Pd(II)(HNR'R'')L2]+Br- [Ar-Pd(II)(HNR'R'')L2]+Br- Ar-Pd(II)(Br)L2->[Ar-Pd(II)(HNR'R'')L2]+Br- Amine Association (HNR'R'') Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(HNR'R'')L2]+Br-->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L2->Ar-NR'R'' Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

The Strategic Utility of 1,3-Dibromo-2-fluoro-4-nitrobenzene in Advanced Materials Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, materials scientists, and professionals in drug development on the potential applications of 1,3-Dibromo-2-fluoro-4-nitrobenzene. While direct, published applications in materials science are nascent, the unique arrangement of functional groups on this aromatic scaffold presents significant opportunities for the synthesis of novel high-performance polymers and organic electronic materials. This guide is therefore a forward-looking projection, grounded in established principles of organic and polymer chemistry, to stimulate and direct future research.

Introduction: A Molecule of Untapped Potential

This compound is a poly-functionalized aromatic compound. Its material science potential stems from the distinct reactivity of its substituents:

  • Two Bromine Atoms: These serve as versatile handles for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is fundamental for the construction of extended conjugated systems found in advanced polymers.

  • An Activated Fluorine Atom: Positioned ortho to a nitro group, the fluorine atom is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of functionalities, including ether and amine linkages, which are crucial for creating polymers like poly(arylene ether)s.

  • A Nitro Group: The strongly electron-withdrawing nature of the nitro group not only activates the fluorine for SNAr but also influences the electronic properties of the molecule and any resulting materials. Furthermore, the nitro group can be chemically reduced to an amine, offering another point for derivatization.

This combination of reactive sites on a single, relatively simple building block makes this compound a compelling monomer for the design of complex macromolecular architectures with tailored properties.

Physicochemical & Spectroscopic Data

A comprehensive understanding of the starting material is paramount. Below is a summary of the key physicochemical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₆H₂Br₂FNO₂
Molecular Weight 298.90 g/mol
Appearance Expected to be a crystalline solid
Solubility Likely soluble in common organic solvents like THF, DMF, DMSO, and chlorinated solvents.
¹H NMR (Predicted) Aromatic protons expected in the δ 7.5-8.5 ppm range.
¹³C NMR (Predicted) Aromatic carbons expected in the δ 110-160 ppm range.
IR Spectroscopy (Predicted) Characteristic peaks for C-Br, C-F, C-NO₂, and aromatic C-H bonds.
Mass Spectrometry A characteristic isotopic pattern for two bromine atoms is expected.

Application Note I: Synthesis of High-Performance Fluorinated Poly(arylene ether)s

Causality: The activated fluorine atom on this compound makes it an ideal candidate for polycondensation reactions via nucleophilic aromatic substitution. Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of fluorine can further enhance these properties, particularly by improving dielectric performance and lowering the refractive index.

Hypothetical Reaction Scheme: Poly(arylene ether) Synthesis

This protocol describes a hypothetical synthesis of a novel poly(arylene ether) using this compound and a bisphenol monomer, such as Bisphenol A.

This compound This compound Polymer Poly(arylene ether) This compound->Polymer Nucleophilic Aromatic Substitution Bisphenol_A Bisphenol A Bisphenol_A->Polymer K2CO3 K2CO3, DMAc K2CO3->Polymer Monomer_A This compound Polymer Conjugated Polymer Monomer_A->Polymer Suzuki Coupling Monomer_B Diboronic Acid Ester Monomer_B->Polymer Catalyst Pd Catalyst, Base Catalyst->Polymer Start This compound Product 3,5-Dibromo-2-fluoroaniline Start->Product Reduction Reagents SnCl2·2H2O, Ethanol Reagents->Product

Application Notes and Protocols: A Guide to the Strategic Functionalization of 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design of complex molecular architectures is paramount. Success in this endeavor often relies on the use of highly functionalized, versatile building blocks that offer multiple, distinct reaction sites. 1,3-Dibromo-2-fluoro-4-nitrobenzene is one such scaffold, presenting a unique combination of reactive centers that can be selectively addressed to construct diverse and novel compounds.[1][2][3]

This molecule's synthetic utility is dictated by its distinct structural features:

  • Two Bromine Atoms: Positioned at C1 and C3, these atoms are excellent handles for a wide range of palladium-catalyzed cross-coupling reactions.[4]

  • An Activated Fluorine Atom: The fluorine at C2 is rendered highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the powerful electron-withdrawing effect of the adjacent nitro group.[2][5]

  • A Strong Electron-Withdrawing Nitro Group: The nitro group at C4 is the key activator for SNAr at the C2 position. It also influences the electronic properties of the entire aromatic ring, impacting the reactivity of the bromine atoms and offering a potential site for further transformation (e.g., reduction to an amine).[4][6]

This guide provides an in-depth exploration of the primary functionalization pathways for this compound. We will delve into the mechanistic rationale behind each transformation and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluorine Position

The most accessible reaction pathway for this substrate is the selective displacement of the fluoride ion. The strong ortho-nitro group dramatically lowers the energy barrier for this transformation.

Expertise & Experience: The Rationale Behind C-F Bond Lability

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5] The first, and typically rate-determining, step is the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]

The presence of the nitro group ortho and para to the site of attack is crucial, as it delocalizes and stabilizes the negative charge of the Meisenheimer complex through resonance.[7][8] While typically iodide and bromide are better leaving groups than fluoride in SN1/SN2 reactions, the opposite is often true in SNAr.[9] This is because the rate-limiting step is the initial nucleophilic attack. The high electronegativity of fluorine creates a more electrophilic carbon center, accelerating the attack and lowering the overall activation energy of the reaction.[7][9]

Caption: Figure 1: SNAr Mechanism on this compound.

Protocol 1: SNAr with a Primary or Secondary Amine

This protocol details a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1 - 1.5 equiv)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Reagent Addition: Add the base (e.g., K₂CO₃) followed by the amine nucleophile.

  • Reaction Execution: Stir the mixture at room temperature or heat gently (40-60 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Trustworthiness: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting material and the appearance of a new, typically more polar, product spot.

SNAr_Workflow Figure 2: Experimental Workflow for SNAr setup 1. Reaction Setup (Substrate, Solvent in Flask under N₂) reagents 2. Reagent Addition (Base, Amine Nucleophile) setup->reagents reaction 3. Reaction (Stir at RT or 40-60 °C, Monitor by TLC) reagents->reaction workup 4. Aqueous Work-up (Quench with H₂O, Extract with EtOAc) reaction->workup purify 5. Purification (Dry, Concentrate, Column Chromatography) workup->purify product Pure Product purify->product Suzuki_Cycle Figure 3: Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pdiib Ar-Pd(II)L₂-Br oxidative_add->pdiib transmetal Transmetalation pdiib->transmetal pdiic Ar-Pd(II)L₂-Ar' transmetal->pdiic boronic Ar'-B(OH)₂ + Base boronic->transmetal reductive_elim Reductive Elimination pdiic->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' reductive_elim->product Sonogashira_Workflow Figure 4: Experimental Workflow for Sonogashira Coupling setup 1. Reaction Setup (Aryl Bromide, Solvent in Flask under N₂) reagents 2. Reagent Addition (Pd Catalyst, CuI, Amine Base, Alkyne) setup->reagents reaction 3. Reaction (Stir at RT to 60 °C, Monitor by TLC) reagents->reaction workup 4. Filtration & Extraction (Filter through Celite, Wash with NH₄Cl, Extract) reaction->workup purify 5. Purification (Dry, Concentrate, Column Chromatography) workup->purify product Pure Product purify->product

References

Application Notes: 1,3-Dibromo-2-fluoro-4-nitrobenzene as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the synthetic chemist's toolkit, highly functionalized aromatic compounds serve as critical starting materials for building complex molecular architectures. 1,3-Dibromo-2-fluoro-4-nitrobenzene is one such pivotal building block. Its unique arrangement of substituents—two bromine atoms, a fluorine atom, and a powerful electron-withdrawing nitro group—provides a platform for diverse and regioselective chemical transformations.

The presence of the nitro group profoundly influences the reactivity of the aromatic ring. Located para to one bromine and ortho to the other, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many commercial agrochemicals.[1][2] The differential reactivity of the halogen substituents, influenced by both electronic and steric factors, allows for sequential and controlled modifications, making this molecule a highly valuable intermediate for researchers and drug development professionals. This guide provides an in-depth exploration of the chemistry of this compound, focusing on its application in the synthesis of agrochemical scaffolds, particularly through the SNAr mechanism.

Key Physicochemical and Structural Data
PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₆H₂Br₂FNO₂PubChem[3]
Molecular Weight 298.89 g/mol PubChem[3]
Appearance Yellowish crystalline solidN/A
Solubility Soluble in polar aprotic solvents (DMF, DMSO, Acetone), chlorinated solvents.General Chemical Knowledge

The Chemistry of Activation: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary utility of this compound in synthesis stems from its high susceptibility to nucleophilic aromatic substitution (SNAr). Unlike nucleophilic substitutions on aliphatic systems (SN1 and SN2), the SNAr reaction on an aromatic ring is typically unfavorable. However, the presence of strongly electron-withdrawing groups, such as the nitro group (NO₂), dramatically lowers the activation energy for this pathway.[1][4]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing a leaving group (a halogen in this case). This step is typically the rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][4] The aromaticity of the ring is temporarily broken.

  • Elimination of the Leaving Group: The aromaticity is restored as the leaving group (e.g., Br⁻) is expelled from the Meisenheimer complex.

The stability of the Meisenheimer complex is paramount. The electron-withdrawing nitro group is essential as it delocalizes the negative charge of the intermediate through resonance, thereby stabilizing it and facilitating its formation.[5] This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.[1]

Synthesis_Workflow Workflow: Synthesis of a Diphenyl Ether Intermediate start Starting Materials reagent1 This compound C₆H₂Br₂FNO₂ reagent2 4-Chlorophenol C₆H₅ClO base Potassium Carbonate K₂CO₃ solvent Dimethylformamide (DMF) reaction Reaction Setup Combine reagents in DMF. Heat at 80-100 °C under N₂. Monitor by TLC. reagent1->reaction:f0 reagent2->reaction:f0 base->reaction:f0 solvent->reaction:f0 workup Work-up Quench with water. Extract with Ethyl Acetate. Wash with brine. reaction->workup:f0 After ~4-6h purification Purification Dry organic layer (Na₂SO₄). Concentrate in vacuo. Column Chromatography. workup->purification:f0 product Final Product | 1-Bromo-3-(4-chlorophenoxy)-2-fluoro-4-nitrobenzene purification->product

References

Application Note & Protocols: Advanced Analytical Strategies for the Detection and Quantification of 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the robust detection and precise quantification of 1,3-Dibromo-2-fluoro-4-nitrobenzene (DBFN), a halogenated nitroaromatic compound of interest in synthetic chemistry and pharmaceutical development. We delve into the foundational principles and practical applications of chromatographic and spectroscopic techniques, emphasizing method validation, experimental causality, and data integrity. Detailed, field-tested protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are presented, designed to ensure accuracy, sensitivity, and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound (CAS No: 557789-62-5, Molecular Formula: C₆H₂Br₂FNO₂) is a substituted aromatic compound whose utility often lies as a complex building block in the synthesis of specialized organic molecules.[1] Its multi-functionalized structure, featuring two bromine atoms, a fluorine atom, and a nitro group, offers diverse reaction pathways. However, these same features present a unique challenge for analytical chemists.

The accurate quantification of DBFN is critical for several reasons:

  • Reaction Monitoring: Tracking the consumption of DBFN as a starting material is essential for optimizing reaction kinetics and yield.

  • Purity Assessment: Quantifying impurities in the final active pharmaceutical ingredient (API) or intermediate that may arise from DBFN is a regulatory and safety necessity.

  • Stability Studies: Determining the degradation of DBFN under various conditions informs storage and handling protocols.

This guide moves beyond a simple listing of methods. It provides the strategic rationale behind selecting a particular analytical approach, the "why" behind each step in a protocol, and the framework for validating the resulting data.

Core Analytical Techniques: A Comparative Overview

The analysis of halogenated organic compounds like DBFN primarily relies on separation science.[2] The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is the first critical decision point, dictated by the compound's physicochemical properties and the sample matrix.

  • Gas Chromatography (GC): As DBFN is a semi-volatile compound, GC is an exceptionally powerful technique. It offers high resolution and sensitivity, especially when coupled with specific detectors. Its primary prerequisite is the thermal stability of the analyte at the temperatures used in the injector and column.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a robust alternative, particularly if thermal degradation is a concern or if the sample matrix is complex and non-volatile. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Mass Spectrometry (MS) serves as the definitive detector for both GC and HPLC, providing not only quantification but also structural confirmation through fragmentation patterns and characteristic isotopic signatures.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS is the premier method for the analysis of DBFN due to its unparalleled sensitivity and selectivity. The electron-withdrawing nature of the halogens and nitro group makes this compound particularly responsive to electron capture detection, but MS provides superior qualitative information.

The "Why": Causality in GC-MS Method Design
  • Sample Preparation: The goal is to isolate DBFN from the sample matrix and transfer it into a volatile organic solvent compatible with GC injection.[3][4] Liquid-liquid extraction (LLE) with a non-polar solvent like hexane or dichloromethane is effective for cleaner matrices. For more complex samples, Solid-Phase Extraction (SPE) using a C18 or silica cartridge can remove polar interferences.

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is ideal. This stationary phase separates compounds primarily based on boiling point, providing excellent resolution for a wide range of semi-volatile analytes.[5]

  • Detector Choice (MS): The mass spectrometer is chosen for its ability to provide definitive identification. The presence of two bromine atoms in DBFN creates a highly characteristic isotopic cluster for the molecular ion, which is a powerful confirmation tool.

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Sample Matrix (e.g., Reaction Mixture) LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Prep->LLE Dry Dry Extract (Na₂SO₄) LLE->Dry Concentrate Evaporate & Reconstitute (in Hexane) Dry->Concentrate Inject Splitless Injection (1 µL) Concentrate->Inject GC_Col GC Separation (DB-5 Column) Inject->GC_Col MS_Ion Electron Ionization (EI, 70 eV) GC_Col->MS_Ion MS_Detect Mass Detection (Scan or SIM Mode) MS_Ion->MS_Detect Chroma Chromatogram Generation MS_Detect->Chroma Integrate Peak Integration Chroma->Integrate Quant Quantification (vs. Calibration Curve) Integrate->Quant Report Final Report Quant->Report

Caption: Workflow for the GC-MS analysis of DBFN.

Detailed Protocol: GC-MS Quantification of DBFN

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector and a mass selective detector.[5]

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

2. Reagents:

  • This compound reference standard (≥98% purity).

  • Internal Standard (IS): e.g., 1,3-Dibromo-5-nitrobenzene or another suitable analogue not present in the sample.

  • Solvents: Hexane, Dichloromethane, Ethyl Acetate (all HPLC or GC grade).

  • Anhydrous Sodium Sulfate.

3. Standard Preparation:

  • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of DBFN reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Internal Standard Stock (1000 µg/mL): Prepare similarly.

  • Calibration Standards: Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the primary stock. Spike each standard with a constant concentration of the internal standard (e.g., 5 µg/mL).

4. Sample Preparation:

  • Accurately weigh or measure the sample into a separatory funnel.

  • Perform liquid-liquid extraction three times with an appropriate volume of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of ethyl acetate containing the internal standard at the target concentration.

5. GC-MS Conditions:

ParameterValueRationale
Injector Splitless mode, 280 °CEnsures quantitative transfer of the analyte onto the column for trace analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 5 minProvides separation from solvent and other components while ensuring elution of the target analyte.
MS Source Temp 230 °CStandard temperature for stable ionization.
MS Quad Temp 150 °CStandard temperature for mass filtering.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard, robust ionization technique that produces repeatable fragmentation patterns.
Acquisition Mode Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification.Scan mode provides a full spectrum for identification. SIM mode enhances sensitivity by monitoring only specific ions.

6. Data Analysis:

  • For quantification, use SIM mode. Monitor the following ions:

    • DBFN: Target ions based on its mass spectrum (e.g., the molecular ion cluster).

    • Internal Standard: A characteristic ion for the IS.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Quantify DBFN in samples using the regression equation from the calibration curve.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC is an excellent method for analyzing DBFN, especially in quality control settings for purity assessment or when dealing with complex, non-volatile matrices like pharmaceutical formulations.

The "Why": Causality in HPLC Method Design
  • Mode and Column: Reversed-phase (RP-HPLC) is the method of choice. A C18 column is used because DBFN is a relatively non-polar molecule that will be well-retained and separated from more polar impurities.[6]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV cutoff. A gradient elution may be necessary to resolve impurities with different polarities.

  • Detector: A UV-Vis detector is highly effective. The nitroaromatic system in DBFN contains a strong chromophore, leading to significant UV absorbance, typically in the 254 nm range.[7]

Logical Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep Sample Matrix (e.g., API Batch) Dissolve Dissolve in Mobile Phase (Acetonitrile/Water) Prep->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Autosampler Injection (10 µL) Vial->Inject HPLC_Col RP-HPLC Separation (C18 Column) Inject->HPLC_Col UV_Detect UV Detection (e.g., 254 nm) HPLC_Col->UV_Detect Chroma Chromatogram Generation UV_Detect->Chroma Integrate Peak Integration Chroma->Integrate Quant Quantification (External Standard) Integrate->Quant Report Purity Report Quant->Report

Caption: Workflow for the HPLC-UV analysis of DBFN.

Detailed Protocol: RP-HPLC for Purity Assessment

1. Instrumentation:

  • An HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

2. Reagents:

  • This compound reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Water (deionized, 18.2 MΩ·cm).

3. Standard and Sample Preparation:

  • Solvent (Diluent): Acetonitrile/Water (70:30 v/v).

  • Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of DBFN reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution: Accurately weigh a sample of the test material and dissolve in the diluent to achieve a similar target concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.

4. HPLC Conditions:

ParameterValueRationale
Mobile Phase A: Water; B: AcetonitrileStandard reversed-phase solvents.
Gradient 70% B to 95% B over 10 min, hold 2 min, return to 70% BEnsures elution of the main peak with good shape and resolves potential late-eluting, non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temp. 30 °CMaintains stable retention times and improves peak shape.
Injection Vol. 10 µLA standard volume providing good sensitivity without overloading the column.
Detection UV at 254 nmWavelength at which nitroaromatic compounds typically exhibit strong absorbance.

5. Data Analysis:

  • Identify the peak for DBFN based on the retention time of the reference standard.

  • For purity assessment, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram (Area % = [Peak Area / Total Area] x 100).

  • For quantification, use a single-point or multi-point calibration curve based on the reference standard.

Spectroscopic Confirmation: The Isotopic Signature

Mass spectrometry is not just a detector; it is a powerful tool for structural confirmation. Halogenated compounds have unique isotopic patterns due to the natural abundance of their isotopes (¹⁹Br: ~50.7%, ⁸¹Br: ~49.3%).[8][9]

For a molecule like DBFN containing two bromine atoms, the molecular ion will appear as a characteristic cluster of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This signature is an unambiguous confirmation of the presence of two bromine atoms.

Caption: Expected MS isotopic pattern for a molecule with two bromine atoms.

Method Validation Parameters

Any analytical method developed must be validated to prove it is fit for purpose. The following parameters should be assessed for either the GC-MS or HPLC method.

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis (for HPLC-DAD); unique mass spectrum and retention time (for GC-MS).
Linearity Proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) > 0.999.
Range The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.Defined by the linearity study.
Accuracy Closeness of test results to the true value.% Recovery typically between 98.0% and 102.0%.
Precision Agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.

References

Leveraging the Versatility of 1,3-Dibromo-2-fluoro-4-nitrobenzene for the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 1,3-dibromo-2-fluoro-4-nitrobenzene as a pivotal precursor in the synthesis of complex heterocyclic compounds. The unique substitution pattern of this aromatic building block—featuring a highly activated fluorine atom for nucleophilic aromatic substitution (SNAr) and two bromine atoms amenable to palladium-catalyzed cross-coupling reactions—offers a powerful and modular platform for constructing diverse molecular architectures. We will detail robust protocols for the synthesis of medicinally relevant benzimidazole and quinoxaline cores, explain the underlying chemical principles, and present workflows for further functionalization. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this versatile reagent in drug discovery and materials science.

Introduction: The Strategic Advantage of this compound

The compound this compound is a trifunctionalized aromatic ring engineered for selective, sequential chemical transformations.[1] Its reactivity is governed by the interplay of its substituents:

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it strongly activates the benzene ring towards nucleophilic attack, primarily at the ortho and para positions.[2]

  • The Fluorine Atom (-F): Positioned para to the nitro group, the carbon atom attached to the fluorine is rendered highly electrophilic. In the context of nucleophilic aromatic substitution (SNAr), fluorine's high electronegativity polarizes the C-F bond, facilitating the initial, rate-determining attack by a nucleophile.[3][4] This makes the fluorine the most labile leaving group on the ring for SNAr reactions.

  • The Bromine Atoms (-Br): While less reactive than fluorine in SNAr, the two bromine atoms serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[5][6][7]

This strategic arrangement allows for a synthetic approach where the fluorine is first displaced via SNAr, followed by selective functionalization at the bromine positions. This modularity is invaluable for creating libraries of complex molecules from a single, readily available precursor.

Synthesis of Benzimidazole Derivatives: A Two-Stage Protocol

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[8] The synthesis from our precursor involves a sequential SNAr reaction, nitro group reduction, and cyclization.

Mechanistic Rationale

The synthesis begins with the selective displacement of the fluorine atom by an amino group of an o-phenylenediamine derivative. The strong activation by the para-nitro group makes this SNAr reaction highly efficient. The resulting intermediate, a substituted N-(2,4-dibromo-5-nitrophenyl)benzene-1,2-diamine, then undergoes reduction of the nitro group to an amine using standard methods (e.g., SnCl₂ or catalytic hydrogenation). This generates a triamine species which is primed for intramolecular cyclization. The final ring-closing step to form the benzimidazole is typically achieved by condensation with a one-carbon (C1) source, such as an aldehyde or formic acid.[9]

Visualized Workflow: Benzimidazole Synthesis

A 1,3-Dibromo-2-fluoro- 4-nitrobenzene C SNAr Intermediate A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B o-Phenylenediamine B->C E Triamine Intermediate C->E Reduction D Reduction (e.g., SnCl₂/HCl) H Substituted Benzimidazole E->H Condensation F C1 Source (e.g., R-CHO) F->H G Cyclization

Caption: Workflow for the synthesis of substituted benzimidazoles.

Experimental Protocol: Synthesis of 1-(2,4-Dibromo-5-aminophenyl)-2-phenyl-1H-benzo[d]imidazole

Part A: Synthesis of N-(2,4-Dibromo-5-nitrophenyl)benzene-1,2-diamine (SNAr Reaction)

  • To a stirred solution of this compound (2.99 g, 10 mmol) in dimethylformamide (DMF, 50 mL), add o-phenylenediamine (1.19 g, 11 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum. The crude product can be purified by recrystallization from ethanol.

Part B: Reduction of the Nitro Group

  • Suspend the product from Part A (10 mmol) in a mixture of ethanol (80 mL) and concentrated hydrochloric acid (20 mL).

  • Heat the mixture to 70 °C and add tin(II) chloride dihydrate (SnCl₂, 11.3 g, 50 mmol) portion-wise over 30 minutes.

  • After the addition is complete, stir the reaction at 70 °C for 3 hours.

  • Cool the mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part C: Cyclization to form the Benzimidazole

  • Dissolve the crude amine from Part B (10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (50 mL).

  • Heat the mixture to reflux for 8-12 hours. The progress of the cyclization can be monitored by TLC.[10]

  • After completion, cool the reaction mixture. The product often precipitates upon cooling.

  • Collect the solid by filtration, wash with cold ethanol, and dry. Further purification can be achieved by column chromatography on silica gel.

Reagent/ConditionPart A (SNAr)Part B (Reduction)Part C (Cyclization)
Key Reagents o-Phenylenediamine, K₂CO₃SnCl₂·2H₂O, HClBenzaldehyde
Solvent DMFEthanol/WaterEthanol
Temperature 80 °C70 °CReflux (~78 °C)
Time 4-6 h3 h8-12 h
Typical Yield 85-95%80-90%70-85%

Synthesis of Quinoxaline Derivatives: A Modular Approach

Quinoxalines are another class of heterocyclic compounds with a broad spectrum of biological activities, including anti-cancer and anti-viral properties.[11] The synthesis from our precursor follows a similar logic of precursor formation followed by a classical condensation reaction.

Mechanistic Rationale

The key to quinoxaline synthesis is the creation of a substituted o-phenylenediamine.[12] Starting from this compound, we can first perform an SNAr reaction with aqueous ammonia to introduce an amino group at the C2 position (displacing fluorine). Subsequent reduction of the para-nitro group yields the required 2,4-dibromo-5-fluorobenzene-1,2-diamine. This diamine can then be condensed with a 1,2-dicarbonyl compound (like benzil) or an α-haloketone (like phenacyl bromide) in a cyclocondensation reaction to afford the quinoxaline ring system.[13][14]

Visualized Workflow: Quinoxaline Synthesis

A 1,3-Dibromo-2-fluoro- 4-nitrobenzene C Substituted o-Phenylenediamine A->C Two-step synthesis B 1. SNAr (NH₃) 2. Reduction (Fe/HCl) F Substituted Quinoxaline C->F Solvent (e.g., EtOH/AcOH) Reflux D 1,2-Dicarbonyl (e.g., Benzil) D->F E Cyclocondensation

Caption: Workflow for the synthesis of substituted quinoxalines.

Experimental Protocol: Synthesis of 6,8-Dibromo-2,3-diphenylquinoxaline

Part A: Synthesis of 3,5-Dibromo-1-aminobenzene-1,2-diamine

  • SNAr Reaction: In a sealed pressure vessel, charge this compound (10 mmol) and aqueous ammonia (28%, 40 mL). Heat to 100 °C for 12 hours. Cool, filter the resulting solid, wash with water, and dry to get 2,4-dibromo-5-nitroaniline.

  • Reduction: Suspend the nitroaniline (10 mmol) in ethanol (50 mL) and water (10 mL). Add iron powder (2.8 g, 50 mmol) and a few drops of concentrated HCl. Reflux for 4 hours. Cool, filter through celite, and concentrate the filtrate. Extract with ethyl acetate and purify to yield the target diamine.

Part B: Quinoxaline Formation (Cyclocondensation)

  • Dissolve the diamine from Part A (10 mmol) and benzil (2.10 g, 10 mmol) in a mixture of ethanol (30 mL) and glacial acetic acid (5 mL).

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • The product will precipitate from the solution. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallization from ethanol/DMF can be performed for higher purity.[12]

Reagent/ConditionPart A (Diamine Synthesis)Part B (Cyclization)
Key Reagents 1. Aq. NH₃2. Fe powder, HClBenzil
Solvent 1. Water2. Ethanol/WaterEthanol/Acetic Acid
Temperature 1. 100 °C2. RefluxReflux
Time 1. 12 h2. 4 h2-4 h
Typical Yield 70-80% (over 2 steps)85-95%

Advanced Functionalization via Palladium-Catalyzed Cross-Coupling

The true synthetic power of this precursor is realized when the bromine atoms are utilized as handles for C-C or C-N bond formation. After an initial SNAr reaction, the resulting dibromo-substituted heterocycle can undergo sequential or dual cross-coupling reactions.

Mechanistic Rationale: The Suzuki Coupling Example

Palladium-catalyzed cross-coupling reactions proceed through a well-defined catalytic cycle.[7][15]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the heterocyclic substrate, forming a Pd(II) intermediate.[5]

  • Transmetalation: An organoboron reagent (in the Suzuki reaction) transfers its organic group to the palladium center, displacing the bromide. This step typically requires a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

This allows for the precise installation of aryl, heteroaryl, or alkyl groups at the bromine positions, dramatically increasing molecular complexity.

Visualized Pathway: Pd-Catalyzed Cross-Coupling Cycle

cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L)₂ B->C D Transmetalation C->D R-B(OH)₂ Base E Ar-Pd(II)-R(L)₂ D->E F Reductive Elimination E->F Ar-R (Product) F->A

Caption: General catalytic cycle for a Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Coupling on a Dibromo-Quinoxaline Core
  • In a Schlenk flask under an inert atmosphere (Argon), combine the 6,8-dibromo-2,3-diphenylquinoxaline (1 mmol), phenylboronic acid (2.5 mmol, for double coupling), and potassium carbonate (3 mmol).

  • Add a solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Heat the reaction to 90 °C and stir vigorously for 12-24 hours.

  • After completion (monitored by TLC or LC-MS), cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography on silica gel to yield the 6,8-diphenyl-2,3-diphenylquinoxaline.

Conclusion

This compound is more than a simple starting material; it is a strategic platform for the efficient and modular synthesis of diverse heterocyclic compounds. By understanding and controlling its distinct reactivity at three different positions, researchers can rapidly access complex molecular scaffolds. The protocols and principles outlined in this guide provide a solid foundation for leveraging this versatile precursor in programs aimed at the discovery of new pharmaceuticals and advanced functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproducts in Reactions of 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common reactions involving 1,3-Dibromo-2-fluoro-4-nitrobenzene, focusing on the identification and mitigation of unwanted byproducts. The following content is structured in a question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 1: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine nucleophile, but I am observing multiple products and low yield of my desired mono-substituted product. What are the likely byproducts?

Answer:

In SNAr reactions with this compound, the strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack.[1][2] The fluorine atom is generally the most facile leaving group in SNAr reactions due to the highly polarized C-F bond, which makes the carbon atom highly electrophilic.[3] However, the bromine atoms can also be displaced, especially under forcing conditions (e.g., higher temperatures, stronger bases).

Common byproducts you may be encountering include:

  • Di-substituted product: The nucleophile displaces both the fluorine and one of the bromine atoms.

  • Isomeric mono-substituted products: While the fluorine is the most likely leaving group, substitution at one of the bromine positions can occur.

  • Hydrolysis products: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of phenolic byproducts.

  • Products of reaction with the solvent: Certain solvents, like DMSO, can decompose or react under basic conditions to generate nucleophilic species that can compete with your primary nucleophile.

Troubleshooting Flowchart for SNAr Reactions:

cluster_0 Problem: Low Yield/Multiple Products in SNAr cluster_1 Identify Byproducts cluster_2 Potential Causes & Solutions start Reaction Analysis tlc TLC/LC-MS Analysis start->tlc nmr NMR of Crude Mixture start->nmr temp Temperature too high? -> Lower reaction temperature tlc->temp nmr->temp base Base too strong/concentrated? -> Use a milder base (e.g., K2CO3 vs. NaH) temp->base water Water contamination? -> Use anhydrous solvents and reagents base->water stoich Incorrect stoichiometry? -> Use slight excess of limiting reagent water->stoich

Caption: Troubleshooting workflow for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question 2: I am attempting a Suzuki-Miyaura coupling with a boronic acid at one of the bromine positions of this compound. My main byproduct appears to be the starting material with the bromine replaced by a hydrogen. What is this byproduct and how can I avoid it?

Answer:

The byproduct you are observing is a result of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions.[4] This occurs when the palladium intermediate, after oxidative addition into the C-Br bond, undergoes a reaction that introduces a hydride (H-) ligand. Reductive elimination of the aryl group and the hydride results in the replacement of the bromine with a hydrogen.

Sources of hydride can include:

  • Certain bases or solvents.

  • Impurities in the reagents.

To minimize hydrodehalogenation:

  • Use high-purity, anhydrous solvents and reagents: Water can sometimes be a source of protons that lead to hydrodehalogenation.

  • Carefully select your base: Some bases are more prone to generating hydride species. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often good choices.

  • Ensure proper degassing: Oxygen can interfere with the catalytic cycle and promote side reactions.

Question 3: Besides hydrodehalogenation, what other byproducts should I look out for in a Suzuki-Miyaura coupling with this compound?

Answer:

Other common byproducts in Suzuki-Miyaura couplings include:

  • Homocoupling: This results in the formation of a biaryl from two molecules of your boronic acid or two molecules of your aryl halide.[5] This is often a sign of suboptimal catalyst activity or incorrect stoichiometry.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This can be promoted by excess water or high temperatures. Using a slight excess of the boronic acid can help mitigate this.

  • Di-substituted product: If the reaction is not carefully controlled, the boronic acid may couple at both bromine positions.

Table 1: Common Byproducts in Suzuki-Miyaura Coupling and Mitigation Strategies

ByproductCauseMitigation Strategy
Hydrodehalogenation Formation of palladium-hydride speciesUse anhydrous solvents; select base carefully.
Homocoupling Suboptimal catalyst activity; incorrect stoichiometryOptimize catalyst/ligand loading; use a slight excess of boronic acid.[5]
Protodeboronation Excess water; high temperatureUse anhydrous conditions; control temperature carefully.
Di-substitution Overly reactive conditions; prolonged reaction timeUse milder conditions; monitor reaction progress closely.
Reduction of the Nitro Group

Question 4: I want to selectively reduce the nitro group to an amine without affecting the bromine or fluorine atoms. However, I am seeing significant dehalogenation. What are the best practices to avoid this?

Answer:

The reduction of a nitro group in the presence of halogens is a common challenge, as many reducing agents can also cause dehalogenation.[6][7] Catalytic hydrogenation with Pd/C is a powerful method for nitro group reduction but is also notorious for causing dehalogenation.[6]

Recommended methods to minimize dehalogenation:

  • Catalytic Hydrogenation with Raney Nickel: Raney Nickel is often a good alternative to Pd/C for substrates where dehalogenation is a concern.[6]

  • Metal/Acid Reductions: Using metals like iron (Fe) or tin(II) chloride (SnCl₂) in an acidic medium (e.g., acetic acid or HCl) can provide a milder reduction that is less likely to cleave the C-Br or C-F bonds.[8][9]

  • Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄): These reagents can be effective for the selective reduction of nitro groups, particularly in cases where acidic or hydrogenation conditions are not compatible with other functional groups on the molecule.[8]

Experimental Protocol: Selective Reduction of the Nitro Group using Iron

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and a solvent such as ethanol or acetic acid.

  • Addition of Iron: Add iron powder (typically 3-5 equivalents) to the solution.

  • Acid Addition: Slowly add a solution of ammonium chloride in water or glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Extraction: Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Logical Diagram of Reagent Choice for Nitro Reduction:

cluster_0 Goal: Selective Nitro Reduction cluster_1 High Risk of Dehalogenation cluster_2 Lower Risk of Dehalogenation start Starting Material: This compound pd_c H2, Pd/C start->pd_c Avoid raney_ni H2, Raney Ni start->raney_ni Consider fe_acid Fe, AcOH/NH4Cl start->fe_acid Recommended sncl2 SnCl2, HCl start->sncl2 Recommended

References

Troubleshooting palladium-catalyzed reactions with 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with the challenging substrate, 1,3-Dibromo-2-fluoro-4-nitrobenzene, in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to navigate the complexities of your synthetic challenges with confidence.

Introduction: The Unique Reactivity of this compound

This compound is a highly functionalized aromatic building block. Its utility is matched by its complexity in cross-coupling reactions. The interplay between its substituents creates a unique electronic and steric environment that must be carefully managed for successful and selective transformations.

  • Electronic Activation: The potent electron-withdrawing nitro group significantly activates the C-Br bonds toward oxidative addition, the crucial first step in most palladium catalytic cycles.[1][2] This is generally a favorable effect.

  • Regioselectivity Challenge: The presence of two chemically equivalent bromine atoms makes achieving selective mono-substitution a primary hurdle. Over-reaction to the di-substituted product is a common issue if conditions are not precisely controlled.[1]

  • Steric Hindrance: The fluorine atom, positioned ortho to one of the bromine atoms, introduces significant steric bulk. This can hinder the approach of the palladium catalyst, necessitating carefully selected ligands to overcome this barrier.[3]

  • Potential for C-F Activation: The combination of a nitro group and a fluorine atom on the same ring creates a highly electron-poor system. Under certain conditions, particularly at higher temperatures or with specific catalyst systems, competitive C-F bond activation can occur, leading to undesired side products.[4][5]

This guide provides a structured, question-and-answer-based approach to troubleshoot the most common issues encountered when using this substrate.

sub This compound CBr1 C-Br Bond (Position 1) Primary Reactive Site sub->CBr1 Regioselectivity Challenge CBr2 C-Br Bond (Position 3) Primary Reactive Site sub->CBr2 Regioselectivity Challenge CF C-F Bond (Position 2) Potential Side Reaction Site sub->CF Risk of C-F Activation NO2 Nitro Group (-NO2) Strong Electron-Withdrawing Activates C-Br bonds sub->NO2 Influences Reactivity F Fluoro Group (-F) Steric Hindrance Inductive Electron Withdrawal sub->F Influences Reactivity

Fig. 1: Key structural features influencing reactivity.

General Troubleshooting & FAQs

This section addresses common problems applicable across various palladium-catalyzed reactions.

Q1: My reaction shows low or no conversion. Where should I start troubleshooting?

A1: Low or no conversion is a common issue that requires a systematic check of your reaction setup and reagents.[6]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure your flask was properly flame-dried and that all solvents and liquid reagents were rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Quality:

    • Solvents: Use anhydrous solvents. Moisture can quench anionic intermediates and contribute to catalyst deactivation.

    • Base: The purity and physical state of the base are critical. For solid bases like K₃PO₄ or Cs₂CO₃, ensure they are finely powdered and have been dried in an oven or purchased as an anhydrous grade.

    • Coupling Partner: For Suzuki reactions, verify the quality of your boronic acid, as they can degrade over time, leading to protodeboronation.[8]

  • Catalyst and Ligand Activity:

    • Precatalyst: Palladium(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species. If this is inefficient, the reaction won't start. Consider using a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a modern, well-defined precatalyst (e.g., XPhos Pd G3) that activates reliably.[8]

    • Source Integrity: The quality of commercial palladium acetate can vary, containing impurities that may inhibit catalysis.[9] If you suspect an issue, try a new bottle or a different supplier.

start Problem: Low or No Yield reagents 1. Check Reagents start->reagents catalyst 2. Check Catalyst System start->catalyst conditions 3. Check Conditions start->conditions solvent Solvents Anhydrous & Degassed? reagents->solvent Quality base Base Active & Anhydrous? reagents->base Quality partner Coupling Partner Intact? reagents->partner Quality precatalyst Precatalyst Activating? catalyst->precatalyst Activity ligand Ligand Appropriate & Stable? catalyst->ligand Choice ratio Correct Pd:Ligand Ratio? catalyst->ratio Stoichiometry atmosphere Inert Atmosphere Maintained? conditions->atmosphere Setup temp Temperature Optimal? conditions->temp Parameter

Fig. 2: Systematic workflow for troubleshooting low yield.

Q2: My reaction is producing significant side products like hydrodehalogenation (C-Br replaced by C-H). What causes this and how can I fix it?

A2: Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl halides.[8] It occurs when a palladium-hydride (Pd-H) species forms and reductively eliminates with the aryl group instead of the desired coupling partner.

  • Source of Hydride: Potential sources include moisture, certain batches of bases (e.g., alkoxides), or the solvent itself at high temperatures.

  • Mitigation Strategies:

    • Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents and reagents to minimize water content.[8]

    • Base Selection: While strong bases are often needed, some, like t-butoxides, can generate hydrides via beta-hydride elimination if impurities are present or at high temperatures. Consider screening other strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.

    • Ligand Choice: A bulky, electron-rich ligand can accelerate the rate of reductive elimination with the desired coupling partner, outcompeting the hydrodehalogenation pathway.[3][10]

Suzuki-Miyaura Coupling (C-C Bond Formation)

Q3: How can I selectively achieve mono-arylation over di-arylation in a Suzuki reaction?

A3: Achieving selective mono-substitution is a primary challenge and relies on carefully controlling reaction kinetics.[1]

  • Stoichiometry: This is the most critical factor. Use the 1,3-dibromo substrate as the limiting reagent. Start with 1.05-1.2 equivalents of the boronic acid or its ester. Using a large excess of the boronic acid will strongly favor di-substitution.

  • Reaction Temperature: Lowering the reaction temperature will slow down the rate of the second coupling more significantly than the first, thereby favoring the mono-substituted product. Start your optimization around 80 °C and adjust as needed.

  • Reaction Time: Monitor the reaction closely by TLC or LCMS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product begin to form.

  • Catalyst Loading: In some cases, a lower catalyst loading can improve selectivity for the mono-adduct.

cluster_0 Control Factors start 1,3-Dibromo Substrate mono Mono-Substituted Product start->mono k1 (fast) di Di-Substituted Product mono->di k2 (slower) stoich Stoichiometry (Boronic Acid < 1.2 eq) stoich->mono Favors stoich->di Disfavors temp Lower Temperature (e.g., 80 °C) temp->mono Favors temp->di Disfavors time Shorter Reaction Time (Monitor Closely) time->mono Favors time->di Disfavors

Fig. 3: Kinetic control factors for selective mono-substitution.

Q4: I'm seeing a lot of boronic acid homocoupling (biaryl byproduct). What's wrong?

A4: Homocoupling of boronic acids is often promoted by the presence of oxygen and can be a sign of inefficient catalyst turnover.[8][11]

  • Rigorous Degassing: Oxygen is a primary culprit. Ensure all solvents and the reaction headspace are thoroughly deoxygenated.

  • Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ can sometimes exacerbate homocoupling if the reduction to Pd(0) is slow. Using a Pd(0) source like Pd₂(dba)₃ can mitigate this.

  • Base Choice: Some bases can promote this side reaction. If using an aqueous base system (e.g., Na₂CO₃ in water/dioxane), ensure the solution is well-degassed. Switching to an anhydrous system with a base like K₃PO₄ in toluene or dioxane may help.

ParameterRecommended Starting Conditions for Mono-ArylationRationale
Palladium Source XPhos Pd G3 (1-2 mol%) or Pd(OAc)₂ (2 mol%)G3 precatalysts ensure reliable activation.[8]
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands are essential for this sterically hindered and electron-deficient substrate.[12][13]
Base K₃PO₄ (2-3 equiv.)A strong, reliable base that generally gives clean reactions.[1][8]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Common solvents for Suzuki couplings.
Boronic Acid 1.1 equivalentsCrucial for controlling selectivity.[1]
Temperature 80 - 100 °CA lower temperature range favors mono-substitution.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Mono-Arylation

This protocol is a starting point and may require optimization for your specific boronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), K₃PO₄ (3.0 equiv.), and the palladium catalyst system (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]

Buchwald-Hartwig Amination (C-N Bond Formation)

Q5: My Buchwald-Hartwig amination is failing with a primary amine. What are the key parameters to check?

A5: Primary amines can be challenging coupling partners. Success hinges on the choice of base and ligand.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, which is a key step in the catalytic cycle.[14] Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose. If NaOtBu fails, other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (KOtBu) can be screened. Carbonates or phosphates are generally not strong enough for aminations with aryl bromides.[14]

  • Ligand Choice: For electron-deficient aryl bromides like this substrate, bulky, electron-rich phosphine ligands are critical. Josiphos-type or biarylphosphine ligands like RuPhos or XPhos are excellent starting points.[15] They promote the crucial C-N reductive elimination step.

  • Ammonia Equivalents: If you are attempting to install a primary -NH₂ group, direct coupling with ammonia is notoriously difficult due to its tight binding to the palladium center.[16] It is often more effective to use an ammonia equivalent, such as benzophenone imine, followed by acidic hydrolysis to reveal the primary aniline.[17]

Q6: I am observing reduction of the nitro group to an aniline. How can I prevent this?

A6: The nitro group is susceptible to reduction, especially under forcing conditions or with certain catalyst systems.

  • Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.

  • Catalyst/Ligand System: Some palladium systems are more prone to facilitating reduction. If you observe this side reaction, screen different ligands. Sometimes, a less electron-rich ligand can disfavor the pathways leading to reduction.

  • Hydrogen Source: Ensure there are no adventitious sources of hydrogen. While less common in Buchwald-Hartwig reactions, some reagents or solvents can act as hydrogen donors under catalytic conditions. Using high-purity reagents is key. For a dedicated, selective nitro reduction, specific catalysts like Fe/ppm Pd nanoparticles are often used, highlighting that standard cross-coupling catalysts can sometimes perform this transformation unintentionally.[18]

ParameterRecommended Starting Conditions for Mono-AminationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)Standard, reliable palladium sources.[15]
Ligand RuPhos or XPhos (2-4 mol%)Bulky biarylphosphine ligands are state-of-the-art for challenging aminations.[15]
Base NaOtBu (1.2-1.5 equiv.)The most common and effective strong base for C-N coupling.[14]
Solvent Toluene or CPME (anhydrous, degassed)Aprotic solvents that are stable under basic conditions.
Amine 1.1 - 1.2 equivalentsControls selectivity for mono-amination.
Temperature 100 - 110 °CHigher temperatures are often required for C-N bond formation.

Heck Coupling (C-C Bond Formation)

Q7: My Heck reaction with styrene is giving low yields and a mixture of regioisomers. How can I improve it?

A7: The Heck reaction's success is highly dependent on the catalyst system and additives.[19][20]

  • Ligand Choice: For aryl bromides, a phosphine ligand is typically required. Triphenylphosphine (PPh₃) is a classic choice, but for a challenging substrate, a more robust ligand like a bulky phosphite or an N-heterocyclic carbene (NHC) might be necessary to stabilize the catalyst at the high temperatures often required (100-140 °C).[21]

  • Base: An organic base like triethylamine (Et₃N) or a weaker inorganic base like Na₂CO₃ or K₂CO₃ is typically used. The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[21]

  • Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can help stabilize the catalytic species and improve yields, especially in polar solvents like DMF or NMP.

  • Regioselectivity: The reaction of aryl halides with styrene typically yields the trans-stilbene product with high selectivity due to steric factors in the migratory insertion and β-hydride elimination steps.[19] If you are seeing poor regioselectivity, it could be a sign of catalyst decomposition or an alternative, non-standard reaction mechanism at play. Re-evaluating the catalyst, ligand, and temperature is the best course of action.

References

Technical Support Center: Optimization of Reaction Conditions for Substitutions on 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Dibromo-2-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this highly functionalized aromatic building block. Here, we will delve into the nuances of its reactivity, provide detailed troubleshooting for common experimental hurdles, and offer optimized protocols to ensure the success of your synthetic endeavors.

Understanding the Reactivity of this compound

The unique arrangement of substituents on this benzene ring dictates its reactivity, making it a powerful intermediate for creating complex molecular architectures. The key to mastering its chemistry lies in understanding the interplay between the electron-withdrawing nitro group, the highly electronegative fluorine atom, and the two bromine leaving groups.

The reaction chemistry is dominated by Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nitro group at the C4 position, in concert with the fluorine atom at C2, heavily activates the aromatic ring towards nucleophilic attack.[1][2] This activation is most pronounced at the positions ortho and para to the nitro group.[3][4][5][6][7] In this molecule, both bromine atoms are positioned for activation: the bromine at C1 is para to the nitro group, and the bromine at C3 is ortho. This makes them susceptible to displacement by a wide range of nucleophiles.

Frequently Asked Questions (FAQs)

Q1: Which halogen is the most likely leaving group in an SNAr reaction with this substrate?

A1: While fluorine is typically an excellent leaving group in SNAr reactions—often better than chlorine or bromine—its primary role in this specific molecule is as a powerful activating group.[3][8] The rate-determining step in SNAr is the initial nucleophilic attack, which is greatly accelerated by fluorine's strong inductive effect, stabilizing the negatively charged Meisenheimer complex intermediate.[8][9] The C-Br bonds at the C1 and C3 positions are electronically activated for substitution by the potent ortho/para directing effect of the C4-nitro group. Therefore, under typical SNAr conditions, substitution of one or both bromine atoms is the expected and most synthetically useful pathway.

Q2: How can I achieve selective mono-substitution versus di-substitution of the bromine atoms?

A2: Achieving selective mono-substitution is a common challenge due to the high reactivity of both bromine positions. Success hinges on careful control of reaction conditions.[10]

  • Stoichiometry: Use a slight excess of the this compound substrate relative to the nucleophile (e.g., 1.1 to 1.0 equivalents) or use exactly one equivalent of the nucleophile. For di-substitution, a clear excess of the nucleophile (>2.2 equivalents) and base is required.[11]

  • Temperature and Time: Employ lower reaction temperatures and shorter reaction times. Monitor the reaction closely using TLC or LC-MS and stop it once the desired mono-substituted product is maximized.

  • Nucleophile Choice: A bulky nucleophile may favor substitution at the less sterically hindered C1 position.

Q3: What are the best general starting conditions for a substitution reaction?

A3: For a typical SNAr reaction with an amine, alcohol, or thiol nucleophile, the following conditions serve as an excellent starting point:

  • Solvent: A polar aprotic solvent such as DMSO, DMF, or NMP is highly recommended.[10][12][13] These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion "naked" and more reactive.[13]

  • Base: A non-nucleophilic base is crucial for deprotonating the incoming nucleophile. For alcohols and thiols, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is effective.[10][12] For amines, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.[12]

  • Temperature: These reactions often require heating. A starting temperature of 80-120 °C is typical.[10][14] If the reaction is sluggish, the temperature can be increased, but this may risk di-substitution or decomposition.

Q4: My SNAr reaction is failing. Are there alternative methods to functionalize this molecule?

A4: Absolutely. When SNAr reactions are not effective, particularly with less reactive nucleophiles, transition-metal-catalyzed cross-coupling reactions are powerful alternatives.[10]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is exceptionally versatile for forming C-N bonds with a wide range of primary and secondary amines and is tolerant of the nitro group.[15]

  • Suzuki-Miyaura Coupling: For forming C-C bonds, this palladium-catalyzed reaction with boronic acids is a robust choice.[10]

  • Ullmann Condensation: A copper-catalyzed reaction that can be effective for forming C-O, C-S, and C-N bonds, though it often requires higher temperatures.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Insufficiently Reactive Nucleophile: The nucleophile is not strong enough to attack the activated ring.1. Increase Nucleophilicity: For alcohols or thiols, pre-treat with a strong base (e.g., NaH, KOtBu) to form the more potent alkoxide or thiolate. For amines, ensure the chosen base is strong enough for deprotonation.[10][12]
2. Low Reaction Temperature: The activation energy barrier is not being overcome.2. Increase Temperature: Gradually increase the temperature in 10-20 °C increments. Consider using a sealed tube or microwave reactor to safely reach higher temperatures and reduce reaction times.[10]
3. Inappropriate Solvent: The chosen solvent may be hindering the nucleophile's reactivity.3. Change Solvent: Switch to a high-boiling polar aprotic solvent like DMSO, DMF, or NMP. Ensure the solvent is anhydrous.[10][13][16]
Poor Selectivity (Mixture of Mono- and Di-substituted Products) 1. Incorrect Stoichiometry: An excess of the nucleophile is driving the reaction to di-substitution.1. Adjust Stoichiometry: For mono-substitution, use a slight excess of the dibromo-substrate or precisely 1.0 equivalent of the nucleophile. Monitor the reaction closely and quench it before significant di-substitution occurs.[11]
2. Harsh Reaction Conditions: High temperatures or long reaction times favor the formation of the thermodynamically stable di-substituted product.2. Milder Conditions: Reduce the reaction temperature and shorten the reaction time.
Formation of Side Products or Decomposition 1. Reaction Conditions Too Harsh: High temperatures are causing the starting material, product, or nucleophile to decompose.1. Lower Temperature: Attempt the reaction at a lower temperature for a longer duration.[10]
2. Presence of Water: Protic impurities can deactivate strong bases and nucleophiles or lead to undesired hydrolysis reactions.2. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents and reagents.[10]
3. Oxidation of Sensitive Groups: The nucleophile or product may be sensitive to air at high temperatures.3. Use Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.[10]
Troubleshooting Workflow Diagram```dot

// Low Conversion Path sol_increase_nuc [label="Increase Nucleophilicity\n(e.g., pre-form alkoxide)", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_increase_temp [label="Increase Temperature\n(monitor closely)", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_change_solvent [label="Switch to Polar Aprotic\n(DMSO, DMF)", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_alt_method [label="Consider Alternative:\nBuchwald-Hartwig", shape=box, fillcolor="#FEF7E0", fontcolor="#202124"];

low_conversion -> sol_increase_nuc [label=" Weak\n Nucleophile? "]; sol_increase_nuc -> sol_increase_temp [label=" Still no\n reaction? "]; sol_increase_temp -> sol_change_solvent [label=" Still sluggish? "]; sol_change_solvent -> sol_alt_method [label=" SNAr fails? "];

// Poor Selectivity Path sol_adjust_stoi [label="Adjust Stoichiometry\n(1 eq. Nucleophile for mono)", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_lower_temp [label="Lower Temperature &\nShorten Reaction Time", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"];

poor_selectivity -> sol_adjust_stoi [label=" Di-substitution\n observed? "]; sol_adjust_stoi -> sol_lower_temp [label=" Still an issue? "];

// Decomposition Path sol_reduce_harsh [label="Lower Temperature", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_anhydrous [label="Use Anhydrous\nReagents/Solvents", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_inert [label="Use Inert Atmosphere\n(N2 or Ar)", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"];

decomposition -> sol_reduce_harsh [label=" Temp too\n high? "]; decomposition -> sol_anhydrous [label=" Water\n present? "]; decomposition -> sol_inert [label=" Air\n sensitive? "]; }

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

Technical Support Center: Degradation Pathways of 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dibromo-2-fluoro-4-nitrobenzene. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental study of its degradation pathways. As a polysubstituted aromatic compound, this compound exhibits a complex reactivity profile. Understanding its degradation is crucial for assessing its environmental fate, metabolic pathways, and potential for forming toxic byproducts. This document provides a structured approach to investigating its degradation under various conditions.

Core Degradation Pathways: A Mechanistic Overview

The degradation of this compound is primarily dictated by the interplay of its functional groups: two bromine atoms, a fluorine atom, and a nitro group. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring. The principal degradation pathways to consider are:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is highly activated towards nucleophilic attack due to the para-nitro group.

  • Reductive Dehalogenation: The carbon-bromine bonds can be cleaved under reductive conditions.

  • Photodegradation: UV irradiation can induce the cleavage of carbon-halogen bonds.

  • Nitro Group Reduction: The nitro group can be reduced to an amine, altering the compound's properties and subsequent degradation.

The following sections will delve into the specifics of each pathway, offering experimental guidance and troubleshooting.

Troubleshooting Guides & FAQs

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The most probable initial degradation step in the presence of nucleophiles is the displacement of the fluoride ion. The nitro group in the para position strongly activates the C-F bond towards nucleophilic attack.

Frequently Asked Questions (FAQs):

  • Q1: Why is the fluorine atom preferentially displaced over the bromine atoms in an SNAr reaction?

    • A1: The rate-determining step in SNAr is the initial nucleophilic attack on the aromatic ring. Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack. While bromide is a better leaving group in terms of bond strength, this has a lesser impact on the overall rate compared to the initial attack in SNAr reactions.[1][2]

  • Q2: What are common nucleophiles to study the SNAr degradation of this compound?

    • A2: Common nucleophiles include alkoxides (e.g., sodium methoxide), thiolates, and amines.[2] The choice of nucleophile will depend on the specific research question, such as mimicking biological degradation pathways (e.g., using glutathione) or exploring synthetic applications.

  • Q3: I am observing a very slow or incomplete reaction. What can I do?

    • A3:

      • Increase Temperature: SNAr reactions are often accelerated by heat.

      • Use a Stronger Nucleophile: A more reactive nucleophile can increase the reaction rate.

      • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus increasing its reactivity.[3]

      • Check for Impurities: Water or other protic impurities can solvate and deactivate the nucleophile. Ensure your reagents and solvent are dry.

  • Q4: I am seeing unexpected side products. What could they be?

    • A4:

      • Displacement of Bromine: While less favorable, under harsh conditions (high temperatures, very strong nucleophiles), displacement of one or both bromine atoms may occur.

      • Reaction with the Nitro Group: Some nucleophiles, particularly strong reducing agents, might interact with the nitro group.

      • Solvent Participation: In some cases, the solvent or its impurities might act as a nucleophile.

Experimental Protocol: SNAr with Methoxide

  • Reagents: this compound, Sodium methoxide, Anhydrous Methanol, Anhydrous DMSO.

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DMSO in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.

    • Slowly add the sodium methoxide solution to the solution of the substrate at room temperature.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature, 50 °C, or 80 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the substitution of fluorine with a methoxy group.

Visualization of SNAr Pathway

SNAr_Pathway reactant This compound intermediate Meisenheimer Complex reactant->intermediate + CH₃O⁻ product 1,3-Dibromo-2-methoxy-4-nitrobenzene intermediate->product - F⁻ nucleophile CH₃O⁻ leaving_group F⁻

Caption: SNAr degradation of this compound with methoxide.

Section 2: Reductive Dehalogenation

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. For this compound, the bromine atoms are more susceptible to reduction than the fluorine atom.

Frequently Asked Questions (FAQs):

  • Q1: Which halogen is most likely to be removed first during reductive dehalogenation?

    • A1: Generally, the C-Br bond is weaker than the C-F bond, making the bromine atoms more susceptible to reductive cleavage. It is expected that one or both bromine atoms will be removed before the fluorine atom.

  • Q2: What are some common methods for reductive dehalogenation?

    • A2:

      • Catalytic Hydrogenation: Using a metal catalyst like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate). Raney Nickel is an alternative that may be less likely to also reduce the nitro group.[4]

      • Metal-Acid Systems: Metals like zinc or iron in the presence of an acid (e.g., acetic acid) can effect dehalogenation.[4]

      • Photochemical Reduction: In the presence of a photosensitizer and a hydrogen donor, light can induce reductive dehalogenation.

  • Q3: My reductive dehalogenation is also reducing the nitro group. How can I achieve selectivity?

    • A3: This is a common challenge.

      • Catalyst Choice: Sulfided platinum catalysts have been shown to be more selective for nitro group reduction in the presence of halogens. Conversely, Raney Nickel can sometimes be more selective for dehalogenation without reducing the nitro group compared to Pd/C.[4][5]

      • Reaction Conditions: Milder conditions (lower temperature, lower hydrogen pressure) may favor dehalogenation over nitro reduction.

      • Reagent Choice: Using a transfer hydrogenation source like ammonium formate with Pd/C can sometimes offer better selectivity than H₂ gas.

Experimental Protocol: Catalytic Transfer Hydrogenation for Reductive Debromination

  • Reagents: this compound, Palladium on carbon (10 wt%), Ammonium formate, Methanol.

  • Procedure:

    • To a solution of this compound (1 equivalent) in methanol in a round-bottom flask, add ammonium formate (5-10 equivalents).

    • Carefully add 10% Pd/C (5-10 mol%).

    • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

    • Analyze the product mixture to identify the extent of debromination.

  • Analysis: Use GC-MS to identify the products, which may include mono-debrominated and di-debrominated species, as well as products of nitro group reduction.

Visualization of Reductive Debromination Workflow

Reductive_Debromination start Start with This compound reaction Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) start->reaction workup Reaction Workup (Filtration, Extraction) reaction->workup analysis Product Analysis (GC-MS, NMR) workup->analysis product1 Mono-debrominated product analysis->product1 product2 Di-debrominated product analysis->product2 side_product Nitro-reduced product analysis->side_product

Caption: Workflow for studying reductive debromination.

Section 3: Photodegradation

Exposure to ultraviolet (UV) light can lead to the degradation of this compound, primarily through the cleavage of the carbon-bromine bonds.

Frequently Asked Questions (FAQs):

  • Q1: What is the likely mechanism of photodegradation?

    • A1: The primary mechanism is likely the homolytic cleavage of the C-Br bond upon absorption of UV radiation, forming an aryl radical and a bromine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form a debrominated product.

  • Q2: What experimental setup is needed to study photodegradation?

    • A2: A typical setup includes a UV light source (e.g., a mercury lamp), a reaction vessel made of a UV-transparent material (like quartz), and a method for controlling the temperature. The experiment should be conducted in a suitable solvent.

  • Q3: How does the choice of solvent affect photodegradation?

    • A3: The solvent can play a crucial role. Protic solvents (like water or alcohols) can act as hydrogen donors to the aryl radical formed after C-Br bond cleavage. Some solvents can also act as photosensitizers or quenchers, affecting the reaction rate.

Experimental Protocol: Photodegradation Study

  • Reagents: this compound, HPLC-grade solvent (e.g., acetonitrile/water mixture).

  • Procedure:

    • Prepare a dilute solution of this compound in the chosen solvent in a quartz reaction vessel.

    • Place the vessel in a photolysis reactor equipped with a UV lamp of a specific wavelength (e.g., 254 nm).

    • Maintain a constant temperature using a cooling system.

    • Take aliquots of the solution at different time intervals.

    • Analyze the aliquots by HPLC-UV or LC-MS to monitor the disappearance of the parent compound and the formation of degradation products.

    • Run a control experiment in the dark to ensure the degradation is light-induced.

  • Analysis: Identify the degradation products using LC-MS/MS and propose a degradation pathway. Determine the kinetics of the degradation by plotting the concentration of the parent compound versus time.

Section 4: Nitro Group Reduction

The nitro group is susceptible to reduction, forming a nitroso, hydroxylamino, and ultimately an amino group. This significantly alters the electronic properties of the aromatic ring and its subsequent reactivity.

Frequently Asked Questions (FAQs):

  • Q1: What reagents can be used to selectively reduce the nitro group without affecting the halogens?

    • A1:

      • Tin(II) chloride (SnCl₂) in the presence of HCl is a classic method for the selective reduction of aromatic nitro groups.[6]

      • Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used, sometimes offering good selectivity.[4]

      • Catalytic hydrogenation with specific catalysts like sulfided platinum can be selective for the nitro group.[5]

  • Q2: I am trying to reduce the nitro group, but I am also observing dehalogenation. What should I do?

    • A2: Avoid harsh reducing conditions.

      • Reagent Choice: Avoid reagents like H₂ with Pd/C, which are known to cause dehalogenation. Opt for milder, more chemoselective reagents like SnCl₂.

      • Temperature Control: Perform the reaction at lower temperatures to minimize side reactions.

Experimental Protocol: Nitro Group Reduction with SnCl₂

  • Reagents: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric acid, Ethanol.

  • Procedure:

    • Suspend this compound (1 equivalent) in ethanol.

    • Add a solution of SnCl₂·2H₂O (3-5 equivalents) in concentrated HCl to the suspension.

    • Heat the mixture to reflux until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate until the solution is basic.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting aniline derivative by column chromatography.

  • Analysis: Confirm the structure of the product, 2,6-Dibromo-3-fluoroaniline, using NMR and mass spectrometry.

Analytical Methods for Degradation Studies

A summary of suitable analytical techniques for monitoring the degradation of this compound and identifying its byproducts is provided below.

Technique Application Advantages Considerations
HPLC-UV Quantitative analysis of the parent compound and major degradation products.Excellent for quantification and monitoring reaction kinetics.[7]Requires chromophoric groups for detection. May not be able to distinguish between isomers without baseline separation.
LC-MS/MS Identification of unknown degradation products.Provides molecular weight and fragmentation data for structural elucidation. Highly sensitive.Quantification can be more complex than with HPLC-UV.
GC-MS Analysis of volatile degradation products.Excellent separation for complex mixtures and provides mass spectral data for identification.[8]The compound and its degradation products must be sufficiently volatile and thermally stable.
NMR Spectroscopy Unambiguous structural elucidation of isolated degradation products.Provides detailed structural information.Requires isolation and purification of the degradation products. Lower sensitivity compared to MS.

Summary of Potential Degradation Products

Degradation Pathway Potential Product(s) Notes
Nucleophilic Aromatic Substitution 1,3-Dibromo-2-(nucleophile)-4-nitrobenzeneThe fluorine atom is the most likely leaving group.
Reductive Debromination 1-Bromo-2-fluoro-4-nitrobenzene, 3-Bromo-2-fluoro-4-nitrobenzene, 2-Fluoro-4-nitrobenzeneStepwise removal of bromine atoms.
Photodegradation Primarily debrominated products, similar to reductive debromination.Products depend on the solvent and wavelength of light.
Nitro Group Reduction 2,6-Dibromo-3-fluoroanilineCan be achieved with selective reducing agents.
Combined Pathways e.g., 2-Fluoro-4-amino-benzene (after debromination and nitro reduction)Multiple degradation steps can occur, leading to a variety of products.

References

Strategies to control regioselectivity in reactions of 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactive Landscape of a Complex Building Block

1,3-Dibromo-2-fluoro-4-nitrobenzene is a highly functionalized aromatic scaffold invaluable to medicinal and materials chemistry. Its utility is derived from the distinct reactivity of its three halogen substituents, each offering a handle for selective modification. However, this very complexity presents a significant challenge: controlling the regioselectivity of substitution reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, combining mechanistic principles with practical, field-proven strategies to achieve precise chemical transformations. We will delve into the two primary reaction classes for this substrate—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—offering troubleshooting advice and detailed protocols to ensure predictable and reproducible outcomes in your experiments.

Understanding the Fundamentals: Electronic and Steric Influences

The key to controlling regioselectivity lies in understanding the electronic and steric environment of each potential reaction site. The powerful electron-withdrawing nitro group (NO₂) is the dominant activating feature, profoundly influencing the reactivity of the entire ring.

  • Nitro Group (NO₂): As a potent deactivating group for electrophilic substitution, it is a strong activating group for nucleophilic aromatic substitution (SNAr). It withdraws electron density via both inductive and resonance effects, making the aromatic ring electron-poor (electrophilic) and stabilizing the negatively charged Meisenheimer complex intermediate formed during SNAr.[1][2] This effect is most pronounced at the positions ortho and para to the nitro group.

  • Fluoro Group (F): The fluorine at C2 is highly electronegative, contributing to the electron deficiency of the ring through a strong inductive effect. In the context of SNAr, fluorine is an excellent leaving group, often being more readily displaced than heavier halogens.[3][4]

  • Bromo Groups (Br): The two bromine atoms at C1 and C3 have different electronic environments.

    • C1-Br: This position is ortho to the powerfully activating nitro group, making it significantly more electron-deficient and primed for both SNAr and oxidative addition in cross-coupling reactions.

    • C3-Br: This position is meta to the nitro group, experiencing a much weaker activating effect. It is, however, ortho to the fluorine atom.

Caption: Electronic landscape and reactivity sites.

Frequently Asked Questions (FAQs)

Q1: I want to perform a nucleophilic aromatic substitution (SNAr). Which position on the ring is most reactive?

Answer: The position para to the nitro group (C4) is the most activated site for nucleophilic attack. However, since C4 already bears the nitro group, the primary sites for SNAr are the positions ortho (C3 and C5) and para (C1, not applicable here) to the nitro group where a suitable leaving group is present.

In this compound, the analysis is as follows:

  • The C-F bond at C2: The fluorine atom is an excellent leaving group for SNAr reactions. This position is ortho to the C1-Br and C3-Br, and meta to the nitro group.

  • The C-Br bond at C1: This position is ortho to the activating nitro group.

  • The C-Br bond at C3: This position is also ortho to the fluorine but meta to the nitro group, making it less activated than C1.

Generally, nucleophilic attack is favored at the most electron-deficient carbon bearing a good leaving group. The strong activation from the ortho nitro group makes the C1 position a likely candidate for substitution. However, the exceptional leaving group ability of fluoride can make the C2 position competitive under certain conditions.[3][4] Therefore, careful control of reaction parameters is crucial.

Q2: How can I selectively substitute the bromine at C1 versus the bromine at C3 in a palladium-catalyzed cross-coupling reaction?

Answer: Selective substitution is highly achievable due to the significant difference in the electronic environment of the two bromine atoms. The C1-Br bond is ortho to the electron-withdrawing nitro group, making this position significantly more electron-poor and thus more reactive towards the rate-limiting oxidative addition step with a Pd(0) catalyst.[5][6]

  • To achieve selective substitution at C1: Use standard Suzuki, Sonogashira, or Heck coupling conditions with a slight substoichiometric amount (e.g., 0.95 equivalents) of the coupling partner. The higher intrinsic reactivity of the C1 position will naturally favor monosubstitution at this site.

  • To achieve substitution at C3: This is more challenging and typically requires that the C1 position is either already substituted or that a sterically demanding ligand is used that favors reaction at the less-hindered C3 position. Ligand choice can sometimes override the inherent electronic bias.[7][8]

Q3: Is it possible to selectively displace the fluorine atom over the bromine atoms?

Answer: Yes, this is often the preferred pathway in SNAr reactions. In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer intermediate.[2] The high electronegativity of fluorine makes the C2 carbon highly electrophilic and thus susceptible to attack. Furthermore, fluoride is an excellent leaving group in these reactions.[3][4] To favor fluorine displacement, use classic SNAr conditions: a strong nucleophile (e.g., an alkoxide, thiolate, or amine) in a polar aprotic solvent like DMF, DMSO, or NMP at elevated temperatures.

Q4: What role does the solvent play in controlling regioselectivity, especially in SNAr reactions?

Answer: The solvent plays a critical role.

  • Polar Aprotic Solvents (DMF, DMSO, NMP): These solvents are ideal for SNAr reactions. They effectively solvate the cation of the nucleophilic salt while leaving the anion relatively "bare," thereby increasing its nucleophilicity. They also help to stabilize the charged Meisenheimer intermediate, accelerating the reaction.[9]

  • Nonpolar Solvents (Toluene, Dioxane): In some cases, nonpolar solvents can favor substitution at a site ortho to an activating group through the formation of a more ordered, six-membered polar transition state.[10] For this specific molecule, using a nonpolar solvent might alter the selectivity between C1-Br and C2-F displacement, depending on the nucleophile.

Q5: For a selective Suzuki coupling at the C1 position, what type of ligand and base should I start with?

Answer: For a highly selective Suzuki-Miyaura coupling at the more activated C1-Br position, a robust and efficient catalyst system is needed.

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices.

  • Ligand: A sterically hindered, electron-rich phosphine ligand is recommended to promote efficient oxidative addition and reductive elimination.[11][12] Good starting points include SPhos, XPhos, or RuPhos. These ligands stabilize the Pd(0) species and facilitate the catalytic cycle.

  • Base: A moderately strong inorganic base is typically used. K₂CO₃ or Cs₂CO₃ are excellent choices. Cs₂CO₃ is more soluble in organic solvents and can often lead to faster reaction rates.

  • Solvent: A mixture of an organic solvent and water is standard. Common systems include Dioxane/H₂O, Toluene/H₂O, or DME/H₂O.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Mixture of regioisomers in cross-coupling (substitution at both C1 and C3) 1. Reaction run for too long or at too high a temperature. 2. More than 1.0 equivalent of coupling partner used. 3. Catalyst system is too reactive.1. Monitor the reaction by TLC/LCMS and stop once the starting material is consumed. Reduce temperature. 2. Use 0.95-0.98 equivalents of the boronic acid/ester or other coupling partner. 3. Screen different ligands; a slightly less active ligand may improve selectivity.
No reaction at the desired C1-Br position in cross-coupling 1. Inactive catalyst (Pd(0) not formed or catalyst has decomposed). 2. Base is too weak or insoluble. 3. Steric hindrance from a bulky coupling partner.1. Use a fresh palladium source and ligand. Ensure the reaction is properly degassed. 2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). 3. Consider a less sterically demanding ligand (e.g., PPh₃) but be aware this may require higher temperatures.
Mixture of F and Br substitution in SNAr 1. Nucleophile/solvent/temperature combination allows for competitive attack at multiple sites. 2. Hard vs. Soft Nucleophile character.1. Lower the reaction temperature to favor the kinetically preferred product. 2. Screen different solvents (polar aprotic vs. nonpolar). 3. A "hard" nucleophile (like an alkoxide) might favor attack at the C-F bond, while a "softer" nucleophile (like a thiolate) might show different selectivity.[13]
Debromination or other side reactions observed 1. Base is too strong, leading to elimination or other pathways. 2. Presence of water in reactions sensitive to it. 3. Catalyst promoting hydrodehalogenation.1. Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). 2. Ensure all reagents and solvents are anhydrous if required by the specific coupling reaction. 3. Additives like halide salts (e.g., KBr) can sometimes suppress side reactions in cross-couplings.[14]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at C1

This protocol describes the selective coupling of 4-methoxyphenylboronic acid to the C1 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (0.98 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be thoroughly degassed by sparging with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-(4-methoxyphenyl)-3-bromo-2-fluoro-4-nitrobenzene.

Logical Workflow for Strategy Selection

G start Desired Transformation? snar Nucleophilic Substitution (SNAr) start->snar cc C-C or C-Heteroatom Bond Formation (Cross-Coupling) start->cc target_f Target: Displace Fluorine (C2) snar->target_f Common Pathway target_br_snar Target: Displace Bromine (C1) snar->target_br_snar Less Common target_br1_cc Target: Couple at C1-Br cc->target_br1_cc Kinetically Favored target_br3_cc Target: Couple at C3-Br cc->target_br3_cc Thermodynamically or Sterically Controlled cond_f Conditions: - Strong Nucleophile (R-O⁻, R-S⁻, R₂N-) - Polar Aprotic Solvent (DMF, DMSO) - Heat target_f->cond_f cond_br_snar Conditions: - Highly activated system needed - Potentially competitive with C2-F - Careful condition screening required target_br_snar->cond_br_snar cond_br1_cc Conditions: - Pd Catalyst (e.g., Pd(OAc)₂) - Phosphine Ligand (e.g., SPhos) - Base (K₂CO₃, Cs₂CO₃) - <1 equiv. coupling partner target_br1_cc->cond_br1_cc cond_br3_cc Conditions: - More challenging - Requires prior C1 functionalization OR - Ligand-controlled selectivity (e.g., bulky ligands) - Harsher conditions target_br3_cc->cond_br3_cc

Caption: Decision workflow for regioselective reactions.

References

Technical Support Center: Regiocontrol in Reactions of 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 1,3-Dibromo-2-fluoro-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but complex building block. Our goal is to provide you with the in-depth technical insights and practical troubleshooting strategies necessary to control its reactivity and prevent the formation of unwanted isomers in your synthetic routes.

Introduction: The Challenge of Selectivity

This compound is a highly activated aromatic system, primed for Nucleophilic Aromatic Substitution (SNAr) reactions. This high reactivity, driven by the potent electron-withdrawing effects of the nitro and fluoro groups, is a double-edged sword.[1][2] While it facilitates rapid bond formation, it also presents a significant regioselectivity challenge. The presence of three distinct halogen leaving groups (F at C2, Br at C1 and C3) ortho and para to a powerful activating nitro group means that incoming nucleophiles can potentially attack multiple sites, leading to a mixture of isomeric products. This guide will dissect the underlying principles governing its reactivity and provide actionable protocols to steer your reaction toward the desired constitutional isomer.

Frequently Asked Questions (FAQs): Understanding the Fundamentals

This section addresses the core principles governing the reactivity of this compound.

Q1: What makes this molecule so susceptible to nucleophilic attack?

A: The reactivity of the aromatic ring is profoundly enhanced by the cumulative electron-withdrawing power of its substituents. The SNAr mechanism proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][3] The rate-determining step is the initial attack by the nucleophile to form this complex.[4] The substituents on this compound are perfectly poised to facilitate this:

  • Nitro Group (NO₂): As a powerful electron-withdrawing group, the nitro group massively depletes the electron density of the aromatic ring, making it highly electrophilic.[5] Crucially, it provides strong resonance stabilization to the negative charge of the Meisenheimer complex when the attack occurs at the ortho (C3) or para (C1) positions.[6][7]

  • Fluorine Atom (F): Due to its extreme electronegativity, the fluorine atom exerts a powerful inductive effect, withdrawing electron density and further activating the entire ring to nucleophilic attack.[8] This effect stabilizes the anionic Meisenheimer intermediate, lowering the activation energy for the critical first step of the reaction.[2]

Q2: Which positions are the most likely sites of substitution, and which isomers should I expect?

A: The regiochemical outcome is dictated by the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack at each position.

  • Attack at C1 (para to NO₂) or C3 (ortho to NO₂): These are the most probable sites of reaction. Attack at these positions allows the negative charge of the Meisenheimer complex to be delocalized directly onto the oxygen atoms of the nitro group via resonance.[6][7] This provides substantial stabilization, making these pathways kinetically favorable. You should anticipate a mixture of 1-substituted and 3-substituted products as the primary outcome.

  • Attack at C2 (meta to NO₂): This pathway is significantly less favorable. When attack occurs at the C2 position, the resulting negative charge cannot be stabilized by resonance with the nitro group.[7] While the adjacent bromine atoms provide some inductive stabilization, this is far weaker than the resonance effect. Therefore, substitution of the fluorine atom is generally a minor, often negligible, side reaction under controlled conditions.

Q3: Which halogen is the best leaving group in this system: Fluorine or Bromine?

A: In the context of SNAr reactions, the typical leaving group trend seen in aliphatic substitutions (I > Br > Cl > F) is inverted. The reactivity order is often F > Cl > Br > I.[2][4] This is because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond.[8] The highly electronegative fluorine atom excels at activating the ring for the initial attack and stabilizing the anionic intermediate. The subsequent, faster elimination step, where the C-F bond breaks to restore aromaticity, is not the kinetic bottleneck.[2] However, in this specific molecule, the positional activation by the nitro group is the dominant factor. Since attack at C1 or C3 (displacing Bromine) leads to a more stable intermediate than attack at C2 (displacing Fluorine), Bromine will be the preferred leaving group .

Table 1: Analysis of Nucleophilic Attack Sites on this compound
Position of AttackLeaving GroupPosition Relative to NO₂Stabilization of Meisenheimer ComplexExpected Reactivity
C1 BromineparaStrong: Resonance + InductiveHigh (Major Product)
C3 BromineorthoStrong: Resonance + InductiveHigh (Major Product)
C2 FluorinemetaWeak: Inductive OnlyLow (Minor Side Product)

Troubleshooting Guide: Controlling Isomer Formation

This section provides solutions to common problems encountered during experiments with this compound.

Problem: My reaction is producing an inseparable mixture of the 1-substituted and 3-substituted isomers. How can I favor the formation of a single product?

Cause: The electronic activation at the C1 (para) and C3 (ortho) positions is very similar, leading to a kinetic competition. The final isomer ratio is a delicate balance of electronics, sterics, and reaction conditions. The C3 position is flanked by two substituents (F and NO₂), making it more sterically hindered than the C1 position. This steric difference is the key to controlling selectivity.

Solutions:

  • Leverage Steric Hindrance with Bulky Nucleophiles:

    • Rationale: A sterically demanding nucleophile will have greater difficulty accessing the more crowded C3 position. It will preferentially attack the less hindered C1 position.

    • Protocol: If your desired product is the 1-substituted isomer, consider switching to a nucleophile with a larger steric profile. For example, if using an alcohol, switch from methanol to tert-butanol. If using an amine, switch from ammonia to diisopropylamine.

  • Optimize Reaction Temperature:

    • Rationale: Lowering the reaction temperature generally increases selectivity by favoring the pathway with the lowest activation energy (the kinetic product). In this case, the less sterically hindered attack at C1 often has a slightly lower activation barrier.

    • Protocol: Run a temperature screen, starting from 0 °C and incrementally decreasing to -20 °C, -40 °C, or even -78 °C (dry ice/acetone bath). Monitor the isomer ratio by TLC or LC-MS at each temperature to find the optimal point of selectivity.

  • Modify the Solvent System:

    • Rationale: While polar aprotic solvents like DMF and DMSO are standard for SNAr, their high polarity can sometimes mask subtle energetic differences between competing transition states.[9]

    • Protocol: Experiment with less polar aprotic solvents such as THF or 2-MeTHF. The change in solvent environment can alter the solvation of the transition states, potentially favoring one isomer over the other.

Experimental Workflow: Optimizing for a Single Isomer

G start Problem: Isomer Mixture (C1/C3) check_sterics Is the nucleophile sterically bulky? start->check_sterics increase_sterics Action: Switch to a bulkier nucleophile (e.g., t-BuOH, iPr2NH) check_sterics->increase_sterics No lower_temp Action: Lower reaction temperature (Screen 0°C to -78°C) check_sterics->lower_temp Yes increase_sterics->lower_temp change_solvent Action: Test alternative solvents (e.g., THF, 2-MeTHF) lower_temp->change_solvent result Desired Isomer Enriched change_solvent->result

Caption: A decision workflow for troubleshooting isomer mixture formation.

Problem: My analysis shows a significant amount of the 2-substituted (defluorinated) product.

Cause: Formation of the 2-substituted isomer indicates that the reaction conditions are too harsh, overcoming the higher activation energy for attack at the C2 position. This is typically caused by excessively high temperatures or the use of an overly aggressive, hard nucleophile (e.g., hydroxide under forcing conditions).

Solutions:

  • Reduce Reaction Temperature Immediately:

    • Rationale: This is the most critical parameter. High thermal energy allows the reaction to surmount the less favorable kinetic barrier for attack at C2.

    • Protocol: Reduce the reaction temperature to a maximum of room temperature, but preferably 0 °C or below.

  • Use a Softer Nucleophile or a Weaker Base:

    • Rationale: "Hard" nucleophiles (small, highly charged) can sometimes favor attack at the fluorine-bearing carbon. A "softer" nucleophile (larger, more polarizable, e.g., a thiol) is more likely to follow the electronically favored ortho/para pathways. If a base is used to generate the nucleophile in situ, switch to a non-nucleophilic base (e.g., Cs₂CO₃, DBU) to avoid competition.

    • Protocol: If using an alkoxide, generate it stoichiometrically beforehand rather than using a large excess of a strong base like NaH or NaOH in the reaction pot. Consider replacing an oxygen nucleophile with a sulfur analogue if the final product allows.

Reaction Mechanism: Formation of Competing Meisenheimer Complexes

G cluster_paths Nucleophilic Attack start This compound + Nu- attack_c1 Attack at C1 (para to NO2) start->attack_c1 Favorable attack_c3 Attack at C3 (ortho to NO2) start->attack_c3 Favorable attack_c2 Attack at C2 (meta to NO2) start->attack_c2 Unfavorable mc1 Meisenheimer Complex 1 Negative charge stabilized by resonance with NO2 attack_c1->mc1 mc3 Meisenheimer Complex 3 Negative charge stabilized by resonance with NO2 attack_c3->mc3 mc2 Meisenheimer Complex 2 NO stabilization by resonance attack_c2->mc2 prod1 1-Nu-3-bromo-2-fluoro-4-nitrobenzene (Desired Isomer A) mc1->prod1 -Br⁻ prod3 3-Nu-1-bromo-2-fluoro-4-nitrobenzene (Desired Isomer B) mc3->prod3 -Br⁻ prod2 1,3-Dibromo-2-Nu-4-nitrobenzene (Unwanted Isomer) mc2->prod2 -F⁻

Caption: Competing SNAr pathways and intermediate stability.

General Protocol for Maximizing Regioselectivity

This protocol is a starting point for achieving high selectivity for substitution at the C1 position, leveraging both steric and temperature control.

  • Reagent and Solvent Preparation:

    • Thoroughly dry the chosen solvent (e.g., THF) over molecular sieves or by distillation.

    • Ensure the nucleophile is of high purity. If it is a solid, dry it under vacuum.

    • If a base is required to generate the nucleophile (e.g., NaH to deprotonate an alcohol), perform this step separately before adding the electrophile.

  • Reaction Setup:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Dissolve this compound (1.0 eq) in the cold, dry solvent.

    • Cool the solution to the desired starting temperature (e.g., -78 °C).

  • Nucleophile Addition:

    • Dissolve the nucleophile (1.0-1.1 eq) in a small amount of the dry solvent.

    • Add the nucleophile solution to the stirred electrophile solution dropwise via a syringe pump over a prolonged period (e.g., 1-2 hours). A slow addition rate is crucial to maintain a low concentration of the nucleophile and prevent localized heating.

  • Reaction Monitoring:

    • Allow the reaction to stir at the low temperature for a set period.

    • Carefully monitor the reaction progress by taking small aliquots and quenching them in a prepared solution (e.g., saturated ammonium chloride). Analyze the quenched aliquots by LC-MS or GC-MS to determine the conversion and isomer ratio.

  • Work-up and Isolation:

    • Once the desired conversion is reached, quench the entire reaction by slowly adding a suitable quenching agent (e.g., water, saturated NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Perform a standard aqueous work-up, extracting the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the organic layer (e.g., over MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the product using column chromatography, using an optimized solvent system to separate the desired isomer from any minor impurities.

By understanding the mechanistic principles and systematically applying these troubleshooting strategies, you can effectively control the regiochemical outcome of your reactions and prevent the formation of unwanted isomers.

References

Addressing scale-up challenges for the synthesis of 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 1,3-Dibromo-2-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot plant and beyond. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and safety protocols.

Introduction to the Synthesis and Its Challenges

The synthesis of this compound typically proceeds via the electrophilic nitration of 1,3-dibromo-2-fluorobenzene. While straightforward on a small scale, scaling up this reaction introduces significant challenges related to reaction control, product purity, and safety. The presence of three halogen substituents on the benzene ring deactivates it towards electrophilic attack, often necessitating harsh reaction conditions which can lead to safety hazards and the formation of undesirable byproducts.[1]

This guide will focus on the primary scale-up challenges:

  • Managing Reaction Exotherms: Nitration is a notoriously exothermic process, and inadequate temperature control on a large scale can lead to thermal runaway.[2]

  • Controlling Regioselectivity: The directing effects of the bromo and fluoro substituents can lead to the formation of multiple isomers, complicating purification.

  • Product Isolation and Purification: Separating the desired product from isomers and other impurities at scale requires robust and efficient purification strategies.

Below is a typical reaction scheme for the synthesis:

Synthesis_Scheme 1,3-Dibromo-2-fluorobenzene 1,3-Dibromo-2-fluorobenzene Product This compound 1,3-Dibromo-2-fluorobenzene->Product Nitration Reagents HNO₃ / H₂SO₄ Reagents->Product Byproducts Isomeric Byproducts Product->Byproducts Formation of

Caption: Synthetic route for this compound.

Troubleshooting Guide

This section is formatted to address specific issues you may encounter during the scale-up of the synthesis.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of this compound is significantly lower than in small-scale experiments.

  • TLC or GC-MS analysis of the crude product shows a complex mixture of components.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The deactivating effect of the three halogen atoms requires sufficient energy input to drive the reaction to completion. On a larger scale, inefficient mixing or heat transfer can lead to incomplete conversion.1. Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments, closely monitoring for any signs of exotherm. Use of reaction calorimetry is highly recommended to determine the safe operating temperature range.[3] 2. Increase Reaction Time: Extend the reaction time and monitor the progress by taking aliquots for analysis. 3. Adjust Nitrating Agent Concentration: A slight excess of the nitrating agent may be required at scale. However, this should be done with extreme caution as it can lower the thermal stability of the reaction mixture.[4]
Formation of Isomeric Byproducts The bromo and fluoro substituents are ortho, para-directing. While the desired product is the 4-nitro isomer, other isomers can form. The ratio of isomers can be sensitive to reaction conditions.1. Control Temperature: The regioselectivity of nitration can be temperature-dependent. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate may improve selectivity. 2. Controlled Addition: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and prevent localized areas of high concentration, which can affect selectivity.
Product Loss During Work-up and Purification The desired product may be lost during aqueous washing if emulsions form, or during crystallization if the solvent system is not optimized.1. Optimize Quenching: Quench the reaction by slowly adding the reaction mixture to ice, rather than the other way around, to maintain a low temperature and minimize byproduct formation.[5] 2. Develop a Robust Crystallization Protocol: See the "Purification Challenges" FAQ for detailed guidance on developing a scalable crystallization method.
Issue 2: Poor Product Purity After Initial Isolation

Symptoms:

  • The isolated crude product is an oil or a low-melting solid with a wide melting point range.

  • Analytical data (NMR, GC-MS) indicates the presence of significant impurities.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Presence of Isomeric Impurities As discussed, the formation of other nitro isomers is a significant challenge. These isomers often have very similar physical properties, making them difficult to separate.1. Recrystallization: This is the most common method for purifying nitroaromatics at scale. A systematic solvent screening is necessary to find a solvent or solvent mixture in which the desired isomer has low solubility at low temperatures, while the impurities remain in solution.[6] 2. Melt Crystallization: For isomers with very similar solubilities, melt crystallization can be an effective, though more specialized, purification technique.
Residual Starting Material Incomplete reaction will leave unreacted 1,3-dibromo-2-fluorobenzene in the crude product.1. Optimize Reaction Conditions: As per "Low Yield," ensure the reaction goes to completion. 2. Distillation: If the boiling point difference between the starting material and the product is significant, vacuum distillation of the crude product may be a viable option before crystallization.
Formation of Dinitro or Phenolic Byproducts Under harsh nitrating conditions, over-nitration can occur, or oxidation can lead to the formation of nitrophenols. These impurities can be highly colored and difficult to remove.[7]1. Alkaline Wash: A dilute aqueous solution of sodium carbonate or sodium hydroxide can be used to wash the crude organic phase. This will extract acidic impurities like nitrophenols.[7] This should be done cautiously as it can be exothermic. 2. Control Reaction Conditions: Avoid excessively high temperatures or a large excess of the nitrating agent to minimize the formation of these byproducts.

Frequently Asked Questions (FAQs)

Safety and Reaction Control

Q1: What are the primary safety concerns when scaling up this nitration?

A1: The primary concern is the risk of a thermal runaway. Nitration reactions are highly exothermic, and the heat generated increases with the volume of the reactants. If the rate of heat generation exceeds the rate of heat removal by the reactor's cooling system, the reaction temperature can increase uncontrollably, leading to a rapid increase in pressure and potentially an explosion.[2] It is crucial to have a thorough understanding of the reaction's thermal profile through calorimetric studies (e.g., DSC, ARC) before attempting a large-scale synthesis.[8]

Q2: How can I effectively control the temperature of a large-scale nitration?

A2: Effective temperature control relies on several factors:

  • Reactor Design: Use a reactor with a high surface area-to-volume ratio and an efficient cooling jacket.

  • Controlled Addition: Add the nitrating agent slowly and at a constant rate. A programmable syringe pump or a mass flow controller is recommended.

  • Agitation: Ensure efficient and constant agitation to promote heat transfer and prevent the formation of localized hot spots.[2]

  • Cooling System: The cooling system must have sufficient capacity to handle the heat load of the reaction.

  • Emergency Preparedness: Have an emergency quench plan and the necessary equipment readily available.[9]

Thermal_Runaway_Prevention cluster_0 Proactive Measures cluster_1 In-Process Controls cluster_2 Emergency Response Calorimetry Reaction Calorimetry (DSC, ARC) SOP Strict Standard Operating Procedures Calorimetry->SOP Reactor_Design Efficient Reactor Design Reactor_Design->SOP Controlled_Addition Controlled Reagent Addition SOP->Controlled_Addition Agitation Vigorous Agitation Controlled_Addition->Agitation Cooling Adequate Cooling Capacity Agitation->Cooling Quench_Plan Emergency Quench Plan Cooling->Quench_Plan Relief_System Pressure Relief System

Caption: Key elements for preventing thermal runaway in nitration.

Purification Challenges

Q3: Column chromatography is not practical for purifying kilograms of my product. What are my options?

A3: For large-scale purification of this compound, crystallization is the most viable method. The key is to find a suitable solvent system. Here is a systematic approach:

  • Solvent Screening: Test the solubility of your crude product in a range of solvents at both room temperature and elevated temperatures. Ideal solvents will show high solubility at high temperatures and low solubility at low temperatures.

  • Mixed Solvent Systems: If a single solvent is not effective, try mixed solvent systems. For example, dissolve the crude product in a good solvent (like dichloromethane or ethyl acetate) and then slowly add a poor solvent (like hexanes or methanol) until the solution becomes turbid. Then, heat to redissolve and cool slowly.

  • Seeding: Once you have a promising solvent system, using a small amount of pure product as a seed crystal can promote the crystallization of the desired isomer.

  • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling process generally yields purer crystals.

Q4: I am struggling to separate the desired 4-nitro isomer from other isomers by crystallization. What can I do?

A4: This is a common and difficult problem. If standard crystallization is not effective, you may need to consider more advanced techniques:

  • Fractional Crystallization: This involves multiple crystallization steps. The first crop of crystals may be enriched in one isomer. The mother liquor can then be concentrated and cooled again to obtain a second crop, which may be enriched in another isomer. This process can be repeated to achieve the desired purity.

  • Derivative Formation: In some cases, it may be possible to selectively react one of the isomers to form a derivative that has very different physical properties, making it easier to separate. The derivative can then be converted back to the desired product. This is a more complex and less ideal solution.

  • Re-evaluate the Synthesis: If purification remains a major bottleneck, it may be more efficient to explore alternative synthetic routes that offer higher regioselectivity, even if they are more steps.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

This protocol is for informational purposes and should be adapted and optimized for your specific equipment and safety procedures.

  • Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid (e.g., 50 mL) to 0-5 °C in an ice-salt bath. Slowly add concentrated nitric acid (e.g., 25 mL) to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1,3-dibromo-2-fluorobenzene (e.g., 27.2 g, 0.1 mol) in a suitable solvent like dichloromethane or use it neat if it is a liquid at the reaction temperature. Cool the mixture to 0-5 °C.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the solution of 1,3-dibromo-2-fluorobenzene over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice (e.g., 500 g) with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. If a solvent was used, separate the organic layer. If the reaction was run neat, extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 100 mL).

  • Washing: Wash the combined organic layers sequentially with cold water, 5% aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes).

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,3-Dibromo-2-fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of functionalized aromatic building blocks is a cornerstone of efficient and successful synthesis. Polysubstituted nitroaromatics are pivotal intermediates, where the interplay of activating and leaving groups dictates the feasibility and outcome of key transformations. This guide provides an in-depth comparison of the reactivity of 1,3-Dibromo-2-fluoro-4-nitrobenzene with other dihalonitrobenzenes in the context of nucleophilic aromatic substitution (SNAr), a fundamental reaction in modern organic synthesis. While direct kinetic data for this specific tri-substituted haloarene is scarce in the literature, this guide synthesizes well-established mechanistic principles and data from analogous systems to provide a robust framework for predicting its behavior and designing effective synthetic strategies.

The Bedrock of Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

To comprehend the reactivity of this compound, one must first grasp the nuances of the SNAr mechanism. Unlike the familiar S(_N)1 and S(_N)2 reactions of aliphatic systems, SNAr on an aryl halide is typically a two-step process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction commences with the attack of a nucleophile on a carbon atom bearing a leaving group. This initial step is almost always the rate-determining step of the overall reaction.[1][2] The attack disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2]

  • Elimination of the Leaving Group: In a subsequent, much faster step, the leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product.

The stability of the Meisenheimer complex is the paramount factor governing the reaction rate.[3] This stability is profoundly influenced by two key features of the substrate:

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as nitro groups (-NO₂), is essential. These groups activate the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex through resonance. This stabilization is most effective when the EWGs are positioned ortho or para to the leaving group.

  • The Nature of the Leaving Group: Counterintuitively for those accustomed to S(_N)2 reactions, the reactivity order for halogens in SNAr is F > Cl ≈ Br > I.[1] This "element effect" arises because the highly electronegative fluorine atom strongly stabilizes the developing negative charge in the transition state of the rate-determining nucleophilic attack through its powerful inductive effect.[1] The strength of the carbon-halogen bond, which is greatest for C-F, is of lesser importance as its cleavage occurs in the fast, non-rate-determining step.

dot graph SNAr_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=plaintext, fontsize=12]; edge [arrowhead=vee, color="#5F6368"];

// Nodes Reactants [label="Ar-X + Nu⁻"]; TS1 [label="Transition State 1\n(Rate-Determining)", shape=box, style=dashed, color="#EA4335"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; TS2 [label="Transition State 2", shape=box, style=dashed, color="#4285F4"]; Products [label="Ar-Nu + X⁻"];

// Edges Reactants -> TS1 [label="Slow"]; TS1 -> Meisenheimer; Meisenheimer -> TS2 [label="Fast"]; TS2 -> Products; } caption { label = "Figure 1: Generalized energy profile for the SNAr mechanism."; fontsize = 10; }

Analyzing this compound: A Tri-Substituted Case Study

The structure of this compound presents a fascinating case for predicting reactivity and regioselectivity. The nitro group at C4 potently activates three potential leaving groups: the fluorine at C2 (ortho), the bromine at C3 (para), and the bromine at C1 (ortho).

Predicted Regioselectivity

Based on the core principles of SNAr, we can predict the most probable site of nucleophilic attack:

  • Activation by the Nitro Group: All three halogens are in activated positions (ortho or para) relative to the powerful electron-withdrawing nitro group. This means that, in principle, any of the three halogens could be displaced.

  • The "Element Effect": The C-F bond is the most polarized, and fluorine's high electronegativity provides the greatest stabilization to the transition state of the initial nucleophilic attack. Therefore, the fluorine at the C2 position is the most activated leaving group.

  • Steric Hindrance: A potential mitigating factor is the steric hindrance at the C2 position, which is flanked by two bromine atoms at C1 and C3. However, in many SNAr reactions, the electronic activation by fluorine outweighs moderate steric effects.[4]

Comparative Reactivity Analysis

To place the reactivity of this compound in context, we will compare it to several other dihalonitrobenzenes. The following table provides a qualitative and quantitative comparison based on established principles and data from analogous systems.

Compound Structure Relative Reactivity (Predicted) Rationale for Reactivity
This compound Very High The fluorine at C2 is ortho to the nitro group, making it an excellent leaving group. The two bromine atoms also contribute to the overall electron deficiency of the ring through their inductive effects.
2,4-Difluoronitrobenzene HighBoth fluorine atoms are in activated positions (ortho and para to the nitro group). The fluorine at C4 is generally the more reactive site due to slightly less steric hindrance.[5]
1-Bromo-2-fluoro-4-nitrobenzene HighThe fluorine at C2 is ortho to the nitro group and is the preferred site of attack. The bromine at C1 is less activated.
1,3-Dibromo-4-nitrobenzene ModerateBoth bromine atoms are in activated positions (ortho and para to the nitro group). Reactivity is lower than the fluoro-containing analogues due to the less effective stabilization of the Meisenheimer complex by bromine compared to fluorine.
1,3-Dichloro-5-nitrobenzene Low The nitro group is meta to both chlorine atoms. It can only provide weak inductive stabilization to the Meisenheimer complex, not the powerful resonance stabilization seen with ortho and para isomers.[3] Consequently, this compound is significantly less reactive.

Quantitative Data from an Analogous System: While direct rate constants for our target molecule are unavailable, data for the reaction of 1-halo-2,4-dinitrobenzenes with piperidine in methanol provides a clear illustration of the "element effect":

Substrate Rate Constant (k, M⁻¹s⁻¹)
1-Fluoro-2,4-dinitrobenzene384
1-Chloro-2,4-dinitrobenzene4.5
1-Bromo-2,4-dinitrobenzene3.3
1-Iodo-2,4-dinitrobenzene0.58

Data adapted from a study on the element effect in SNAr reactions.[4]

This data quantitatively demonstrates the superior reactivity of the fluoro-substituted arene in SNAr reactions, supporting our predictions for the high reactivity of this compound.

Experimental Protocol for a Comparative Reactivity Study

For laboratories seeking to empirically determine the relative reactivities of different dihalonitrobenzenes, a competitive experiment is a robust and efficient method. This protocol is designed to compare the reactivity of two different aryl halides towards a common nucleophile.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_interpretation 4. Interpretation Prep1 Prepare equimolar stock solutions of Aryl Halide A and Aryl Halide B in a suitable aprotic solvent (e.g., DMSO, DMF). Prep2 Prepare a stock solution of the nucleophile (e.g., morpholine) at a concentration that is half the total concentration of the aryl halides. Prep1->Prep2 React1 In a thermostatted reaction vessel, combine equal volumes of the Aryl Halide A and Aryl Halide B stock solutions. React2 Initiate the reaction by adding the nucleophile stock solution. React1->React2 React3 Maintain constant temperature and stirring. Withdraw aliquots at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes). React2->React3 Analysis1 Quench each aliquot immediately (e.g., with dilute acid). Analysis2 Extract the organic components. Analysis1->Analysis2 Analysis3 Analyze the relative concentrations of remaining Aryl Halide A and Aryl Halide B, and the formed products, using GC-MS or HPLC. Analysis2->Analysis3 Analysis4 If one of the halides is fluorine, 19F NMR can be a powerful tool for monitoring the disappearance of the starting material. Analysis3->Analysis4 Interp1 Plot the concentration of each aryl halide versus time. Interp2 The aryl halide that is consumed more rapidly is the more reactive substrate. Interp1->Interp2 Interp3 Calculate the ratio of the rate constants from the ratio of the products formed at low conversion. Interp2->Interp3

Detailed Steps:
  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of this compound (Substrate A) and a comparator dihalonitrobenzene (e.g., 1,3-Dibromo-4-nitrobenzene, Substrate B) in anhydrous DMSO.

    • Prepare a 0.1 M stock solution of a suitable nucleophile (e.g., morpholine) in anhydrous DMSO.

  • Reaction Setup:

    • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine 10 mL of the Substrate A stock solution and 10 mL of the Substrate B stock solution.

    • Place the flask in a thermostatted oil bath at a predetermined temperature (e.g., 50 °C).

    • Allow the solution to equilibrate to the bath temperature.

  • Reaction Execution and Monitoring:

    • Initiate the reaction by adding 10 mL of the 0.1 M morpholine stock solution via syringe. This creates a 1:1:0.5 molar ratio of Substrate A : Substrate B : Nucleophile. The sub-stoichiometric amount of the nucleophile is crucial for a competition experiment.

    • Immediately withdraw a 0.5 mL aliquot (t=0) and quench it in a vial containing 1 mL of 0.1 M HCl.

    • Withdraw subsequent aliquots at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) and quench them in the same manner.

  • Sample Analysis:

    • For each quenched aliquot, add 2 mL of ethyl acetate, vortex thoroughly, and allow the layers to separate.

    • Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

    • Identify the peaks corresponding to Substrate A, Substrate B, and their respective substitution products.

    • Quantify the peak areas to determine the relative concentrations of the remaining starting materials and the formed products at each time point.

    • If a fluorinated substrate is used, ¹⁹F NMR spectroscopy can be an excellent alternative or complementary analytical method due to its high sensitivity and the large chemical shift dispersion of fluorine signals.[1][8]

  • Data Interpretation:

    • The substrate whose concentration decreases more rapidly is the more reactive species.

    • The relative reactivity can be quantified by comparing the amounts of the two products formed at low conversion. The ratio of the products will approximate the ratio of the reaction rate constants.

Conclusion and Outlook

Based on a thorough analysis of the principles of nucleophilic aromatic substitution, This compound is predicted to be a highly reactive substrate, with nucleophilic attack occurring preferentially at the C2 position to displace the fluoride ion. Its reactivity is expected to be significantly greater than that of its non-fluorinated analogue, 1,3-Dibromo-4-nitrobenzene, and vastly superior to isomers where the nitro group is positioned meta to the leaving groups.

For synthetic chemists, this high reactivity makes this compound a valuable and versatile building block. The preferential displacement of the fluorine allows for the selective introduction of a nucleophile at the C2 position, leaving the two bromine atoms available for subsequent transformations, such as cross-coupling reactions. The experimental protocol provided in this guide offers a robust method for empirically validating these predictions and for quantitatively comparing the reactivity of this and other dihalonitrobenzenes in your own laboratory settings.

References

A Senior Application Scientist's Guide to Validating Analytical Methods for Purity Assessment of 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of key chemical intermediates is a cornerstone of reliable and reproducible research. The compound 1,3-Dibromo-2-fluoro-4-nitrobenzene, a crucial building block in many synthetic pathways, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity assessment of this compound, grounded in the principles of analytical method validation. We will explore the "why" behind each validation parameter, present comparative experimental data, and provide detailed protocols to empower you to implement these techniques with confidence.

The Imperative of Method Validation: Ensuring Data Integrity

Before delving into specific methodologies, it's crucial to understand the framework of analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide comprehensive guidelines, such as ICH Q2(R1) and USP General Chapter <1225>, which outline the necessary validation characteristics[2][3][4][5]. These guidelines are not merely regulatory hurdles; they are a framework for robust scientific practice, ensuring that the data generated is accurate, reliable, and reproducible[6].

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications[4]. For purity assessment, this means the method must be able to accurately and precisely quantify the main compound while also detecting and quantifying any significant impurities[7].

A Comparative Analysis: HPLC vs. GC for this compound

The choice between HPLC and GC for purity analysis depends on the physicochemical properties of the analyte. For this compound, both techniques are viable, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds.[8] Given the aromatic nature of this compound, it possesses a chromophore that allows for sensitive UV detection, making HPLC a suitable choice.

Gas Chromatography (GC) is an ideal method for the separation and analysis of volatile and thermally stable compounds.[9] Due to the relatively low molecular weight and expected volatility of this compound, GC can provide high-resolution separation and sensitive detection, particularly when coupled with a mass spectrometer (MS) or an electron capture detector (ECD), which is highly sensitive to halogenated compounds[10][11][12].

Below is a comparative guide to the validation of both methods for the purity assessment of this compound.

The Validation Workflow: A Step-by-Step Approach

The following diagram illustrates a logical workflow for the validation of an analytical method for purity assessment.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Develop & Optimize Method (Column, Mobile/Carrier Gas, Temperature, etc.) Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis & System Suitability Testing Robustness->Routine

References

A Senior Application Scientist’s Guide: 1,3-Dibromo-2-fluoro-4-nitrobenzene as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of modern drug discovery, the efficiency of synthesizing complex, novel molecular entities is paramount. The selection of starting materials—or building blocks—is a critical decision point that dictates the feasibility, length, and ultimate success of a synthetic campaign. Highly functionalized aromatic compounds serve as powerful platforms for the rapid generation of molecular diversity. This guide provides an in-depth analysis of 1,3-Dibromo-2-fluoro-4-nitrobenzene, a polysubstituted aromatic building block of significant strategic value. We will dissect its unique reactivity profile, which features three distinct and orthogonally addressable functional handles. Through a comparative analysis with other common building blocks, supported by experimental frameworks, we will demonstrate why this reagent is an exemplary choice for medicinal chemists aiming to construct complex, highly decorated aniline derivatives and other privileged scaffolds with optimal efficiency.

The Challenge and Strategy in Synthesizing Aniline Scaffolds

Aniline and its derivatives are among the most prevalent structural motifs in pharmaceuticals, present in 48 of the top 200 selling drugs of 2018.[1][2] However, the aniline moiety itself presents a significant challenge in drug development. The electron-rich aromatic ring is susceptible to metabolic oxidation by cytochrome P450 enzymes in the liver, which can lead to the formation of reactive metabolites.[3][4] These metabolites are often implicated in idiosyncratic adverse drug reactions and can lead to toxicity, causing promising drug candidates to fail.

This metabolic instability has driven two primary strategies in medicinal chemistry:

  • Isosteric Replacement: Replacing the entire aniline ring with metabolically robust, three-dimensional saturated carbocycles like bicyclo[1.1.1]pentane (BCP) or 1-aminonorbornanes.[1][4] This approach fundamentally alters the core scaffold to enhance its drug-like properties, such as increasing the fraction of sp³-hybridized carbons (Fsp³).

  • Strategic Substitution: Retaining the core aromatic ring but heavily decorating it with substituents that block sites of metabolism, modulate electronic properties, and serve as attachment points for pharmacophoric groups.

This guide focuses on the second strategy, where the choice of a highly versatile starting material is crucial. Building blocks that contain multiple, orthogonally reactive functional groups allow for a convergent and flexible synthetic approach.

The Role of Key Functional Groups
  • Fluorine: The incorporation of fluorine is a cornerstone of modern medicinal chemistry. Its high electronegativity and small size allow it to act as a bioisostere for hydrogen, yet it can drastically alter a molecule's properties. Key benefits include blocking metabolic oxidation, increasing binding affinity to target proteins, and modulating the pKa of nearby functional groups.[5][6][7]

  • Nitro Group: This powerful electron-withdrawing group serves a dual purpose. Firstly, it strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[8] Secondly, it is a reliable precursor to the essential aniline group via straightforward reduction.

  • Bromine: Bromo-substituents are arguably the most versatile handles for carbon-carbon and carbon-heteroatom bond formation. They are ideal substrates for a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions, enabling the introduction of immense structural diversity.

This compound uniquely combines all three of these strategic elements into a single, compact molecule, setting the stage for highly efficient and divergent synthesis.

Reactivity Profile of this compound

The power of this building block lies in the distinct reactivity of its functional groups, which can be addressed in a controlled, sequential manner.

Chemical Profile

Property Value
IUPAC Name This compound
CAS Number 186400-33-9
Molecular Formula C₆H₂Br₂FNO₂
Molecular Weight 298.90 g/mol

| Appearance | Pale yellow solid |

Reactivity Hierarchy
  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is exceptionally activated towards nucleophilic attack. It is positioned ortho to the potent electron-withdrawing nitro group at C4. This makes it the most labile site for substitution by a wide range of nucleophiles (O-, N-, S-based) under relatively mild conditions. The two bromine atoms, being meta to the nitro group, are significantly less activated and will not typically react under SNAr conditions. This provides a clean and selective first transformation.

  • Palladium-Catalyzed Cross-Coupling: The two bromine atoms at C1 and C3 are prime handles for cross-coupling reactions. While electronically similar, subtle steric differences may allow for selective mono-coupling under carefully controlled conditions. More commonly, they provide two opportunities for diversification. A chemist can perform a one-pot di-alkylation/arylation or a sequential process, often separated by the reduction of the nitro group, which alters the electronic nature of the ring and can influence the reactivity of the second C-Br bond.

  • Nitro Group Reduction: The final, and often pivotal, transformation is the reduction of the nitro group to an aniline. This is typically achieved with reagents like SnCl₂, Fe/HCl, or catalytic hydrogenation (H₂/Pd-C). This unmasks a key pharmacophoric group and provides a new site for functionalization, such as amide bond formation or diazotization.

The following diagram illustrates the divergent synthetic pathways originating from this single building block.

G start This compound snar_product SNAr Product (C2-Substituted) start->snar_product 1. SNAr at C-F reduction2_product Intermediate Aniline start->reduction2_product 1. Nitro Reduction snar_reagent Nucleophile (R-NH₂, R-OH) Base, Solvent (DMSO) snar_reagent->snar_product suzuki1_product Di-substituted Product snar_product->suzuki1_product 2. Cross-Coupling at C-Br suzuki1_reagent R¹-B(OH)₂ Pd Catalyst, Base suzuki1_reagent->suzuki1_product final_product1 Final Aniline Scaffold 1 suzuki1_product->final_product1 3. Nitro Reduction reduction1_reagent Reduction (e.g., Fe/HCl) reduction1_reagent->final_product1 reduction2_reagent Reduction (e.g., Fe/HCl) reduction2_reagent->reduction2_product snar2_product SNAr on Aniline reduction2_product->snar2_product 2a. SNAr suzuki2_product Cross-Coupling on Aniline reduction2_product->suzuki2_product 2b. Cross-Coupling

Caption: Divergent synthetic pathways from this compound.

Comparative Analysis with Alternative Building Blocks

The true value of a building block is revealed when compared to its alternatives. The choice depends on the specific synthetic goal, but for generating complex, decorated anilines, this compound offers a superior combination of features.

Building BlockKey FeaturesStrategic AdvantagesStrategic Disadvantages
This compound 1 SNAr Handle (F)2 Cross-Coupling Handles (Br)1 Aniline Precursor (NO₂)High Versatility: Three distinct, orthogonally reactive sites.Convergent Synthesis: Allows for rapid assembly of complex scaffolds.Pre-installed Functionality: Reduces step count compared to starting from benzene.Higher initial cost.May be overly complex for very simple targets.
4-Fluoronitrobenzene 1 SNAr Handle (F)1 Aniline Precursor (NO₂)Simple, inexpensive, and excellent for basic SNAr reactions.[8]Limited Diversification: Lacks handles for cross-coupling. Further functionalization requires multi-step electrophilic substitution with potential regioselectivity issues.
2,4-Dichloronitrobenzene 2 SNAr Handles (Cl)1 Aniline Precursor (NO₂)Two sites for SNAr, with the C4-Cl being more reactive. Allows for sequential substitution.Both handles have the same reactivity type (SNAr). Less useful for C-C bond formation compared to C-Br.
3,5-Dibromoaniline 2 Cross-Coupling Handles (Br)1 Aniline GroupDirectly provides the aniline core. Excellent for dual cross-coupling reactions.Lacks an SNAr handle. The aniline is a poor substrate for further electrophilic substitution. Synthesis starts from the product.
Saturated Bioisosteres (e.g., BCP-amines) 3D ScaffoldMetabolically RobustImproved Physicochemical Properties: Higher Fsp³, better solubility, and metabolic stability.[1][4]Novel IP Space: Moves away from "flatland" of aromatic drugs.Different Strategy: Not a direct precursor to anilines, but a replacement. Synthesis can be more complex and specialized. Not a simple drop-in replacement.

Experimental Protocols & Workflows

To illustrate the practical utility of this compound, we provide two validated experimental frameworks. These protocols are designed to be self-validating, with clear steps and rationales.

Protocol 1: Selective SNAr and Subsequent Nitro-Reduction

This workflow demonstrates the selective substitution at the C-F bond, followed by unmasking the aniline.

Objective: To synthesize 1,3-dibromo-4-nitro-2-(propylamino)benzene and its corresponding aniline.

Methodology:

  • SNAr Reaction:

    • To a stirred solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO, 0.2 M), add propylamine (1.2 eq) followed by potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: DMSO is an ideal polar aprotic solvent for SNAr, and K₂CO₃ is a sufficient base to deprotonate the amine nucleophile without causing side reactions.

    • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until consumption of the starting material (typically 2-4 hours).

    • Cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the C2-aminated product.

  • Nitro Reduction:

    • Dissolve the purified SNAr product (1.0 eq) in a mixture of ethanol and water (5:1).

    • Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

    • Causality: The Fe/NH₄Cl system is a classic, robust method for nitro group reduction that is tolerant of many other functional groups, including aryl bromides.

    • Heat the mixture to reflux (approx. 85 °C) for 1-2 hours, monitoring by TLC.

    • Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with ethanol.

    • Concentrate the filtrate and partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

    • Separate the organic layer, dry, and concentrate to yield the final aniline product, which can be further purified if necessary.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction a0 Dissolve Reagents in DMSO a1 Heat to 80°C (2-4h) a0->a1 a2 Workup: Quench, Extract, Purify a1->a2 intermediate SNAr Product a2->intermediate b0 Dissolve in EtOH/H₂O Add Fe, NH₄Cl b1 Reflux (1-2h) b0->b1 b2 Workup: Filter, Extract b1->b2 end_product Final Aniline b2->end_product start Start Material start->a0 intermediate->b0

Caption: Experimental workflow for selective SNAr and nitro reduction.

Protocol 2: Sequential Suzuki Coupling Showcasing Dual Handle Utility

This advanced workflow highlights how the two bromine atoms can be used for sequential diversification.

Objective: To synthesize a di-aryl aniline derivative via a two-step Suzuki coupling sequence.

Methodology:

  • First Suzuki Coupling:

    • In a reaction vessel, combine this compound (1.0 eq), Arylboronic Acid #1 (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

    • Spurge the vessel with an inert gas (Argon or Nitrogen).

    • Add a degassed solvent system, typically dioxane/water (4:1).

    • Causality: This is a standard Suzuki-Miyaura reaction condition. The choice of catalyst and base can be tuned. Using slightly more than one equivalent of boronic acid favors mono-coupling.

    • Heat to 90-100 °C until the starting material is consumed, while the mono-coupled product forms.

    • Perform an aqueous workup and purify by column chromatography to isolate the mono-arylated intermediate.

  • Nitro Reduction:

    • Reduce the nitro group of the mono-arylated intermediate using the Fe/NH₄Cl method described in Protocol 1. This electronic modulation can be key for the success of the second coupling.

  • Second Suzuki Coupling:

    • Combine the resulting aniline from step 2 (1.0 eq), Arylboronic Acid #2 (1.2 eq), a different palladium catalyst if needed (e.g., PdCl₂(dppf), 0.05 eq), and a suitable base.

    • Causality: The electronic environment of the second C-Br bond has changed due to the presence of the aniline and the first aryl group. A different catalyst system may be required for optimal reactivity.

    • Heat under inert atmosphere until completion.

    • Workup and purify to yield the final, highly decorated di-aryl aniline product.

Conclusion

While a vast arsenal of building blocks is available to medicinal chemists, those that offer a high density of orthogonally reactive functional groups provide a distinct advantage in the rapid and efficient construction of complex molecules. This compound stands out as an exemplary reagent in this class. Its well-defined reactivity hierarchy—SNAr at the activated fluorine, cross-coupling at the two bromine handles, and reduction of the nitro group—empowers chemists to execute convergent and highly divergent synthetic strategies.

Compared to simpler, less functionalized alternatives, it significantly reduces the number of synthetic steps required to reach complex targets, saving time and resources. While isosteric replacement of the entire aniline ring represents an important and parallel strategy for mitigating metabolic risks, the need to synthesize and screen novel, decorated aniline scaffolds remains a central theme in drug discovery. For this purpose, this compound is not merely a reagent, but a strategic platform for innovation.

References

A Researcher's Guide to Spectroscopic Confirmation of 1,3-Dibromo-2-fluoro-4-nitrobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous structural confirmation of products resulting from reactions with 1,3-Dibromo-2-fluoro-4-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Strategic Importance of this compound

This compound is a highly functionalized aromatic building block. Its utility stems from the differential reactivity of its substituents, which allows for sequential and site-selective modifications. However, this same complexity necessitates a rigorous and multi-faceted analytical approach to confirm the structure of its reaction products. The primary reaction pathway for this substrate is Nucleophilic Aromatic Substitution (SNAr), a process fundamentally different from the more familiar SN1 and SN2 reactions.[1]

Understanding the Regioselectivity of SNAr Reactions

In an SNAr reaction, a potent nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The reaction rate is accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3] These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[3][4]

For this compound:

  • The nitro (NO₂) group is a powerful EWG.

  • It is positioned para to the fluorine atom and ortho to the bromine atom at C-1.

  • In SNAr, the rate-determining step is the initial attack of the nucleophile.[5] The reactivity of halogens as leaving groups is governed by their electronegativity, following the trend F > Cl > Br > I.[2][5] The highly electronegative fluorine atom makes the carbon it is attached to (C-2) the most electrophilic and thus the most susceptible to nucleophilic attack.

Therefore, the overwhelmingly favored reaction is the displacement of the fluorine atom.

SNAr Reaction Pathway reactant <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://storage.googleapis.com/gemini-generative-ai-docs/images/1_3-Dibromo-2-fluoro-4-nitrobenzene.png"/>TD>TR><TR><TD>1,3-Dibromo-2-fluoro-4-nitrobenzeneTD>TR>TABLE>> product <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://storage.googleapis.com/gemini-generative-ai-docs/images/SNAr_Product.png"/>TD>TR><TR><TD>Major ProductTD>TR>TABLE>> reactant->product  + Nu:⁻ (e.g., R-NH₂) —————→ (SNAr)

Caption: Predicted SNAr reaction pathway for this compound.

A Multi-Technique Spectroscopic Toolkit for Unambiguous Confirmation

No single technique is sufficient for absolute structural proof. True analytical trustworthiness comes from the convergence of data from multiple, complementary methods.[6] This guide focuses on a suite of five core spectroscopic techniques.

Analytical Workflow cluster_NMR NMR Spectroscopy cluster_Other Other Techniques H_NMR ¹H NMR (Proton Environment) conclusion Confirmed Structure H_NMR->conclusion Aromatic pattern change New Nu-H signals F_NMR ¹⁹F NMR (Fluorine Fate) F_NMR->conclusion Signal disappearance (Key Evidence) C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->conclusion Loss of C-F coupling New Nu-C signals IR IR (Functional Groups) IR->conclusion NO₂ bands persist New Nu functional group bands MS Mass Spec (Molecular Weight & Isotopic Pattern) MS->conclusion Correct M.W. 1:2:1 isotopic pattern persists start Reaction Product Mixture

Caption: Convergent workflow for structural validation.

¹⁹F NMR Spectroscopy: The Definitive Test

Given the reaction's focal point is the fluorine atom, ¹⁹F NMR is the most direct and powerful tool for monitoring this transformation. Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis.[7]

  • Starting Material: The spectrum of this compound will show a single resonance for the fluorine atom. This signal will likely appear as a multiplet due to coupling with the aromatic protons.

  • Expected Product: Upon successful substitution of the fluorine atom, the corresponding signal in the ¹⁹F NMR spectrum will be completely absent . This is the single most compelling piece of evidence for the desired reaction.

  • Alternative Products: If a bromine atom were substituted instead (a highly unlikely scenario), the ¹⁹F signal would persist but would experience a significant shift in its chemical environment due to the change in the adjacent substituent.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

Mass spectrometry provides two critical pieces of information: the molecular weight of the product and a characteristic isotopic pattern that reveals the number of bromine atoms present.

  • Isotopic Pattern of Bromine: Bromine has two naturally abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[8][9] This leads to a distinct pattern:

    • A compound with one bromine atom will show two peaks of nearly equal intensity (M and M+2).[8]

    • A compound with two bromine atoms will show three peaks (M, M+2, and M+4) with an intensity ratio of approximately 1:2:1.[10][11]

  • Analysis:

    • Starting Material: this compound will exhibit the characteristic 1:2:1 isotopic pattern for its molecular ion.

    • Expected Product: Since the desired reaction displaces fluorine and leaves both bromine atoms intact, the product will also show a 1:2:1 isotopic pattern, but the entire cluster will be shifted to a new, higher m/z value corresponding to the addition of the nucleophile and the loss of fluorine.

CompoundFormulaCalculated M.W. (for ⁷⁹Br₂)Expected Isotopic Pattern
Starting Material C₆H₂Br₂FNO₂292.84 g/mol M, M+2, M+4 (1:2:1 ratio)
Product (e.g., with Piperidine) C₁₁H₁₂Br₂N₂O₂361.94 g/mol M, M+2, M+4 (1:2:1 ratio)
¹H and ¹³C NMR Spectroscopy: Mapping the Skeleton

While ¹⁹F NMR and MS provide high-impact data, ¹H and ¹³C NMR are essential for confirming the overall structure and the connectivity of the new substituent.

¹H NMR Spectroscopy
  • Starting Material: Will show two aromatic protons. The proton at C-6 will be coupled to the proton at C-5 and will also show a smaller long-range coupling to the fluorine atom at C-2.[12]

  • Product: The spectrum will change significantly. The disappearance of ¹H-¹⁹F coupling is a key indicator.[13] If the nucleophile contains protons (e.g., an N-H from an amine or alkyl protons), new signals will appear in the spectrum with appropriate integrations and multiplicities.

¹³C NMR Spectroscopy
  • Starting Material: The carbon attached to the fluorine (C-2) will appear as a doublet with a very large one-bond coupling constant (¹JCF), typically >200 Hz.[14][15] Other carbons in the ring will also show smaller two- and three-bond couplings to fluorine.

  • Product: The most telling change is the collapse of the C-2 signal from a large doublet to a singlet, confirming the cleavage of the C-F bond. New signals corresponding to the carbons of the nucleophile will also be present.

Infrared (IR) Spectroscopy: Tracking Functional Groups

IR spectroscopy is used to monitor the functional groups involved in the reaction.[16][17]

  • Constant Feature: The starting material and product both contain a nitro group. Therefore, the spectrum of the product should retain the two strong, characteristic N-O stretching vibrations.[18]

    • Asymmetric stretch: ~1550-1475 cm⁻¹[19]

    • Symmetric stretch: ~1360-1290 cm⁻¹[19]

  • New Feature: The key diagnostic change is the appearance of new absorption bands corresponding to the nucleophile. For example, a reaction with an amine (R-NH₂) would result in the appearance of N-H stretching bands in the 3300-3500 cm⁻¹ region.

Case Study: Reaction with Piperidine

To illustrate this multi-technique approach, consider the reaction of this compound with piperidine.

Hypothesis: Piperidine acts as a nucleophile, displacing the fluorine atom via an SNAr mechanism.

TechniqueExpected Observation for Product (1-(2,6-dibromo-3-nitrophenyl)piperidine)Rationale / Confirmation
¹⁹F NMR Complete disappearance of the fluorine signal. Direct evidence of C-F bond cleavage.
Mass Spec Molecular ion cluster at m/z 362, 364, 366 in a 1:2:1 ratio .Confirms the new molecular weight and retention of two bromine atoms.
¹H NMR Two aromatic protons with altered chemical shifts; disappearance of ¹H-¹⁹F coupling; new signals for piperidine protons (~1.7 ppm, ~3.1 ppm).Confirms the aromatic substitution pattern and the addition of the piperidine moiety.
¹³C NMR Disappearance of the large ¹JCF coupling; appearance of three new aliphatic carbon signals for piperidine.Confirms C-F bond cleavage and maps the new carbon skeleton.
IR Spec Persistence of strong bands at ~1530 and ~1350 cm⁻¹; absence of N-H stretch.Confirms the nitro group is intact and that a secondary amine was used.

Experimental Protocols

General Sample Preparation

Ensure the purified reaction product is free of residual solvents and starting materials before analysis. For NMR, dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile. For IR, the sample can be analyzed neat (if liquid) or as a KBr pellet or thin film.

Step-by-Step Methodologies
  • ¹⁹F NMR Spectroscopy:

    • Acquire a standard, one-dimensional ¹⁹F spectrum. Proton decoupling (¹⁹F{¹H}) can be used to simplify the spectrum to a singlet if desired.

    • Key Parameter: Observe the full spectral window relevant for aromatic fluorine compounds (approx. -100 to -180 ppm) to ensure no signal is missed.

    • Validation: The absence of any signal is the expected result.

  • Mass Spectrometry:

    • Utilize a high-resolution mass spectrometer (HRMS) with an ESI or APCI source to determine the exact mass.

    • Key Parameter: Set the mass range to include the expected molecular weights of the starting material and the product.

    • Validation: Confirm the measured exact mass is within 5 ppm of the calculated mass for the product and that the isotopic distribution matches the theoretical 1:2:1 pattern for a dibromo-compound.

  • ¹H and ¹³C NMR Spectroscopy:

    • Acquire standard 1D ¹H and ¹³C{¹H} spectra.

    • If necessary, run 2D correlation experiments like HSQC and HMBC to definitively assign all proton and carbon signals.

    • Key Parameter (¹³C): Ensure a sufficient number of scans for good signal-to-noise, especially for quaternary carbons.[20]

    • Validation: Correlate all signals to the proposed product structure, confirming the disappearance of C-F coupling and the appearance of signals for the nucleophile.

  • Infrared (IR) Spectroscopy:

    • Acquire a spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.[6]

    • Key Parameter: Obtain a background spectrum immediately before the sample spectrum to minimize atmospheric interference (H₂O, CO₂).

    • Validation: Identify the persistent, strong NO₂ stretches and the new, characteristic bands of the incorporated nucleophile.

Conclusion

References

Navigating the Terrain of Suzuki Coupling: A Comparative Analysis of Catalysts for 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the successful coupling of complex, electronically demanding substrates like 1,3-Dibromo-2-fluoro-4-nitrobenzene presents a significant challenge. This guide, designed for the discerning researcher, offers a comparative analysis of catalyst systems, moving beyond a simple recitation of protocols to explain the underlying principles that govern success in this challenging synthetic landscape.

The Challenge: A Substrate of Contrasting Influences

This compound is a molecule of competing electronic and steric demands. The two bromine atoms are not chemically equivalent, their reactivity being modulated by the strongly electron-withdrawing nitro group and the inductively withdrawing, yet potentially coordinating, fluorine atom. This inherent asymmetry demands a catalyst system with high selectivity to achieve the desired mono- or di-arylated product.

The key challenges include:

  • Regioselectivity: Preferential coupling at either the C1 or C3 position.

  • Catalyst Activity: Overcoming the deactivating effect of the nitro group on the aryl ring.

  • Side Reactions: Minimizing hydrodehalogenation and homocoupling of the boronic acid.

The Heart of the Matter: The Palladium Catalyst and its Ligand Sphere

The choice of the palladium catalyst, and more critically, its associated phosphine ligand, is paramount in navigating the complexities of this substrate. The ligand dictates the steric and electronic environment around the palladium center, directly influencing the rates of oxidative addition and reductive elimination, the two key steps in the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding catalyst performance.

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Boronic_Acid Ar'-B(OR)_2 Base Base Boronic_Acid->Base Base->Transmetalation [Ar'B(OR)2OH]⁻ Aryl_Halide Ar-X (Substrate) Aryl_Halide->Oxidative_Addition

Caption: The Suzuki-Miyaura Catalytic Cycle.

Comparative Analysis of Catalyst Systems

Catalyst System (Precatalyst + Ligand)Key Characteristics & Performance InsightsRepresentative Yields (on analogous substrates)
Pd(OAc)₂ / SPhos SPhos is a bulky, electron-rich biaryl phosphine ligand known for its high activity in coupling of electron-deficient and sterically hindered aryl chlorides and bromides.[1] The steric bulk facilitates reductive elimination, while the electron-donating nature promotes oxidative addition. This system is an excellent starting point for achieving high yields.Good to Excellent
Pd₂(dba)₃ / XPhos XPhos, another Buchwald-type ligand, is also highly effective for challenging couplings. It often provides excellent results where other ligands fail and is known for its broad substrate scope.Good to Excellent
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0) is a classical, air-stable catalyst. However, it generally requires higher catalyst loadings and temperatures for deactivated substrates. For a substrate as challenging as this compound, it may lead to lower yields and the formation of side products.Moderate to Good
PEPPSI™-IPr This N-heterocyclic carbene (NHC)-based catalyst is known for its high stability and activity, particularly for sterically hindered substrates. NHC ligands are strong sigma-donors, which can enhance the catalytic activity of the palladium center.Good to Excellent
Heterogeneous Catalysts (e.g., Pd on carbon, Pd nanoparticles) These catalysts offer the significant advantage of easy separation and recycling.[2][3] However, they may exhibit lower activity and selectivity compared to homogeneous systems and can be sensitive to poisoning by substrates or intermediates.[4]Moderate to Good

Causality Behind Experimental Choices: A Deeper Dive

The choice of catalyst is not arbitrary. For a substrate like this compound, the electronic and steric properties of the ligand are critical for achieving regioselectivity. The bromine at the C1 position is ortho to the fluorine and meta to the nitro group, while the bromine at the C3 position is meta to the fluorine and ortho to the nitro group. The strong electron-withdrawing effect of the nitro group is expected to make the ortho C-Br bond (at C3) more susceptible to oxidative addition.

However, the fluorine atom introduces a competing inductive effect and can also participate in catalyst coordination. Bulky ligands like SPhos and XPhos can be used to exploit the subtle steric differences between the two bromine environments to achieve selective mono-arylation.

Experimental Protocols: A Starting Point for Optimization

The following protocols are generalized starting points and will likely require optimization for the specific arylboronic acid and desired outcome (mono- vs. di-arylation).

General Protocol for Mono-Arylation using a Buchwald Ligand System

Experimental_Workflow start Start setup Reaction Setup: - Add this compound (1.0 equiv) - Add Arylboronic acid (1.1 equiv) - Add Pd precatalyst (e.g., Pd(OAc)₂, 2 mol%) - Add Ligand (e.g., SPhos, 4 mol%) - Add Base (e.g., K₃PO₄, 2.0 equiv) start->setup inert Establish Inert Atmosphere (Evacuate and backfill with Argon) setup->inert solvent Add Degassed Solvent (e.g., Dioxane/Water mixture) inert->solvent reaction Heat and Stir (e.g., 80-100 °C, 12-24 h) solvent->reaction workup Workup: - Cool to RT - Dilute with organic solvent - Wash with water and brine reaction->workup purification Purification (Column Chromatography) workup->purification end End purification->end

Caption: A typical experimental workflow for Suzuki coupling.

Detailed Steps:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Addition of Base: Add a suitable base, such as potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL total).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Trustworthiness: A Self-Validating System

The protocols described are based on established best practices in the field of cross-coupling chemistry. The use of pre-catalysts and well-defined ligands ensures reproducibility. Monitoring the reaction progress by chromatographic methods allows for real-time assessment of catalyst performance and reaction completion, providing an internal validation of the chosen conditions.

Conclusion

The Suzuki coupling of this compound is a challenging yet achievable transformation. Success hinges on the rational selection of a catalyst system that can navigate the substrate's complex electronic and steric landscape. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, in conjunction with a suitable palladium precatalyst, represent the current state-of-the-art for this class of transformation and serve as the recommended starting point for any synthetic endeavor. As with any reaction, empirical optimization is key to achieving the desired outcome with high yield and selectivity.

References

A Guide to the Cross-Validation of Computational and Experimental Data for 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the landscape of modern chemical research and drug development, the synergy between computational modeling and experimental data is not just beneficial—it's essential. This guide provides an in-depth look at the cross-validation of theoretical and empirical data for the compound 1,3-Dibromo-2-fluoro-4-nitrobenzene. Due to the limited availability of published experimental data for this specific molecule, we will also draw upon data from its close isomers to illustrate a comprehensive validation workflow. This approach mirrors real-world scenarios where researchers must often navigate data-scarce environments.

The core principle of this guide is to establish a self-validating system where computational predictions are rigorously compared against experimental findings, and vice versa. This iterative process of cross-validation enhances the confidence in both datasets and provides a more nuanced understanding of the molecule's behavior.

Physicochemical and Spectroscopic Profile of this compound: The Experimental Ground Truth

The first step in any cross-validation endeavor is to gather high-quality experimental data. This serves as the benchmark against which computational models are tested. For this compound (CAS: 557789-62-5), some basic physicochemical properties have been computed and are available in public databases.[1]

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₂Br₂FNO₂PubChem[1]
Molecular Weight298.89 g/mol PubChem[1]
XLogP33.2PubChem[1]
Exact Mass296.84363 DaPubChem[1]

While these computed values are useful, they do not provide the detailed structural information necessary for a thorough comparison with computational models. For this, we turn to spectroscopic techniques. Given the scarcity of published spectra for our target molecule, we will reference data for a closely related isomer, 1-bromo-4-fluoro-2-nitrobenzene, to demonstrate the experimental workflow and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

  • Sample Preparation: Dissolve 10-15 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 0 to 200 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

    • Co-add 1024-2048 scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Table 2: Representative ¹H NMR Data for a Bromo-fluoro-nitrobenzene Isomer

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.19d5.4H-aromatic
7.54d6.9H-aromatic
Data for a representative isomer, 1,4-Dibromo-2-fluoro-5-nitrobenzene, is shown for illustrative purposes.[2]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Co-add 16-32 scans.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Table 3: Characteristic IR Absorption Bands for Halogenated Nitrobenzenes

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H aromatic stretch
~1520StrongAsymmetric NO₂ stretch
~1340StrongSymmetric NO₂ stretch
~1250StrongC-F stretch
~830StrongC-H out-of-plane bend
~680Medium-StrongC-Br stretch
These are typical ranges and may vary slightly for the specific isomer.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 50-350).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic distribution due to the presence of bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic feature.

Table 4: Expected Mass Spectrometry Fragmentation for a Dibromo-fluoro-nitrobenzene

m/zRelative IntensityAssignment
[M]⁺HighMolecular ion
[M-NO₂]⁺MediumLoss of nitro group
[M-Br]⁺MediumLoss of a bromine atom
[M-NO₂-Br]⁺LowSubsequent loss of nitro and bromine
The molecular ion peak will show a characteristic isotopic pattern due to the two bromine atoms.

Computational Modeling: A Theoretical Approach to Molecular Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the properties of molecules.[3][4][5] These predictions can then be compared with experimental data.

The Rationale for Choosing a Computational Method

For halogenated aromatic compounds, the B3LYP functional has been shown to provide a good balance between accuracy and computational cost for predicting geometries and vibrational frequencies.[3][4] The 6-311++G(d,p) basis set is a suitable choice as it includes polarization and diffuse functions, which are important for accurately describing the electron distribution in molecules with electronegative atoms and potential for weak interactions.

Computational Workflow

The following workflow outlines the steps for a computational study of this compound.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations (DFT) cluster_output Data Analysis a Build Initial 3D Structure b Geometry Optimization a->b Submit to Gaussian, etc. c Frequency Calculation b->c Use optimized geometry e Optimized Geometry (Bond Lengths, Angles) b->e d NMR Chemical Shift Calculation c->d f Vibrational Frequencies (IR Spectrum) c->f g Predicted NMR Spectra d->g h Compare with Experimental Data e->h f->h g->h

Caption: Computational workflow for DFT calculations.

  • Structure Building: Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set. This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the theoretical vibrational frequencies (for IR spectrum prediction).

  • NMR Calculation: Use the optimized geometry to calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. The calculated shielding values are then converted to chemical shifts by referencing them to a standard (e.g., TMS) calculated at the same level of theory.

Cross-Validation: Bridging the Gap Between Theory and Experiment

The crux of this guide is the direct comparison of the experimental data with the computational predictions.

G cluster_exp Experimental Arm cluster_comp Computational Arm cluster_val Validation exp_data Experimental Data ¹H NMR ¹³C NMR FTIR Mass Spec comparison Direct Comparison (Tables & Plots) exp_data->comparison comp_data Computational Data (DFT) Optimized Geometry Predicted Frequencies Predicted NMR Shifts comp_data->comparison analysis Discrepancy Analysis comparison->analysis refinement Model/Experiment Refinement analysis->refinement refinement->exp_data Re-run experiment refinement->comp_data Adjust model

Caption: The iterative process of cross-validation.

Table 5: Illustrative Comparison of Experimental and Computational Data

ParameterExperimental Value (Isomer)Predicted Computational Value% Difference
¹H NMR (ppm)
Aromatic H18.19Hypothetical: 8.35~1.9%
Aromatic H27.54Hypothetical: 7.65~1.4%
IR Frequencies (cm⁻¹)
Asymmetric NO₂ stretch~1520Hypothetical: 1550~1.9%
Symmetric NO₂ stretch~1340Hypothetical: 1365~1.8%
C-F stretch~1250Hypothetical: 1270~1.6%
Computational values are hypothetical to illustrate the comparison process. A scaling factor is often applied to calculated vibrational frequencies to improve agreement with experimental data.
Discussion of Discrepancies

It is rare for experimental and computational data to match perfectly. Understanding the sources of discrepancies is key to refining both the theoretical model and the interpretation of the experimental results.

  • Computational Approximations: DFT methods are inherently approximate. The choice of functional and basis set can influence the accuracy of the results.

  • Environmental Effects: Experimental data is often collected on samples in the solid state or in solution, where intermolecular interactions and solvent effects can influence spectroscopic properties. Computational models are typically performed on a single molecule in the gas phase, unless specific solvent models are included.

  • Anharmonicity: Computational frequency calculations are usually based on the harmonic oscillator approximation, while real molecular vibrations are anharmonic. This is why a scaling factor is often applied to calculated frequencies.

Conclusion

The cross-validation of computational and experimental data is a powerful paradigm in chemical research. By systematically comparing theoretical predictions with empirical measurements, we can achieve a more robust and reliable understanding of a molecule's structure and properties. While a complete experimental dataset for this compound is not yet readily available in the public domain, this guide has outlined a comprehensive workflow for its future characterization and validation. The principles and protocols described herein are broadly applicable and serve as a template for the rigorous scientific investigation of novel chemical entities.

The logical next step in the study of this particular molecule would be its synthesis and the acquisition of the experimental data outlined in this guide. This would allow for a direct and definitive cross-validation with the computational models, leading to a fully characterized and understood compound.

References

A Comparative Guide to Alternative Synthetic Precursors for 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dibromo-2-fluoro-4-nitrobenzene is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring two bromine atoms, a fluorine atom, and a potent electron-withdrawing nitro group—renders it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of these groups allows for a variety of subsequent transformations, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and reduction of the nitro moiety. However, the efficient and regioselective synthesis of this target molecule presents a considerable challenge. The cumulative electronic effects of the substituents heavily influence the reactivity and directing effects during its synthesis, necessitating a careful selection of precursors and reaction conditions.

This guide provides an in-depth comparison of two primary synthetic strategies for accessing this compound, starting from different, readily available precursors. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis to assist researchers in selecting the optimal route for their specific application, considering factors such as yield, scalability, and operational simplicity.

Route A: The Sandmeyer Approach via 2-Fluoro-4-nitroaniline

This strategy leverages the commercially available and relatively inexpensive starting material, 2-fluoro-4-nitroaniline. The core transformation involves converting the primary amino group into a bromine atom via the Sandmeyer reaction, followed by a regioselective electrophilic bromination to install the second bromine atom.[1] This multi-step approach offers a high degree of control over the introduction of the functional groups.

Causality of Experimental Design

The Sandmeyer reaction is a classic and robust method for the conversion of an aryl amine to an aryl halide.[2] It proceeds via a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) bromide catalyst.[1] The choice to perform this step before the second bromination is strategic. Introducing the first bromine via the Sandmeyer reaction yields 1-bromo-2-fluoro-4-nitrobenzene. The subsequent electrophilic bromination is then directed by the existing substituents. The fluorine and bromine are ortho, para-directing, while the nitro group is a strong meta-director. This confluence of directing effects is critical for achieving the desired regiochemistry in the final product.

Synthetic Workflow: Route A

Route A SM 2-Fluoro-4-nitroaniline INT 1-Bromo-2-fluoro-4-nitrobenzene SM->INT 1. NaNO₂, HBr 2. CuBr PROD This compound INT->PROD Br₂, FeBr₃

Caption: Workflow for Route A starting from 2-Fluoro-4-nitroaniline.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-fluoro-4-nitrobenzene via Sandmeyer Reaction

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-fluoro-4-nitroaniline (15.6 g, 0.1 mol) in a mixture of 48% hydrobromic acid (60 mL) and water (40 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 48% hydrobromic acid (30 mL) with gentle warming, then cool to 0 °C.

  • Add the cold diazonium salt solution to the copper(I) bromide solution in portions, controlling the rate to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition.

  • Work-up: Cool the reaction mixture and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or recrystallization. A patent for a similar diazotization bromination of 2-fluoro-4-nitroaniline reports a molar yield of 68.2% for the resulting 2-fluoro-4-nitrobromobenzene.[3]

Step 2: Synthesis of this compound via Electrophilic Bromination

  • Reaction Setup: In a flask protected from moisture, dissolve 1-bromo-2-fluoro-4-nitrobenzene (22.0 g, 0.1 mol) in a suitable solvent such as dichloromethane or acetic acid.

  • Add a catalytic amount of iron(III) bromide (FeBr₃, 1.5 g, 5 mol%).

  • Bromination: Cool the mixture to 0 °C and add liquid bromine (17.6 g, 5.6 mL, 0.11 mol) dropwise with stirring.[4]

  • After the addition, allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Route B: The Direct Nitration Approach via 1,3-Dibromo-2-fluorobenzene

This alternative strategy begins with a di-halogenated precursor, 1,3-dibromo-2-fluorobenzene, and introduces the nitro group in the final step via electrophilic aromatic substitution. This route is more convergent but hinges entirely on the regioselectivity of the nitration step.

Causality of Experimental Design

The primary challenge in this route is controlling the position of nitration on a poly-substituted ring. Halogens are deactivating yet ortho, para-directing substituents. In 1,3-dibromo-2-fluorobenzene, the substituents create a complex electronic environment.

  • The fluorine at C2 directs to C3 (blocked) and C5.

  • The bromine at C1 directs to C2 (blocked), C4, and C6.

  • The bromine at C3 directs to C2 (blocked), C4, and C6. The positions C4 and C6 are the most activated. However, nitration at C4 is sterically hindered by the two adjacent bromine atoms. Therefore, nitration is expected to occur predominantly at the C4 position, which is para to the bromine at C1 and ortho to the bromine at C3, leading to the desired product. The use of strong nitrating conditions, such as a mixture of nitric and sulfuric acid, is necessary to overcome the deactivating effect of the halogens.[5] A similar nitration of 1,4-dibromo-2-fluorobenzene using ammonium nitrate in trifluoroacetic acid and trifluoroacetic anhydride has been reported with an 85% yield, providing a template for this type of transformation.[6]

Synthetic Workflow: Route B

Route B SM 1,3-Dibromo-2-fluorobenzene PROD This compound SM->PROD HNO₃, H₂SO₄

Caption: Workflow for Route B starting from 1,3-Dibromo-2-fluorobenzene.

Experimental Protocol

Synthesis of this compound via Direct Nitration

  • Nitrating Mixture: In a flask cooled in an ice bath, carefully prepare a nitrating mixture by adding concentrated nitric acid (7.0 mL, ~0.11 mol) dropwise to concentrated sulfuric acid (20 mL).

  • Reaction: To the cold nitrating mixture, slowly add 1,3-dibromo-2-fluorobenzene (27.2 g, 0.1 mol) dropwise with vigorous stirring, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by TLC or GC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (~200 g). The solid product will precipitate.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to afford pure this compound.

Comparative Analysis

To provide an objective comparison, the key performance indicators for each synthetic route are summarized below. Yields are estimated based on literature reports of similar transformations.

ParameterRoute A (Sandmeyer Approach)Route B (Direct Nitration)Justification & Expert Insights
Starting Material 2-Fluoro-4-nitroaniline1,3-Dibromo-2-fluorobenzeneBoth precursors are commercially available, though pricing and availability may vary. Route A's precursor is common in syntheses requiring a fluoronitroaniline scaffold.
Number of Steps 21Route B is more atom-economical and operationally simpler due to fewer synthetic steps and purification stages.
Estimated Overall Yield ~55-65%~70-85%Route A's yield is impacted by the Sandmeyer step, which can be variable. Route B's directness can lead to higher overall throughput, assuming good regioselectivity.[6]
Key Challenges Handling unstable diazonium salts; potential for side reactions in the Sandmeyer step; regiocontrol in the second bromination.Achieving high regioselectivity; requires harsh (strongly acidic) conditions; potential for over-nitration if not carefully controlled.[5][7]
Scalability Moderate. The Sandmeyer reaction can be challenging to scale due to the exothermic nature of diazonium salt decomposition and gas evolution.High. Single-step nitrations are common in industrial processes. The main consideration is heat management during the exothermic reaction.
Safety Considerations Diazonium salts are potentially explosive when isolated and dry.[1] Use of liquid bromine requires careful handling.Use of concentrated nitric and sulfuric acids requires significant engineering controls, especially on a large scale.

Conclusion and Recommendations

Both synthetic strategies present viable pathways to this compound. The optimal choice depends on the specific requirements of the research or production campaign.

Route A (Sandmeyer Approach) is recommended for laboratory-scale synthesis where precise control over the introduction of each substituent is desired. The availability of 2-fluoro-4-nitroaniline as a starting point for various analogs makes this a flexible approach for medicinal chemistry explorations. However, researchers must be proficient in handling diazonium intermediates safely.

Route B (Direct Nitration) is the superior choice for larger-scale production where efficiency, cost, and operational simplicity are paramount. Its single-step nature makes it highly attractive from an industrial perspective. The primary focus for process development would be optimizing the nitration conditions to maximize the yield of the desired C4-nitro isomer and minimize the formation of impurities, thereby simplifying downstream purification.

Ultimately, the selection of a synthetic precursor is a strategic decision that balances chemical feasibility with practical considerations. This guide provides the foundational data and expert rationale to empower researchers to make an informed choice for the synthesis of the valuable intermediate, this compound.

References

A Comparative Guide to the Synthetic Reproducibility of 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of polysubstituted aromatic compounds is a foundational task. 1,3-Dibromo-2-fluoro-4-nitrobenzene (CAS 557789-62-5) represents a potentially valuable, yet synthetically challenging, building block. Its unique substitution pattern—featuring two deactivating bromo groups, a directing fluoro group, and a strongly deactivating nitro group—makes it an attractive intermediate for creating complex molecules with tailored electronic and steric properties.

However, a review of the current chemical literature reveals a notable absence of a standardized, high-yield synthetic protocol for this specific isomer. This guide, therefore, moves beyond a simple recitation of established methods. Instead, we will assess the theoretical reproducibility and practical viability of two logical, competing synthetic strategies. By analyzing the fundamental principles of electrophilic aromatic substitution and leveraging experimental data from closely related transformations, we provide a predictive comparison to aid researchers in developing a reliable synthesis.

Competing Synthetic Strategies at a Glance

Two primary retrosynthetic disconnections offer plausible pathways to the target molecule. Each route presents a distinct set of advantages and reproducibility challenges related to regioselectivity, reaction conditions, and overall yield.

  • Strategy A: Electrophilic Nitration. This approach involves the direct nitration of a commercially available precursor, 1,3-Dibromo-2-fluorobenzene. Its success hinges entirely on the regiochemical outcome of the nitration reaction.

  • Strategy B: Sandmeyer Reaction. This multi-step approach involves synthesizing a specific aniline precursor, 3-Bromo-2-fluoro-4-nitroaniline, followed by a diazotization and copper-catalyzed Sandmeyer reaction to install the final bromine atom. This offers regiochemical precision at the cost of a longer synthetic sequence.

Strategy A: Direct Electrophilic Nitration of 1,3-Dibromo-2-fluorobenzene

This one-step strategy is the most direct and atom-economical approach, provided the desired regioselectivity can be achieved. The central scientific question is predicting where the incoming electrophile (the nitronium ion, NO₂⁺) will add to the ring.

Causality and Regiochemical Prediction

The outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already on the ring.[1]

  • Fluorine (at C2): Halogens are deactivating overall due to their strong inductive electron withdrawal. However, they are ortho-, para-directors because their lone pairs can donate into the ring through resonance, stabilizing the cationic Wheland intermediate. The fluorine at C2 will direct incoming electrophiles to the C4 (para) and C6 (ortho) positions.

  • Bromine (at C1 and C3): Like fluorine, bromine is a deactivating, ortho-, para-director. The bromine at C1 directs to C2 (occupied), C4 (para), and C6 (ortho). The bromine at C3 directs to C2 (occupied), C4 (ortho), and C6 (para).

Crucially, all three halogen substituents cooperatively direct the incoming electrophile to the C4 and C6 positions. The C4 position is para to the fluorine and ortho to the C3-bromine, making it a highly favored site for substitution. While the formation of the C6 isomer is possible, the strong para-directing effect of the fluorine atom suggests that this compound should be the major product.

Experimental Protocol (Proposed)

This protocol is adapted from standard procedures for the nitration of deactivated aromatic halides.[2]

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and thermometer, cool 25 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath. Slowly add 25 mL of concentrated nitric acid (HNO₃) dropwise, ensuring the temperature remains below 10 °C.

  • Substrate Addition: In a separate flask, dissolve 10.0 g (39.4 mmol) of 1,3-Dibromo-2-fluorobenzene in 20 mL of concentrated sulfuric acid.

  • Reaction: Slowly add the substrate solution to the cooled nitrating mixture over 30 minutes, maintaining the reaction temperature between 0 and 5 °C. After the addition is complete, allow the mixture to stir at this temperature for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Further purification by recrystallization from ethanol or isopropanol is recommended to separate the desired para-isomer from any potential ortho-isomer byproduct.

Reproducibility Assessment
  • Advantages: This method is short and uses readily available starting materials. The strong directing effects suggest a favorable regiochemical outcome.

  • Challenges: The benzene ring is significantly deactivated by three halogens, requiring harsh nitrating conditions (a strong mixed acid). This can lead to potential side reactions or incomplete conversion. The primary reproducibility concern is the ratio of C4 to C6 nitration. While C4 is electronically favored, achieving high isomeric purity (>95%) may require careful optimization of reaction temperature and time, followed by meticulous purification.

Data Comparison Table: Strategy A
ParameterPredicted Outcome / ConditionBasis for Assessment
Starting Material 1,3-Dibromo-2-fluorobenzeneCommercially available[3][4]
Key Reagents Conc. HNO₃ / Conc. H₂SO₄Standard for nitrating deactivated rings[2]
Predicted Yield 50-70%Analogous nitrations of dihalobenzenes
Predicted Purity >90% (after recrystallization)Strong directing effects favor one major isomer
Key Challenge Separation of C4/C6 isomersCommon issue in electrophilic substitution

Workflow Visualization: Strategy A

G cluster_0 Strategy A: Direct Nitration A 1,3-Dibromo-2-fluorobenzene C Electrophilic Aromatic Substitution (0°C to RT) A->C B Nitrating Mixture (HNO₃ / H₂SO₄) B->C D Quench & Precipitate (Ice Water) C->D E Filter & Recrystallize D->E F This compound E->F

Caption: Workflow for the direct nitration of 1,3-Dibromo-2-fluorobenzene.

Strategy B: Multi-step Synthesis via Sandmeyer Reaction

This strategy achieves absolute regioselectivity for the final bromination step by building the substitution pattern through a longer, more controlled sequence. The key is the synthesis of the aniline precursor, 3-Bromo-2-fluoro-4-nitroaniline, followed by the highly reliable Sandmeyer reaction.

Causality and Synthetic Design

The Sandmeyer reaction is a robust method for converting an aryl amine (via its diazonium salt) into an aryl halide using a copper(I) halide catalyst.[5] This reaction avoids the regioselectivity issues of direct halogenation on a complex substrate. The primary challenge is the synthesis of the required aniline. A plausible, albeit undocumented, route can be constructed based on known transformations:

  • Start with 2-Fluoroaniline: A commercially available material.

  • Bromination: Electrophilic bromination of 2-fluoroaniline. The strongly activating amino group directs the bromine to the para position (C4). The ortho position (C6) is also activated, but the para position is sterically favored. This should yield 4-Bromo-2-fluoroaniline. A protocol for this specific transformation exists, using iron and ammonium chloride with the nitro precursor.[6]

  • Protection: The powerful activating nature of the free amine can interfere with nitration. It is standard practice to protect it as an acetanilide by reacting it with acetic anhydride.

  • Nitration: The acetamido group is still a strong ortho-, para-director. Nitration of N-(4-bromo-2-fluorophenyl)acetamide will direct the nitro group ortho to the acetamido group, at the C5 position.

  • Deprotection: The acetamido group is easily hydrolyzed back to the amine using aqueous acid.

  • Final Bromination (Sandmeyer): The resulting 3-Bromo-2-fluoro-4-nitroaniline can then be converted to the target molecule.

Experimental Protocol (Proposed for Final Step)

This protocol focuses on the final, critical Sandmeyer step.

  • Diazotization: Dissolve 10.0 g (42.6 mmol) of 3-Bromo-2-fluoro-4-nitroaniline in a mixture of 50 mL of 48% hydrobromic acid (HBr) and 20 mL of water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of 3.25 g (47.1 mmol) of sodium nitrite (NaNO₂) in 10 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition is complete.

  • Catalyst Preparation: In a separate flask, dissolve 7.5 g (52.3 mmol) of copper(I) bromide (CuBr) in 25 mL of 48% HBr at 60 °C. Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring. The evolution of nitrogen gas will be observed.

  • Workup and Purification: After gas evolution ceases, warm the mixture to room temperature and then heat to 60 °C for 30 minutes. Cool the mixture and extract the product with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Reproducibility Assessment
  • Advantages: This route offers unambiguous control over the final substitution pattern, guaranteeing the correct isomer. The Sandmeyer reaction itself is a highly reproducible and well-understood transformation.

  • Challenges: The primary drawback is the long, multi-step synthesis required to produce the aniline precursor. Each step will have an associated loss in yield, making the overall yield potentially low. The reproducibility of the entire sequence depends on the successful and efficient execution of each individual step (bromination, protection, nitration, deprotection, diazotization). A low yield in any of the early steps will severely impact the final output.

Data Comparison Table: Strategy B
ParameterPredicted Outcome / ConditionBasis for Assessment
Starting Material 3-Bromo-2-fluoro-4-nitroanilineRequires multi-step synthesis
Key Reagents NaNO₂, HBr, CuBrStandard Sandmeyer reaction conditions[5]
Predicted Yield 60-80% (for the final step only)Typical yields for Sandmeyer reactions
Predicted Purity >98% (after chromatography)High selectivity of the Sandmeyer reaction
Key Challenge Low overall yield due to multi-step sequenceInherent to long synthetic routes

Workflow Visualization: Strategy B

G cluster_1 Strategy B: Sandmeyer Reaction A 2-Fluoroaniline B 1. Bromination 2. Acetyl Protection 3. Nitration 4. Deprotection A->B C 3-Bromo-2-fluoro-4-nitroaniline B->C D Diazotization (NaNO₂ / HBr) C->D E Sandmeyer Reaction (CuBr) D->E F This compound E->F

Caption: Multi-step workflow for the Sandmeyer synthesis of the target compound.

Conclusion and Recommendations

Both assessed strategies present viable, albeit unproven, routes to this compound. The choice between them represents a classic synthetic trade-off between speed and certainty.

  • Strategy A (Direct Nitration) is recommended for exploratory synthesis and rapid access to material. It is faster and more economical. However, researchers must be prepared to invest time in optimizing reaction conditions and developing a robust purification method to ensure isomeric purity. Its reproducibility is rated as moderate , contingent on the successful separation of potential isomers.

  • Strategy B (Sandmeyer Reaction) is the recommended approach when absolute isomeric purity is required, such as for pharmaceutical applications or the synthesis of advanced materials. While the overall yield will likely be lower due to the number of steps, the final product will be unambiguously the correct isomer. The reproducibility of the final step is high , but the overall process reproducibility is low-to-moderate due to the cumulative yield losses of the preceding steps.

Ultimately, the optimal path depends on the specific needs of the research program, balancing the demand for material quantity against the stringent requirement for isomeric purity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1,3-Dibromo-2-fluoro-4-nitrobenzene (CAS No. 557789-62-5). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document synthesizes technical data and field-proven best practices to ensure this hazardous compound is managed safely, responsibly, and in accordance with regulatory standards.

Core Principle: Hazard-Based Waste Management

This compound is a halogenated nitroaromatic compound. Its proper disposal is dictated by its chemical properties and associated hazards. While specific toxicological data for this exact molecule are not extensively documented, the data for structurally similar compounds indicate significant hazards.[1] It is classified as causing skin and eye irritation and may cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be approached with the assumption that it is a hazardous substance requiring specialized management.

The foundational principle of its disposal is segregation as halogenated organic waste .[2][3] This is because the presence of bromine and fluorine atoms necessitates a disposal method, typically high-temperature incineration, that can manage the formation of hazardous byproducts like hydrogen halides.[4][5] Co-mingling this waste with non-halogenated solvents can contaminate large volumes of less hazardous material, leading to significantly higher disposal costs and regulatory complexities.[3]

Pre-Disposal Operations: Safety and Segregation

Before final disposal, rigorous adherence to safety protocols during collection and temporary storage is paramount.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to prevent exposure via inhalation, ingestion, or skin contact. The following ensemble creates a self-validating safety system where each component addresses a specific exposure route:

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is mandatory, especially when handling the solid form where dust can be generated.[1][6]

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.[1][7]

  • Hand Protection: Use compatible, chemical-resistant gloves. It is critical to inspect gloves before use and employ proper removal techniques to avoid cross-contamination.[4][7] Contaminated gloves must be disposed of as hazardous waste.[4]

  • Body Protection: Impervious clothing, such as a chemically resistant lab coat, is necessary to prevent skin contact.[4] All contaminated clothing should be removed and decontaminated before reuse.[1]

Waste Collection and Segregation Protocol
  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[2] The container must be in good condition, compatible with the chemical, and feature a secure, tight-fitting lid.[8]

  • Collect Waste at the Source: Collect all waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), directly into the designated container. For solid waste, sweep up and shovel, avoiding dust formation.[4][6]

  • Maintain a Waste Log: Affix a hazardous waste tag or log sheet to the container. Record the full chemical name ("this compound") and the quantity added. This is a critical step for regulatory compliance and for the final disposal facility.[2]

  • Avoid Contamination: Do not mix this compound with non-halogenated organic waste, aqueous waste, or strong oxidizing agents.[2][4][6]

Disposal Pathway: From Laboratory to Destruction

The disposal of this compound must be handled by a licensed professional waste disposal company. The only acceptable terminal disposal method is through controlled incineration.

Step-by-Step Disposal Procedure
  • Container Sealing and Labeling: Once the waste container is full (not exceeding 90% capacity to allow for expansion[8]), securely seal the lid. Ensure the hazardous waste label is complete, accurate, and clearly visible.

  • Temporary Storage: Store the sealed container in a designated satellite accumulation area. This area must be cool, dry, well-ventilated, and away from heat or ignition sources.[4][6]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup. Provide them with the completed waste log.

  • Transportation: The waste will be transported under strict Department of Transportation (DOT) regulations. While specific information for this compound is not listed, related nitrobromobenzenes are classified under UN3459, Hazard Class 6.1 (Toxic), Packing Group III.[4]

  • Final Destruction: The licensed facility will typically dissolve or mix the material with a combustible solvent and destroy it in a chemical incinerator equipped with an afterburner and a scrubber.[1][4] This high-temperature process ensures the complete breakdown of the molecule, while the scrubber neutralizes the acidic halogenated byproducts (e.g., hydrogen bromide, hydrogen fluoride) that are formed.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.

G Disposal Workflow: this compound cluster_prep Preparation & Handling cluster_collection Waste Segregation & Collection cluster_disposal Final Disposal Pathway A Identify Compound: This compound B Assess Hazards: Halogenated Nitroaromatic Skin/Eye/Respiratory Irritant A->B Consult SDS/Data C Don Required PPE: Respirator, Goggles, Gloves, Lab Coat B->C Mitigate Risk D Select 'Halogenated Organic Waste' Container C->D Begin Waste Generation E Collect Waste & Contaminated Materials D->E F Log Chemical Name & Quantity E->F G Securely Seal Container (<90% Full) F->G Container Full H Store in Designated Satellite Area G->H I Contact Licensed Waste Disposal Service H->I J High-Temperature Incineration with Afterburner & Scrubber I->J

Caption: Decision workflow for safe disposal of this compound.

Summary of Key Disposal Data

ParameterValue / GuidelineRationale / Source
Chemical Identity This compoundIUPAC Name[9]
CAS Number 557789-62-5Chemical Abstracts Service Registry Number[9]
Molecular Formula C₆H₂Br₂FNO₂PubChem[9]
Molecular Weight 298.89 g/mol PubChem[9]
Primary Hazard Class Halogenated Organic CompoundContains Bromine (Br) and Fluorine (F)[2][3]
RCRA Classification Potential Hazardous WasteContains halogenated organic compounds >1,000 mg/kg, subject to land disposal restrictions.[10]
Recommended PPE Respirator, Safety Goggles, Chemical-Resistant Gloves, Impervious ClothingPrevents inhalation, eye contact, and skin absorption.[1][4][6]
Disposal Method High-Temperature Incineration with ScrubberEnsures complete destruction and neutralization of halogenated byproducts.[1][4]
Incompatible Materials Strong Oxidizing Agents, Strong BasesTo be avoided during storage and disposal.[6]

References

A Guide to Personal Protective Equipment for Handling 1,3-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 1,3-Dibromo-2-fluoro-4-nitrobenzene, a compound requiring meticulous handling due to its potential hazards. As drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Risks

Anticipated Hazards Include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Nitroaromatics can be readily absorbed through the skin.[5]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][3][6]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][4]

Given these potential hazards, a multi-layered approach to personal protection is not just recommended; it is a critical necessity.[7] All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

The Core of Protection: Selecting the Right PPE

The selection of Personal Protective Equipment (PPE) is the foundation of safe handling. It is your primary barrier against chemical exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash gogglesDouble-gloving with compatible chemical-resistant gloves (e.g., Nitrile)Full-length lab coatWork within a certified chemical fume hood
Solution Preparation Chemical splash goggles and face shieldElbow-length, chemical-resistant gloves (e.g., Neoprene over Nitrile)Chemical-resistant apron over a full-length lab coatWork within a certified chemical fume hood
Reaction Setup & Monitoring Chemical splash goggles and face shieldElbow-length, chemical-resistant glovesChemical-resistant apron over a full-length lab coatWork within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemical-resistant gloves (e.g., Butyl rubber)Full chemical-resistant suit or coverallsFull-face respirator with organic vapor cartridges[5][8]
A Deeper Look at Your Protective Gear:
  • Eye and Face Protection : Standard safety glasses are insufficient.[9] Chemical splash goggles are mandatory as they provide a seal around the eyes, protecting against splashes, dust, and vapors.[9] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when preparing solutions or transferring large quantities.[8][10]

  • Hand Protection : Given that halogenated nitroaromatics can be absorbed through the skin, glove selection is critical. Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact.[11] However, for extended handling or immersion, more robust gloves like neoprene or butyl rubber are recommended.[12] Always inspect gloves for any signs of degradation or perforation before use.[8][13] Proper glove removal technique is essential to prevent skin contamination.[8][13]

  • Body Protection : A full-length lab coat is the minimum requirement.[11] For tasks with a higher splash potential, a chemical-resistant apron provides an additional layer of protection.[12][14] In the event of a significant spill, a full chemical-resistant suit may be necessary.[14] Pants and closed-toe shoes must always be worn in the laboratory.[11]

  • Respiratory Protection : Primary respiratory protection is achieved through the use of engineering controls, specifically a certified chemical fume hood.[5][15] If a risk assessment indicates that a respirator is necessary, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[8][16]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan ensures that safety is integrated into every step of your workflow.

Preparation and Pre-Handling Checklist:
  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[5][7]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[5][6]

  • Spill Kit: Ensure a spill kit containing inert absorbent material (e.g., sand, vermiculite) is readily accessible.[7]

  • PPE Donning: Correctly don all required PPE as outlined in the table above before entering the designated handling area.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Verify_Fume_Hood Verify_Fume_Hood Locate_Emergency_Eq Locate_Emergency_Eq Verify_Fume_Hood->Locate_Emergency_Eq Check Don_Lab_Coat Don_Lab_Coat Locate_Emergency_Eq->Don_Lab_Coat Proceed Don_Gloves Don_Gloves Don_Lab_Coat->Don_Gloves Next Don_Goggles Don_Goggles Don_Gloves->Don_Goggles Next Don_Face_Shield Don_Face_Shield Don_Goggles->Don_Face_Shield If splash risk Enter_Work_Area Enter_Work_Area Don_Face_Shield->Enter_Work_Area Disposal_Workflow cluster_waste_streams Waste Generation cluster_disposal_containers Segregation & Collection Solid_Waste Contaminated Solids (Gloves, Paper) Halogenated_Solid_Bin Labeled 'Halogenated Organic Solid Waste' Solid_Waste->Halogenated_Solid_Bin Place in Liquid_Waste Contaminated Liquids (Solvents, Solutions) Halogenated_Liquid_Bin Labeled 'Halogenated Organic Liquid Waste' Liquid_Waste->Halogenated_Liquid_Bin Collect in Empty_Containers Empty_Containers Empty_Containers->Halogenated_Solid_Bin Treat as solid waste Final_Disposal Dispose via certified hazardous waste vendor Halogenated_Solid_Bin->Final_Disposal Halogenated_Liquid_Bin->Final_Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-2-fluoro-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Dibromo-2-fluoro-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.